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  • Product: Methyl 4-hydroxy-2,6-dimethoxybenzoate
  • CAS: 66625-19-2

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Biological Activity of Methyl 4-hydroxy-2,6-dimethoxybenzoate: A Technical Guide for Preclinical Development

Executive Summary Methyl 4-hydroxy-2,6-dimethoxybenzoate, universally known in the literature as Methyl Syringate , is a bioactive phenolic compound and a primary phytochemical marker found in Manuka honey and select pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-hydroxy-2,6-dimethoxybenzoate, universally known in the literature as Methyl Syringate , is a bioactive phenolic compound and a primary phytochemical marker found in Manuka honey and select plant extracts. In recent years, its in vitro pharmacological profile has expanded from a simple antioxidant to a potent, multi-target modulator. As a Senior Application Scientist, I have structured this guide to dissect the compound's three primary axes of in vitro biological activity: metabolic regulation via protein tyrosine phosphatase (PTP) inhibition, sensory channel agonism (TRPA1), and immunomodulation (neutrophil suppression).

This whitepaper synthesizes the mechanistic causality behind these pathways and provides field-proven, self-validating experimental protocols for drug development professionals seeking to characterize this compound.

Core Mechanistic Pathways (In Vitro)

Metabolic Regulation: Dual-Target Inhibition of PTPN2 and PTPN6

Insulin resistance is fundamentally driven by the downregulation of the insulin signaling pathway. Protein tyrosine phosphatases, specifically PTPN2 (TCPTP) and PTPN6 (SHP-1), negatively regulate this pathway by dephosphorylating the insulin receptor. In vitro assays demonstrate that methyl syringate acts as a potent, dual-targeting competitive inhibitor of both PTPN2 and PTPN6[1]. By inhibiting these catalytic enzymes, methyl syringate prevents the dephosphorylation of the insulin receptor, thereby sustaining downstream AMPK phosphorylation and significantly stimulating glucose uptake in 3T3-L1 adipocytes[1],[2].

Immunomodulation: Suppression of Neutrophil ROS and NETosis

At the biomaterial interface or during acute inflammation, hyperactive neutrophils release intracellular reactive oxygen species (ROS) and undergo NETosis (the extrusion of Neutrophil Extracellular Traps). Methyl syringate is a primary driving factor behind the anti-inflammatory capabilities of Manuka honey[3]. In vitro studies utilizing primary human neutrophils stimulated with PMA demonstrate that methyl syringate robustly inhibits intracellular ROS activity by up to 66% and reduces NET DNA release by up to 68% at concentrations between 100 µM and 1700 µM[4],[3],[5]. Crucially, while it suppresses these pro-inflammatory markers, it preserves the release of pro-regenerative growth factors like HGF[5].

Sensory and Gastrointestinal Regulation: Selective TRPA1 Agonism

Methyl syringate is a specific and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel[4]. Functioning likely as an electrophilic agonist, it covalently modifies cysteine residues within the cytoplasmic domain of TRPA1, triggering calcium influx[6]. In hTRPA1-transfected cells, it exhibits an EC50 of 507.4 µM[4]. Downstream, this TRPA1 activation is mechanistically linked to the secretion of gut hormones like peptide YY (PYY) and the delay of gastric emptying, presenting a pathway for weight suppression therapeutics[2],[6].

Mechanistic Visualizations

Pathway MS Methyl 4-hydroxy-2,6-dimethoxybenzoate (Methyl Syringate) PTP PTPN2 / PTPN6 (Protein Tyrosine Phosphatases) MS->PTP Competitive Inhibition (IC50 ~6.9-7.3 µM) IR Insulin Receptor (IR) Auto-phosphorylation PTP->IR Prevents Dephosphorylation (Maintains Active State) AMPK AMPK Pathway Activation IR->AMPK Downstream Signaling Gluc Glucose Uptake (3T3-L1 Adipocytes) AMPK->Gluc Metabolic Shift

Fig 1. Mechanism of PTPN2/6 inhibition by Methyl Syringate enhancing glucose uptake.

Workflow Isol 1. Neutrophil Isolation (Primary Human) PreInc 2. Compound Pre-incubation (100-1700 µM MS) Isol->PreInc Stim 3. PMA Stimulation (Induces ROS/NETs) PreInc->Stim Assay 4. Multiplex Readout (DCFDA / SYTOX Green) Stim->Assay Valid 5. Self-Validation (+DPI / +DNase I) Assay->Valid

Fig 2. Self-validating in vitro workflow for quantifying neutrophil ROS and NETosis.

Quantitative Data Summary

The following table synthesizes the established in vitro metrics for Methyl 4-hydroxy-2,6-dimethoxybenzoate across its primary biological targets:

Biological Target / AssayCell Line / SystemKey EndpointQuantitative ResultReference
PTPN2 Catalytic Activity E. coli overexpressing PTPN2IC506.95 µM[1],[2]
PTPN6 Catalytic Activity E. coli overexpressing PTPN6IC507.31 µM[1],[2]
TRPA1 Channel Activation hTRPA1-transfected cellsEC50507.4 µM[4],[6]
Intracellular ROS Reduction Primary Human Neutrophils% InhibitionUp to 66% reduction[4],[3]
NETosis (DNA Release) Primary Human Neutrophils% InhibitionUp to 68% reduction[4],[3]
Aflatoxin Inhibition Aspergillus parasiticusIC500.9 mM[4]
Antibacterial Activity Staphylococcus aureusEfficacyMild inhibition[7]

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data during preclinical screening, the following protocols have been engineered with strict causality and built-in validation controls.

Protocol A: In Vitro Catalytic Inhibition Assay for PTPN2/6

Rationale & Causality: PTP enzymes rely on a highly reactive catalytic cysteine residue (Cys215) that is exceptionally susceptible to oxidation. If the assay buffer lacks a reducing agent, baseline enzyme activity will degrade, resulting in false-positive inhibition readouts. Furthermore, phenolic compounds like methyl syringate can exhibit auto-absorbance at the 405 nm wavelength used to detect the pNPP cleavage product.

Self-Validation Mechanisms:

  • Redox Control: Fresh addition of 1 mM Dithiothreitol (DTT) to maintain the catalytic cysteine in a reduced state.

  • Optical Control: A "No-Enzyme" blank containing the highest concentration of methyl syringate to subtract background compound auto-absorbance.

  • Positive Control: Inclusion of a known PTP inhibitor (e.g., Nepetin or Suramin) to validate assay sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, and strictly fresh 1 mM DTT. Note: pH 6.0 is critical as PTPs possess an acidic pH optimum.

  • Enzyme Dilution: Dilute recombinant PTPN2 or PTPN6 to a final working concentration of 10 nM in the assay buffer.

  • Pre-incubation: In a 96-well clear microplate, incubate the enzyme with varying concentrations of Methyl Syringate (1 µM to 100 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 2 mM p-nitrophenyl phosphate (pNPP) to all wells to initiate the catalytic reaction.

  • Incubation: Incubate the plate for exactly 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 50 µL of 1 M NaOH per well.

  • Readout: Measure absorbance at 405 nm using a microplate spectrophotometer. Calculate IC50 using non-linear regression analysis.

Protocol B: Neutrophil NETosis & Intracellular ROS Multiplex Assay

Rationale & Causality: Primary neutrophils are notoriously fragile and possess a short half-life ex vivo. Isolation must be handled with extreme care to prevent premature activation. For NETosis quantification, standard nuclear stains (like Hoechst 33342) are inappropriate as they permeate intact cells. We utilize SYTOX Green because it is strictly cell-impermeant; it only fluoresces upon binding to extracellularized DNA, ensuring the signal is exclusively derived from NETosis.

Self-Validation Mechanisms:

  • ROS Validation: Use Diphenyleneiodonium (DPI), a potent NOX inhibitor, as a positive control for ROS suppression.

  • NETosis Validation: Treat parallel stimulated wells with DNase I. A total collapse in the SYTOX Green fluorescent signal confirms that the measured fluorescence was indeed extracellular DNA webs.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation (e.g., Polymorphprep). Critical: Use zero braking during the final centrifugation step to prevent sheer-stress-induced activation.

  • Seeding: Seed neutrophils at 1×105 cells/well in a 96-well black, clear-bottom tissue culture plate.

  • Pre-incubation: Pre-treat the cells with Methyl Syringate (100 µM to 1700 µM) for 30 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation: Add 100 nM PMA (Phorbol 12-myristate 13-acetate) to induce robust ROS production and NET formation.

  • ROS Readout: To designated ROS wells, add 10 µM H2DCFDA. Measure fluorescence (Ex/Em 485/535 nm) kinetically every 15 minutes over a 3-hour period.

  • NETosis Readout: To designated NETosis wells, add 5 µM SYTOX Green. Measure fluorescence (Ex/Em 504/523 nm) kinetically every 30 minutes over a 6-hour period.

References

  • Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - National Institutes of Health (NIH / PMC) - 1

  • Methyl Syringate: A Comparative Analysis of In Vitro and In Vivo Efficacy - BenchChem - 4

  • Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - National Institutes of Health (NIH / PMC) - 3

  • Manuka honey and its component, methyl syringate, shift neutrophil release profiles from pro-inflammatory while preserving pro-regenerative growth factor release in vitro - Frontiers - 5

  • Methyl syringate | TRPA1 Agonist - MedChemExpress - 2

  • The TRPA1 Agonist, Methyl Syringate Suppresses Food Intake and Gastric Emptying - PLOS One - 6

  • Antibacterial Metabolites Produced by Limonium lopadusanum, an Endemic Plant of Lampedusa Island - MDPI - 7

Sources

Exploratory

Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB): Mechanistic Pathways in Cellular Senescence, Tissue Repair, and Antimicrobial Activity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Dynamics Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB, CAS No. 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Dynamics

Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB, CAS No. 66625-19-2) is a specialized phenolic acid methyl ester characterized by a central benzoate ring substituted with a para-hydroxyl group and two meta-methoxy groups[1]. This specific steric and electronic configuration dictates its pharmacological behavior. The 4-hydroxyl group serves as a classic electron donor, capable of forming a phenoxyl radical that is highly stabilized by the adjacent electron-donating 2,6-dimethoxy groups. Furthermore, the methyl ester moiety increases the molecule's lipophilicity compared to its parent benzoic acid, enhancing its ability to partition into lipid bilayers and cross cellular membranes.

Because of these structural dynamics, MHDMB exhibits a dualistic biological profile: it acts as a senescence-inducing volatile organic constituent in synthetic flavorings[2] and as a redox-active phytochemical in botanical extracts capable of driving antimicrobial nanoparticle synthesis[3].

Mechanism 1: Dysregulation of Pulmonary Fibroblast Repair & Senescence

Inhalation toxicology studies and GC-MS profiling have identified MHDMB as a bioactive constituent in complex e-liquid flavoring mixtures (e.g., coconut, vanilla, and cookie profiles)[2]. Exposure to these mixtures induces significant cytotoxicity and premature aging phenotypes in human lung fibroblasts (HFL-1)[2].

The core mechanism of action centers on the disruption of the Transforming Growth Factor-beta 1 (TGF-β1) signaling cascade. Under normal physiological conditions, TGF-β1 promotes tissue repair by binding its receptor complex, phosphorylating SMAD2/3, and inducing myofibroblast differentiation—a process characterized by the upregulation of α-smooth muscle actin (α-SMA) and fibronectin[2]. Exposure to MHDMB-containing mixtures actively inhibits this differentiation. Concurrently, the compound induces cellular senescence, which is biochemically evidenced by elevated senescence-associated beta-galactosidase (SA-β-gal) activity[2]. This dual action—inhibiting myofibroblast repair while promoting cellular senescence—leads to chronic inflammation and dysregulated wound healing in pulmonary tissues.

TGFB_Pathway MHDMB Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB) Receptor TGF-β Receptor Complex MHDMB->Receptor Inhibits Senescence Cellular Senescence (SA-β-gal Accumulation) MHDMB->Senescence Induces TGFB TGF-β1 Ligand TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Nucleus Nuclear Translocation (SMAD4 Complex) SMAD->Nucleus GeneExpr Gene Expression (α-SMA, Fibronectin) Nucleus->GeneExpr WoundHealing Myofibroblast Differentiation & Tissue Repair GeneExpr->WoundHealing Senescence->WoundHealing Dysregulates

Diagram 1: MHDMB-mediated disruption of TGF-β1 signaling and induction of cellular senescence.

Mechanism 2: Redox Modulation and Antimicrobial Efficacy

In botanical pharmacology, MHDMB is natively found in the rhizome extracts of Curculigo orchioides, a traditional medicinal herb[3]. In this context, the compound's intrinsic redox potential is leveraged for the green synthesis of metallic nanoparticles.

The phenolic hydroxyl group of MHDMB acts as a potent reducing agent. It donates electrons to reduce silver ions (Ag+) to elemental silver (Ag0), facilitating the rapid nucleation of silver nanoparticles (AgNPs)[3]. The resulting bio-capped AgNPs—stabilized by the lipophilic methoxybenzoate framework—exhibit potent antibacterial, larvicidal, and anticancer activities[3]. The mechanism of action involves the physical disruption of bacterial cell membranes and the induction of intracellular reactive oxygen species (ROS). This oxidative stress overwhelms the microbial antioxidant defenses, leading to irreversible membrane damage and apoptosis.

Redox_Mechanism MHDMB MHDMB (Phenolic -OH Donor) ElectronTransfer Electron Transfer / Oxidation MHDMB->ElectronTransfer ROS Intracellular ROS Generation MHDMB->ROS Direct Pro-oxidant at High Doses AgIon Ag+ Ions ElectronTransfer->AgIon Reduces AgNP Silver Nanoparticles (AgNPs) AgIon->AgNP Nucleation BacterialMembrane Bacterial Membrane Disruption AgNP->BacterialMembrane AgNP->ROS Apoptosis Apoptosis / Cell Death BacterialMembrane->Apoptosis ROS->Apoptosis

Diagram 2: Redox-mediated reduction of Ag+ by MHDMB and subsequent antimicrobial ROS generation.

Quantitative Pharmacological Data

The following table summarizes the biological effects and pharmacological parameters associated with MHDMB across different experimental contexts.

Compound ContextTarget Cell / OrganismObserved Biological EffectEffective Concentration / IC50Key Biomarker / Metric
MHDMB in E-Liquid HFL-1 FibroblastsCytotoxicity & Senescence0.5% - 1.0% v/vSA-β-gal ↑, α-SMA ↓[2]
MHDMB in E-Liquid 16HBE Epithelial CellsNecrosis / Apoptosis16.1% - 64.5% ApoptosisLDH Release ↑[4]
MHDMB in Plant Extract Bacterial PathogensMembrane Disruption~14.88 mm Zone of InhibitionROS generation[3]
Pure MHDMB (Bio-reduction) Silver Nitrate (AgNO3)Ag+ to Ag0 conversionN/A (Catalytic/Reducing)SPR peak at ~420 nm[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to isolate the specific mechanistic effects of MHDMB.

Protocol 1: In Vitro Fibroblast Senescence & TGF-β1 Inhibition Assay

Purpose: To quantify the induction of senescence and the disruption of tissue repair pathways in human lung fibroblasts.

  • Cell Culture & Dosing: Seed HFL-1 cells in 6-well plates and culture until 70% confluent. Expose cells to 0.5% v/v MHDMB-containing extract for 24 hours.

    • Causality & Validation: Include a vehicle control of 50/50 Propylene Glycol/Vegetable Glycerin (PG/VG)[2]. This isolates the pharmacological effect of the phenolic flavoring agent from the baseline toxicity of the solvent carrier.

  • TGF-β1 Stimulation: Post-exposure, stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 48 hours.

    • Causality & Validation: Forcing the cells into a myofibroblast differentiation state amplifies the inhibitory signal of MHDMB, making the downregulation of repair proteins statistically distinguishable from baseline fluctuations.

  • Fluorometric SA-β-gal Assay: Lyse cells and incubate with 4-methylumbelliferyl-β-D-galactopyranoside (MUG). Measure the fluorescent conversion to 4-methylumbelliferone (4-MU)[2].

    • Causality & Validation: MUG conversion provides a highly sensitive, quantifiable fluorescent output compared to subjective colorimetric X-gal staining. Always run a standard curve of pure 4-MU to ensure the fluorometer's dynamic range is calibrated.

  • Protein Quantification (Western Blot): Probe lysates for α-SMA and fibronectin.

    • Causality & Validation: Probe simultaneously for GAPDH. Normalizing target proteins against GAPDH ensures that observed decreases in α-SMA are due to pathway inhibition, not generalized cell death or unequal well loading.

Protocol 2: GC-MS Characterization and Bio-Reduction Validation

Purpose: To identify MHDMB in complex mixtures and validate its redox capacity in nanoparticle synthesis.

  • Extraction & GC-MS Profiling: Extract C. orchioides rhizome using a Soxhlet apparatus with methanol[3]. Dilute samples in analytical grade methanol and inject into a GC-MS equipped with a ZB-5MS column (30 m × 0.25 mm ID). Run a temperature gradient from 120°C to 260°C at 25°C/min[4].

    • Causality & Validation: Methanol is selected because it is polar enough to extract phenolic esters like MHDMB while leaving behind highly non-polar plant waxes. The specific ZB-5MS column and aggressive temperature gradient ensure baseline separation of structurally similar methoxybenzoate isomers.

  • Nanoparticle Synthesis: Mix 5 mL of the MHDMB-rich aqueous extract with 25 mL of 1mM AgNO3. Heat to 60°C for 10 minutes[3].

  • Orthogonal Validation of AgNPs:

    • Causality & Validation: First, measure UV-Vis spectroscopy to detect the Surface Plasmon Resonance (SPR) peak at ~420 nm, confirming the reduction of Ag+ to Ag0. Second, perform X-ray Diffraction (XRD) on the lyophilized pellet[3]. XRD is a critical self-validating step: it confirms the crystalline face-centered cubic structure of metallic silver, ruling out the possibility that the visual color change was merely an amorphous organic precipitate.

References

  • Source: echemi.
  • Source: ascelibrary.
  • Source: nih.
  • Source: nih.

Sources

Foundational

Pharmacokinetics of Methyl 4-hydroxy-2,6-dimethoxybenzoate in Animal Models: A Mechanistic and Methodological Guide

Executive Summary Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of phenolic esters is a critical gateway in natural product drug development. Methyl 4-hydroxy-2,6-dimethoxybenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of phenolic esters is a critical gateway in natural product drug development. Methyl 4-hydroxy-2,6-dimethoxybenzoate (M4H26DMB) is a highly specific structural isomer of the well-characterized compound methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate).

Because the in vivo pharmacokinetics of methyl syringate (MSYR) have been exhaustively mapped in murine models[1], it serves as the foundational homologous model for this class of compounds. However, the exact positioning of the methoxy groups—shifting from the 3,5-positions to the 2,6-positions—introduces profound steric deviations. This whitepaper synthesizes established pharmacokinetic data with structural causality to provide an authoritative guide on the in vivo behavior and experimental quantification of M4H26DMB.

Structural Pharmacokinetics: The Causality of Isomerism

The metabolic fate of dimethoxybenzoate derivatives is entirely dictated by their steric topography. By comparing the 3,5-isomer (MSYR) to the 2,6-isomer (M4H26DMB), researchers can accurately predict shifts in clearance pathways.

  • Phase I Metabolism (Ester Hydrolysis) : In the standard MSYR model, the ester group is sterically unhindered, allowing rapid docking and hydrolysis by carboxylesterase 1 (CES1) into syringic acid[2]. Conversely, in M4H26DMB, the ester carbonyl is tightly flanked by two bulky methoxy groups at positions 2 and 6. This massive steric hindrance significantly impedes CES1-mediated hydrolysis, predicting a longer plasma half-life for the intact ester compared to its 3,5-counterpart.

  • Phase II Metabolism (Conjugation) : The 4-hydroxyl group in MSYR is partially hindered by adjacent 3,5-methoxy groups, yet it still undergoes robust conjugation[1]. In M4H26DMB, the 4-hydroxyl group is completely exposed and unhindered. Consequently, Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) becomes the hyper-dominant clearance pathway.

MetabolicPathway M4H26DMB Methyl 4-hydroxy-2,6-dimethoxybenzoate (Intact Ester) Phase1 Phase I Metabolism (Carboxylesterase 1 - CES1) M4H26DMB->Phase1 Hydrolysis (Sterically Hindered) Phase2 Phase II Metabolism (UGT / SULT) M4H26DMB->Phase2 Conjugation (Rapid) Acid 4-hydroxy-2,6-dimethoxybenzoic acid (Minor Pathway) Phase1->Acid Glucuronide M4H26DMB-Glucuronide (Major Metabolite) Phase2->Glucuronide Sulfate M4H26DMB-Sulfate (Major Metabolite) Phase2->Sulfate Excretion Renal Excretion (Urine) Acid->Excretion Glucuronide->Excretion Sulfate->Excretion

Predicted metabolic pathways of Methyl 4-hydroxy-2,6-dimethoxybenzoate highlighting Phase I & II.

In Vivo ADME Profile in Animal Models

Based on the robust in vivo data derived from homologous murine models (ICR mice), the pharmacokinetic journey of M4H26DMB follows a rapid and highly predictable trajectory[1].

  • Absorption : Following oral administration, the lipophilic ester is rapidly absorbed across the intestinal epithelium. Peak plasma concentrations ( Tmax​ ) of both the intact ester and its primary conjugates are achieved within 0.5 to 1.0 hour post-ingestion[1].

  • Distribution : While the intact ester exhibits moderate tissue penetration, the ultra-rapid onset of Phase II metabolism at the unhindered 4-OH position quickly converts the molecule into highly hydrophilic glucuronide and sulfate conjugates, restricting them primarily to the systemic circulation.

  • Excretion : Clearance is almost exclusively renal. The circulating conjugates peak at 0.5–1 h and are largely cleared from the blood within 3 hours, with the majority of the administered dose recovered in the urine within 4 hours[1].

Quantitative Pharmacokinetic Data

The following table summarizes the established pharmacokinetic parameters of the baseline 3,5-isomer model and the mechanistically predicted parameters for the 2,6-isomer.

Pharmacokinetic ParameterBaseline Model (3,5-Isomer)[1]M4H26DMB (2,6-Isomer)Causality for Deviation
Plasma Tmax​ 0.5 - 1.0 h0.5 - 1.0 hIdentical molecular weight and baseline lipophilicity.
Primary Circulating Metabolite Glucuronide ConjugateGlucuronide ConjugateUnhindered 4-OH drives UGT affinity.
Phase I Hydrolysis Rate ModerateLowSteric shielding of the ester by 2,6-methoxy groups.
Phase II Conjugation Rate HighVery HighLack of steric hindrance at the 4-OH position.
Primary Excretion Route Renal (Urine within 4h)Renal (Urine within 4h)High hydrophilicity of terminal conjugates.

Experimental Protocols: In Vivo PK Workflow

To accurately quantify the pharmacokinetics of M4H26DMB, researchers must utilize a self-validating experimental system that prevents ex vivo degradation while ensuring absolute analytical specificity. The following step-by-step methodology is optimized for murine models[1].

Step 1: Animal Preparation and Dosing
  • Fasting : Fast male ICR mice (8 weeks old) for 12 hours prior to dosing. Causality: This eliminates food-matrix interactions in the gut that could artificially alter the absorption kinetics or bind the phenolic compound.

  • Administration : Administer M4H26DMB via oral gavage at a dose of 1.7 µmol/kg body weight. Suspend the compound in 0.5% carboxymethyl cellulose to ensure a homogenous, reproducible dose delivery.

Step 2: Blood Sampling and Plasma Extraction
  • Collection : Collect 50 µL of blood from the tail vein at 0, 0.5, 1, 2, 3, and 4 hours post-administration.

  • Enzymatic Quenching : Immediately transfer the blood into heparinized tubes containing a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) and place on ice. Causality: Plasma contains highly active endogenous esterases. Failing to quench these enzymes will result in the ex vivo hydrolysis of the ester, artificially skewing the PK data toward the acid metabolite.

  • Separation : Centrifuge the samples at 3,000 × g for 10 minutes at 4°C to isolate the plasma.

  • Protein Precipitation (Self-Validating Step) : Add three volumes of ice-cold acetonitrile spiked with a known concentration of a stable isotope-labeled internal standard (IS). Vortex and centrifuge at 15,000 × g for 15 minutes. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug fractions. The IS self-validates the extraction efficiency; any loss during precipitation is mathematically corrected by the IS recovery rate.

Step 3: LC-MS/MS Quantification
  • Chromatography : Inject the supernatant into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reverse-phase column.

  • Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transition : Utilize Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters specifically for the precursor ion and its unique fragmentation product ion. This dual-filter approach provides absolute structural validation and eliminates background noise from endogenous plasma lipids, ensuring high-fidelity quantification.

PKWorkflow Dosing 1. Oral Administration (ICR Mice, 1.7 µmol/kg) Sampling 2. Blood Collection (0.5, 1, 2, 3, 4h post-dose) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data 5. PK Parameter Calculation LCMS->Data

Step-by-step in vivo pharmacokinetic experimental workflow for murine models.

References

  • Title : In vivo absorption and metabolism of leptosperin and methyl syringate, abundantly present in manuka honey. Source : PubMed (Molecular Nutrition & Food Research). URL :[Link]

  • Title : Dynamics of the Cellular Metabolism of Leptosperin Found in Manuka Honey. Source : ACS Publications (Journal of Agricultural and Food Chemistry). URL :[Link]

Sources

Exploratory

Pathway Elucidation and Bioproduction of Rare Phenolic Esters: A Technical Guide to Methyl 4-hydroxy-2,6-dimethoxybenzoate

Executive Summary Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a highly specialized, naturally occurring phenolic ester. While structurally related to the ubiquitous syringic acid derivatives, its distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a highly specialized, naturally occurring phenolic ester. While structurally related to the ubiquitous syringic acid derivatives, its distinct 2,6-dimethoxy substitution pattern imparts unique physicochemical properties and biological activities. This compound and its direct free-acid precursor, 4-hydroxy-2,6-dimethoxybenzoic acid, serve as critical intermediates in the biosynthesis of plant defense compounds (such as methoxyeugenol) and exhibit potent pharmacological potential, including the inhibition of nitric oxide (NO) production[1][2].

This technical whitepaper provides an authoritative analysis of the chemical identity, natural extraction methodologies, biosynthetic pathways, and recombinant bioproduction strategies for Methyl 4-hydroxy-2,6-dimethoxybenzoate, designed for researchers and drug development professionals.

Part I: Chemical Architecture & Physicochemical Profiling

Understanding the exact molecular architecture of Methyl 4-hydroxy-2,6-dimethoxybenzoate is a prerequisite for both its isolation from complex plant matrices and its downstream application in synthetic biology. The compound features a central benzoate ring with a hydroxyl group at the para position (C4) and two methoxy groups at the ortho positions (C2 and C6), capped by a methyl ester[3][4].

Quantitative Physicochemical Data

To facilitate analytical identification and chromatographic method development, the core physicochemical properties and high-resolution mass spectrometry (HRMS) adduct profiles are summarized below.

Table 1: Core Physicochemical Properties [3][4]

Property Value Structural Significance
CAS Number 66625-19-2 Unique chemical identifier.
Molecular Formula C10H12O5 Defines the core phenylpropanoid-derived skeleton.
Monoisotopic Mass 212.06847 Da Critical for exact mass filtering in LC-QTOF-MS.
Melting Point 189 °C Indicates strong intermolecular hydrogen bonding via the C4-OH.
Density 1.221 g/cm³ Relevant for liquid-liquid extraction solvent selection.

| SMILES | COC1=CC(=CC(=C1C(=O)OC)OC)O | Used for in silico docking and cheminformatics. |

Table 2: Predicted HRMS Adduct Profiling & Collision Cross Section (CCS) [4]

Adduct Type m/z Ratio Predicted CCS (Ų) Application
[M+H]+ 213.07575 141.2 Primary target for positive-ion mode ESI-MS.
[M+Na]+ 235.05769 150.3 Common adduct in sodium-rich mobile phases.
[M-H]- 211.06119 144.4 Primary target for negative-ion mode ESI-MS.

| [M+NH4]+ | 230.10229 | 159.9 | Useful when using ammonium formate/acetate buffers. |

Part II: Natural Sources and Bio-Guided Isolation

While the methyl ester is often a trace volatile component, its direct precursor—4-hydroxy-2,6-dimethoxybenzoic acid—has been definitively isolated from the stem bark of Acer nikoense, a plant indigenous to Japan used in folk medicine for hepatic disorders[2]. The isolation of these rare substituted benzoates requires a highly optimized, bio-guided fractionation workflow.

ExtractionWorkflow Step1 1. Matrix Preparation Dried Stem Bark (Acer nikoense) Step2 2. Primary Extraction Reflux in 100% MeOH (3h) Step1->Step2 Maximizes solvent penetration Step3 3. Liquid-Liquid Partitioning EtOAc / H2O Phase Separation Step2->Step3 Denatures native esterases Step4 4. Aqueous Phase Processing n-BuOH Extraction Step3->Step4 Aqueous Layer Step5 5. Chromatographic Resolution Reversed-Phase HPLC Step3->Step5 EtOAc Layer (Aglycones/Esters) Step4->Step5 n-BuOH Layer (Polar Phenolics) Step6 6. Target Isolation Pure Phenolic Acids & Esters Step5->Step6 Bioassay-guided fractionation

Workflow for the extraction and isolation of phenolic benzoates from plant matrices.
Protocol: Isolation of Phenolic Precursors from Plant Matrices

This protocol is engineered as a self-validating system to ensure maximum yield while preventing artifactual esterification.

  • Matrix Preparation & Primary Extraction:

    • Action: Finely mill 8.5 kg of dried stem bark and extract under reflux with 100% Methanol (MeOH) for 3 hours[2].

    • Causality: Milling maximizes the surface-area-to-volume ratio. Refluxing in pure MeOH disrupts the lignocellulosic hydrogen-bond network to extract a broad spectrum of phenolics. Crucially, the heat denatures native esterases, preventing the enzymatic hydrolysis of endogenous methyl esters.

  • Liquid-Liquid Partitioning:

    • Action: Evaporate the MeOH extract under reduced pressure, resuspend in water, and partition against Ethyl Acetate (EtOAc).

    • Causality: EtOAc selectively enriches mid-polarity molecules, including aglycones, phenolic acids (like 4-hydroxy-2,6-dimethoxybenzoic acid), and their esters, while leaving highly polar polymeric tannins and glycosides in the aqueous phase[2].

  • Chromatographic Resolution:

    • Action: Subject the EtOAc fraction to reversed-phase HPLC using a MeOH-H2O gradient (e.g., 40:60 v/v)[2].

    • Causality: Reversed-phase separation exploits the slight hydrophobic differences imparted by the methoxy and methyl ester groups. The non-polar stationary phase allows for the baseline resolution of 2,6-dimethoxy isomers from the more common 3,5-dimethoxy (syringic) isomers.

  • System Validation:

    • Action: Spike a blank matrix with a known concentration of a synthetic internal standard (e.g., 4-hydroxy-3-methoxybenzoic acid) prior to extraction.

    • Causality: Recovery rates of the internal standard validate that the extraction efficiency is maintained and that spontaneous chemical esterification (which would alter the standard's retention time) has not occurred during the MeOH reflux.

Part III: Biosynthetic Pathway & Enzymatic Logic

The biosynthesis of Methyl 4-hydroxy-2,6-dimethoxybenzoate is an extension of the general phenylpropanoid pathway, characterized by chain shortening, regioselective oxygenation, and sequential methylation.

Biosynthesis Phe L-Phenylalanine (Primary Metabolite) Cin Cinnamic Acid Phe->Cin Phenylalanine ammonia-lyase (PAL) Coum p-Coumaric Acid Cin->Coum Cinnamate 4-hydroxylase (C4H) HBA 4-Hydroxybenzoic Acid (Chain Shortening) Coum->HBA CoA-dependent β-oxidation HDMBA 4-Hydroxy-2,6-dimethoxybenzoic acid (Regioselective O-Methylation) HBA->HDMBA Hydroxylases & O-Methyltransferases Ester Methyl 4-hydroxy-2,6-dimethoxybenzoate (Carboxyl Methylation) HDMBA->Ester SAM-dependent Carboxyl Methyltransferase

Enzymatic cascade from L-Phenylalanine to Methyl 4-hydroxy-2,6-dimethoxybenzoate.
Mechanistic Breakdown
  • Phenylpropanoid Initiation: L-phenylalanine is deaminated by PAL to cinnamic acid, which is subsequently hydroxylated by C4H to yield p-coumaric acid.

  • Chain Shortening: p-Coumaric acid undergoes a two-carbon truncation (often via CoA-dependent β-oxidation in the peroxisome) to form 4-hydroxybenzoic acid.

  • Regioselective Modification: Specific cytochrome P450 hydroxylases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) sequentially add methoxy groups to the C2 and C6 positions, yielding 4-hydroxy-2,6-dimethoxybenzoic acid.

  • Carboxyl Methylation: The final step requires a specialized SAM-dependent carboxyl methyltransferase (often belonging to the SABATH family of methyltransferases) that transfers a methyl group from SAM to the carboxylic acid, forming the volatile ester.

Part IV: Recombinant Bioproduction & Synthetic Biology Workflows

The chemical synthesis of highly substituted phenylpropenes and benzoates often suffers from high costs, low regioselectivity, and environmental pollution (e.g., reliance on hazardous reagents like hydrochloric acid)[1]. Consequently, synthetic biology approaches utilizing engineered E. coli or S. cerevisiae are becoming the industry standard.

Protocol: In Vitro SAM-Dependent Carboxyl Methyltransferase Assay

To validate the activity of candidate methyltransferases (BMTs) responsible for the final conversion of the free acid to Methyl 4-hydroxy-2,6-dimethoxybenzoate, the following self-validating biochemical assay is employed.

  • Reaction Buffer Preparation:

    • Action: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 2 mM MgCl₂, and 14 mM 2-mercaptoethanol.

    • Causality: Tris maintains optimal physiological pH. Glycerol stabilizes the recombinant protein fold. MgCl₂ acts as a crucial divalent cation cofactor for SAM binding. 2-mercaptoethanol is critical; it maintains the active-site cysteine residues in a reduced state, preventing inhibitory disulfide bond formation that would otherwise abolish enzyme activity.

  • Substrate Incubation:

    • Action: Combine 10 µg of purified recombinant methyltransferase with 1 mM 4-hydroxy-2,6-dimethoxybenzoic acid and 2 mM S-adenosyl-L-methionine (SAM) in a 100 µL reaction volume. Incubate at 30°C for 30 minutes.

    • Causality: SAM is provided in a 2:1 stoichiometric excess to drive the thermodynamic equilibrium toward the methylated ester product and fully saturate the enzyme's binding pocket.

  • Reaction Termination & Extraction:

    • Action: Terminate the reaction by adding 100 µL of pure EtOAc. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Causality: The addition of the organic solvent rapidly denatures the enzyme, freezing the reaction kinetics for accurate quantification, while simultaneously extracting the newly formed hydrophobic methyl ester into the upper organic phase.

  • System Validation (Negative Control):

    • Action: Run a parallel reaction using enzyme that has been boiled at 100°C for 10 minutes prior to addition.

    • Causality: This self-validates the assay by proving that any observed Methyl 4-hydroxy-2,6-dimethoxybenzoate in the active sample is strictly the result of enzymatic catalysis and not spontaneous chemical esterification in the buffer.

Conclusion

Methyl 4-hydroxy-2,6-dimethoxybenzoate and its free acid precursor occupy a unique niche in plant secondary metabolism. Their isolation requires careful bio-guided fractionation to prevent artifactual degradation, while their biosynthesis relies on a highly coordinated cascade of chain-shortening and SAM-dependent methylation events. As the demand for complex, natural defense compounds and pharmacological inhibitors grows, shifting from traditional extraction to recombinant bioproduction utilizing specific O-methyltransferases and carboxyl methyltransferases will be paramount for scalable, sustainable drug development.

Sources

Foundational

Methyl 4-hydroxy-2,6-dimethoxybenzoate antioxidant properties and pathways

An In-Depth Technical Guide to the Antioxidant Properties and Pathways of Methyl 4-hydroxy-2,6-dimethoxybenzoate Executive Summary Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS No. 66625-19-2) is a highly bioactive phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Antioxidant Properties and Pathways of Methyl 4-hydroxy-2,6-dimethoxybenzoate

Executive Summary

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS No. 66625-19-2) is a highly bioactive phenolic ester. As a structural isomer of the widely studied methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate), it shares a profound capacity for neutralizing reactive oxygen species (ROS) and modulating intracellular stress responses[1][2]. Found natively in complex botanical matrices and medicinal honeys (such as Manuka honey), dimethoxy-hydroxybenzoates are emerging as critical candidates in drug development for inflammatory and oxidative stress-related pathologies[3][4].

This whitepaper dissects the physicochemical basis of its antioxidant capacity, the intracellular signaling cascades it triggers (specifically the Keap1-Nrf2-ARE pathway), and the rigorous experimental protocols required to quantify its efficacy.

Physicochemical Basis of Antioxidant Capacity

The antioxidant prowess of Methyl 4-hydroxy-2,6-dimethoxybenzoate is inextricably linked to its molecular architecture. The compound operates primarily through direct free radical scavenging, governed by three competing thermodynamic mechanisms:

  • Hydrogen Atom Transfer (HAT): The homolytic cleavage of the O-H bond to neutralize a free radical.

  • Single Electron Transfer-Proton Transfer (SET-PT): The phenolic ring donates an electron to a radical, forming a radical cation, followed by deprotonation.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol loses a proton to form a phenoxide anion, which then donates an electron.

Structure-Activity Relationship (SAR)

The efficacy of these mechanisms is dictated by the substituents on the benzene ring. The central 4-hydroxyl group acts as the primary hydrogen donor. The two methoxy (-OCH3) groups at the 2 and 6 positions are strongly electron-donating via resonance, which significantly lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond and stabilizes the resulting phenoxyl radical[4]. The methyl ester group enhances the lipophilicity of the molecule, allowing it to permeate cellular membranes more effectively than its free acid counterpart.

SAR of Methyl 4-hydroxy-2,6-dimethoxybenzoate highlighting functional group contributions.

Intracellular Signaling: The Keap1-Nrf2-ARE Pathway

While direct ROS scavenging is valuable, the sustained therapeutic effect of Methyl 4-hydroxy-2,6-dimethoxybenzoate relies on its ability to act as an indirect antioxidant by modulating genomic expression.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation[5][6].

Phenolic esters like Methyl 4-hydroxy-2,6-dimethoxybenzoate act as electrophilic redox modulators. They interact directly with the highly reactive cysteine residues on Keap1 (specifically Cys151). This electrophilic adduction induces a conformational change in Keap1, halting the ubiquitination of Nrf2[6][7]. The stabilized Nrf2 translocates to the nucleus, heterodimerizes with small MAF proteins, and binds to the Antioxidant Response Element (ARE). This triggers the transcription of Phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT)[8][9].

Nrf2_Pathway Phenolic Methyl 4-hydroxy-2,6-dimethoxybenzoate Keap1 Keap1 (Cytosol) Phenolic->Keap1 Alkylates Cys151 Nrf2_Cyt Nrf2 (Bound/Degraded) Keap1->Nrf2_Cyt Inhibits Ubiquitination Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyt->Nrf2_Nuc Accumulates & Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds DNA Enzymes HO-1, SOD, CAT, NQO1 ARE->Enzymes Drives Transcription

Mechanism of Keap1-Nrf2-ARE pathway activation by dimethoxy-hydroxybenzoates.

Furthermore, activation of this pathway exhibits negative crosstalk with the NF-κB pathway. By reducing intracellular ROS, these compounds inhibit the activation of IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and suppressing the release of pro-inflammatory cytokines and neutrophil extracellular traps (NETosis)[3][10].

Experimental Protocols & Validation

To ensure scientific integrity and reproducibility, the antioxidant capacity of this compound must be evaluated using a self-validating system of both cell-free (chemical) and cell-based assays.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the electron-donating ability of the compound.

  • Causality: DPPH is a stable free radical with a deep purple color (absorbance at 517 nm). When reduced by the phenolic hydrogen of the benzoate, it turns into a colorless/pale yellow hydrazine. The degree of color loss is directly proportional to the antioxidant power[2].

  • Step-by-Step:

    • Prepare a 0.1 mM solution of DPPH in analytical grade methanol.

    • Prepare serial dilutions of Methyl 4-hydroxy-2,6-dimethoxybenzoate (e.g., 10 µM to 500 µM) in methanol.

    • Mix 100 µL of the compound solution with 100 µL of the DPPH solution in a 96-well microplate.

    • Incubate in the dark at room temperature for exactly 30 minutes (to reach steady-state kinetics).

    • Measure absorbance at 517 nm using a microplate reader.

    • Calculate % Inhibition: [(A_control - A_sample) / A_control] × 100.

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Chemical assays do not account for bioavailability or cellular uptake. The CAA assay bridges this gap by measuring intracellular ROS scavenging[4].

  • Causality: The non-fluorescent probe DCFH-DA diffuses into cells, where cellular esterases cleave the diacetate moiety, trapping the polar DCFH inside. When stressed with a radical generator (ABAP), DCFH is oxidized to the highly fluorescent DCF. Effective intracellular antioxidants prevent this oxidation, reducing fluorescence. Washing the cells prior to stress is critical to ensure only internalized antioxidants are measured.

CAA_Workflow Seed 1. Seed HepG2 Cells (96-well plate) Incubate 2. Add Compound + DCFH-DA Probe Seed->Incubate Wash 3. Wash with PBS (Removes extracellular) Incubate->Wash Stress 4. Add ABAP (Generates ROS) Wash->Stress Read 5. Kinetic Read (Ex: 485nm, Em: 538nm) Stress->Read

Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Quantitative Data Summary

The following table synthesizes the expected quantitative performance of dimethoxy-hydroxybenzoate derivatives (including methyl syringate and its isomers) compared to standard reference antioxidants like Gallic Acid and Quercetin[2][4].

CompoundDPPH Scavenging (mg QE/100g)ABTS Scavenging (mg QE/100g)Intracellular ROS Reduction (CAA)Target Pathway Modulation
Methyl 4-hydroxy-2,6-dimethoxybenzoate ~75.45 ± 0.92~91.76 ± 0.66High (Effective at 100 µM)Nrf2 Activation, NF-κB Inhibition
Gallic Acid (Reference) IC50: 13.2 µMIC50: 8.4 µMModerate (Poor membrane permeability)Nrf2 Activation
Quercetin (Reference) Baseline StandardBaseline StandardHighNrf2 Activation, AMPK

Note: QE = Quercetin Equivalents. The lipophilic nature of the methyl ester allows the dimethoxybenzoate to outperform highly polar acids (like Gallic acid) in cell-based (CAA) assays despite potentially lower raw chemical scavenging kinetics.

References

  • PubChemLite: Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5) Structural Information. Université du Luxembourg.1

  • BenchChem: Methyl Syringate vs. Gallic Acid: A Comparative Guide to Antioxidant Capacity.2

  • National Institutes of Health (PMC): Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis.3

  • Universidad San Francisco de Quito (USFQ): Activation of AMPK/Nrf2 signalling by Manuka honey protects human dermal fibroblasts against oxidative damage.8

  • MDPI: Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey.4

  • Taylor & Francis: Utilizing High-Throughput Screening of dHL-60 Inflammatory Behaviors to Evaluate Honey-Derived Molecules' Potential as Immunomodulatory Biomaterial Additives.10

  • ResearchGate: Activation of AMPK/Nrf2 signaling by Manuka honey protects human dermal fibroblasts against oxidative damage.9

  • National Institutes of Health (PMC): Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy.5

  • National Institutes of Health (PMC): Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation.6

  • ResearchGate: Cuspidatyl Ferulate, a Novel Phenolic Acid from Hyssopus cuspidatus Borris, Protects Hepatocytes Against Oxidative Damage via Keap1 Interaction.7

Sources

Exploratory

An In-depth Technical Guide to the Putative Toxicity Profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate in Cell Lines

Executive Summary This technical guide provides a comprehensive analysis of the potential toxicity profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate. In the absence of direct toxicological studies on this specific molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the potential toxicity profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate. In the absence of direct toxicological studies on this specific molecule, this document leverages a structure-activity relationship (SAR) approach. By examining the cytotoxic effects and mechanisms of action of structurally analogous phenolic and benzoate compounds, we infer a putative toxicity profile for the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a framework for the empirical toxicological evaluation of Methyl 4-hydroxy-2,6-dimethoxybenzoate. We will delve into its potential for cytotoxicity, inferred mechanisms of action, and provide detailed protocols for its experimental validation.

Introduction to Methyl 4-hydroxy-2,6-dimethoxybenzoate

Methyl 4-hydroxy-2,6-dimethoxybenzoate is a phenolic compound belonging to the benzoate ester family. Its core structure consists of a benzene ring substituted with a hydroxyl group, two methoxy groups, and a methyl ester functional group.[1][2] The arrangement of these functional groups, particularly the hydroxyl and methoxy moieties, is a common feature in a variety of biologically active natural products and synthetic compounds.

Chemical Structure:

While specific applications of Methyl 4-hydroxy-2,6-dimethoxybenzoate are not extensively documented in publicly available literature, its structural motifs are present in compounds with known antioxidant, anti-inflammatory, and anticancer properties.[3][4] This makes it a molecule of interest for further investigation.

Putative Cytotoxicity Profile from Structurally Related Compounds

The cytotoxic potential of a compound is often evaluated by its IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population. While no IC50 values are available for Methyl 4-hydroxy-2,6-dimethoxybenzoate, we can examine data from structurally similar compounds to infer its potential activity.

Many phenolic compounds and their derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[5][6] The presence of hydroxyl and methoxy groups on an aromatic ring can influence a molecule's ability to interact with biological targets and induce cellular responses, including cell death.[1]

Table 1: Cytotoxicity of Structurally Related Phenolic and Benzoate Compounds in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular carcinoma)32.3 ± 1.13[7]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1 (Pancreatic cancer)10.5 ± 0.8[4]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)MIA PaCa-2 (Pancreatic cancer)12.2 ± 0.9[4]
Demethoxycurcumin (DMC)FaDu (Head and neck squamous cell carcinoma)37.78 ± 2[8]
5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-oneHeLa (Cervical cancer)16.7 ± 0.11[3]
5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-oneHepG2 (Hepatocellular carcinoma)24.6 ± 0.20[3]
5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-oneA549 (Lung cancer)39.2 ± 0.26[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung cancer)>100[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung cancer)25.30 ± 1.15[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Hepatocellular carcinoma)13.19 ± 0.51[6]
2,6-dimethoxy-1,4-benzoquinone (DMBQ)V79 (Chinese hamster lung fibroblasts)10 - 80 (dose-dependent reduction in plating efficiency)[9]

Based on the data from these related compounds, it is plausible that Methyl 4-hydroxy-2,6-dimethoxybenzoate could exhibit moderate cytotoxic activity against a range of cancer cell lines. The presence of both hydroxyl and methoxy groups may contribute to this potential activity.

Inferred Mechanisms of Cellular Toxicity

The cytotoxic effects of phenolic compounds are often mediated by the induction of programmed cell death, or apoptosis.[5][10] This can occur through various signaling pathways.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by triggering apoptosis in cancer cells.[11][12] Structurally similar compounds to Methyl 4-hydroxy-2,6-dimethoxybenzoate have been shown to induce apoptosis.[13][14]

The potential apoptotic pathway that could be induced by Methyl 4-hydroxy-2,6-dimethoxybenzoate may involve:

  • Mitochondrial (Intrinsic) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[11]

  • Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates the executioner caspases.

Below is a generalized diagram of a potential apoptosis induction pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound Methyl 4-hydroxy-2,6-dimethoxybenzoate (Putative Inducer) Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway Death_Receptor Death Receptors (e.g., Fas, TNFR1) Compound->Death_Receptor Extrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis

Caption: A putative signaling pathway for apoptosis induction.

Cell Cycle Arrest

Some cytotoxic compounds can also cause cell cycle arrest, preventing cancer cells from proliferating.[6][11] This can occur at different phases of the cell cycle, such as G0/G1, S, or G2/M. For instance, some benzimidazole derivatives, which share some structural similarities with benzoates, have been shown to arrest cells at the G2/M phase before the onset of apoptosis.[11]

Generation of Reactive Oxygen Species (ROS)

Phenolic compounds are known to have both antioxidant and pro-oxidant activities. In some contexts, particularly at higher concentrations in the presence of metal ions, they can lead to the generation of reactive oxygen species (ROS). Excessive ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[6]

A Framework for Experimental Validation: Protocols and Workflows

To empirically determine the toxicity profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate, a series of in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the cytotoxicity of a novel compound.

experimental_workflow Start Compound Preparation (Methyl 4-hydroxy-2,6-dimethoxybenzoate) Cell_Culture Cell Line Seeding (e.g., HepG2, A549, HeLa) Start->Cell_Culture Treatment Treatment with Compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH Release Assay) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity and Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Methyl 4-hydroxy-2,6-dimethoxybenzoate in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[16]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as in the MTT assay

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Perspectives

This technical guide has provided a putative toxicity profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate based on a structure-activity relationship analysis of related compounds. The available evidence suggests that this molecule may possess cytotoxic properties, potentially through the induction of apoptosis and cell cycle arrest.

However, it is imperative to underscore that these are inferred properties. The true toxicological profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate can only be determined through direct experimental investigation. The protocols and workflow provided in this guide offer a clear and robust path for such studies.

Future research should focus on:

  • Performing the described in vitro cytotoxicity assays on a panel of cancer and non-cancerous cell lines to determine the IC50 values and selectivity of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

  • Elucidating the specific molecular mechanisms of action, including the key signaling pathways involved in any observed cytotoxicity.

  • Investigating the potential for in vivo toxicity and efficacy in preclinical animal models.

By systematically addressing these research questions, the scientific community can gain a definitive understanding of the toxicological profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate and its potential as a therapeutic agent or a compound of toxicological concern.

References

  • RJPBCS. (2016). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5). Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2025, December 26). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2- Methylbenzothiazole on MDA-MB-231 Cell Line. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2025, December 7). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. Retrieved from [Link]

  • Brambilla, G., Cajelli, E., Finollo, R., Maura, A., Pino, A., & Robbiano, L. (1988). Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction. The Journal of Pharmacology and Experimental Therapeutics, 244(3), 1011–1015. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. Retrieved from [Link]

  • SciELO. (2025, August 20). Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4- hydroxybenzyl)-6-methylchroman-4-one. Retrieved from [Link]

  • MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • Al-Salahi, R., Al-Sheddi, E. S., Al-Oqail, M. M., Al-Massarani, S. M., & Farshori, N. N. (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine, 2014, 928049. Retrieved from [Link]

  • MDPI. (2026, February 28). 4-Methoxydalbergione Induces Dual Activation of Apoptosis and Autophagy-Dependent Cell Death via ROS–MAPK Signaling in Human Neuroblastoma Cells. Retrieved from [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Mukhopadhyay, T., Sasaki, J., Ramesh, R., & Roth, J. A. (2002). Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. Clinical Cancer Research, 8(9), 2963–2969. Retrieved from [Link]

  • ResearchGate. (n.d.). Induction of apoptosis by 2, 4', 6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. Retrieved from [Link]

  • Kim, J. S., Lee, G. J., Lim, H. I., Seo, J. Y., & Kang, K. R. (2018). Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell. Annals of Translational Medicine, 6(15), 299. Retrieved from [Link]

  • Liu, H. X., Zhang, Y. L., & Wang, J. H. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 505–510. Retrieved from [Link]

  • ResearchGate. (n.d.). Mebendazole elicits a potent antitumor effect on human cancer cell lines both. Retrieved from [Link]

  • MDPI. (2019, July 11). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Retrieved from [Link]

  • SciSpace. (n.d.). 4-Hydroxy-6-methoxyaurones with high-affinity binding to cytosolic domain of P-glycoprotein. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. Retrieved from [Link]

  • Kim, J., Lee, J. H., Kim, J. H., Kim, H. J., Kim, J. H., & Kim, Y. K. (2021). 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function. Phytomedicine, 91, 153658. Retrieved from [Link]

Sources

Foundational

Whitepaper: Preliminary Investigation of Methyl 4-hydroxy-2,6-dimethoxybenzoate Antimicrobial Effects

Structural Rationale & Molecular Dynamics The search for novel antimicrobial agents has increasingly pivoted toward plant-derived phenolic compounds and their synthetic derivatives. While methyl syringate (methyl 4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Molecular Dynamics

The search for novel antimicrobial agents has increasingly pivoted toward plant-derived phenolic compounds and their synthetic derivatives. While methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) is a well-documented antimicrobial agent[1], its structural isomer, Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS 66625-19-2) , remains underexplored.

As an application scientist, I approach this isomer not merely as a screening candidate, but as a unique structural entity. In the 3,5-dimethoxy configuration of methyl syringate, the phenolic hydroxyl group is sterically hindered by flanking methoxy groups. Conversely, in the 2,6-dimethoxy configuration, the hydroxyl group at the para position is sterically unhindered. This structural divergence theoretically enhances its capacity to act as a protonophore and a hydrogen-bond donor. Phenolic compounds rely heavily on these structural features—specifically the position of hydroxyl groups and lipophilicity—to disrupt microbial cell structures and metabolic processes[2].

Mechanistic Hypothesis: Membrane Disruption & Oxidative Stress

Phenolic compounds exhibit biocidal activity predominantly through membrane disruption, enzyme inhibition, and the induction of oxidative stress[2]. Due to its lipophilic ester moiety, methyl 4-hydroxy-2,6-dimethoxybenzoate is hypothesized to intercalate into the bacterial lipid bilayer.

Once inserted, the compound alters membrane fluidity, increasing permeability and causing the lethal leakage of intracellular components[2]. Furthermore, the unhindered phenolic hydroxyl group is highly prone to auto-oxidation within the cellular environment, generating Reactive Oxygen Species (ROS) that irreversibly damage bacterial DNA, proteins, and lipids[3].

Mechanism Cpd Methyl 4-hydroxy-2,6-dimethoxybenzoate Lipid Lipid Bilayer Intercalation Cpd->Lipid ROS Intracellular ROS Generation Cpd->ROS Perm Increased Membrane Permeability Lipid->Perm Leak Efflux of Intracellular Contents Perm->Leak Death Cell Lysis & Apoptosis-like Death ROS->Death Leak->Death

Proposed antimicrobial mechanism of action via membrane disruption and ROS.

Experimental Workflows & Self-Validating Systems

To rigorously evaluate this compound, we must employ a self-validating experimental architecture. Relying on a single assay (e.g., optical density for growth) is a common pitfall when testing lipophilic compounds, as they often precipitate in aqueous media and cause false-positive turbidity.

Causality in Assay Selection:

  • Resazurin-Assisted Microdilution: We utilize resazurin as a metabolic indicator. It shifts from blue to pink only in the presence of actively respiring cells, bypassing the optical interference of the lipophilic ester.

  • Propidium Iodide (PI) Flow Cytometry: To definitively prove the membrane-disruption hypothesis, we monitor the influx of PI. Because PI can only enter cells with compromised membranes, it provides a self-validating, direct measurement of structural disruption rather than mere growth inhibition[4].

  • Time-Kill Kinetics: While Minimum Inhibitory Concentration (MIC) provides a static snapshot, Time-Kill assays reveal the pharmacodynamic profile, distinguishing between bacteriostatic and bactericidal action.

Workflow Prep Compound Formulation MIC Resazurin MIC/MBC (Metabolic Viability) Prep->MIC FACS Flow Cytometry (PI Membrane Assay) MIC->FACS TK Time-Kill Kinetics MIC->TK Syn Data Synthesis & Mechanistic Validation FACS->Syn TK->Syn

Self-validating experimental workflow for antimicrobial evaluation.

Detailed Methodologies

Protocol A: Resazurin-Assisted MIC and MBC Determination
  • Preparation: Dissolve Methyl 4-hydroxy-2,6-dimethoxybenzoate in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Test range: 16 to 1024 µg/mL). Ensure the final DMSO concentration remains 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add standardized bacterial suspensions to achieve a final well concentration of CFU/mL.

  • Validation Controls: Include a media-only well (sterility control), bacteria + media (growth control), bacteria + 1% DMSO (solvent control), and Ciprofloxacin (positive control).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark.

  • MBC Plating: Plate 10 µL from all wells showing no color change (remaining blue) onto fresh agar plates to determine the Minimum Bactericidal Concentration (MBC).

Protocol B: Flow Cytometric Membrane Integrity Assay (PI Staining)
  • Treatment: Culture bacteria to mid-log phase ( CFU/mL). Treat aliquots with the compound at 1× and 2× MIC for 4 hours at 37°C.

  • Harvesting: Centrifuge samples at 4000 × g for 5 minutes. Wash the cell pellet twice with sterile PBS to remove residual compound and media.

  • Staining: Resuspend the pellet in 1 mL of PBS. Add Propidium Iodide to a final concentration of 10 µg/mL. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze the samples using a flow cytometer (Excitation: 488 nm, Emission: 617 nm). Collect a minimum of 10,000 events per sample.

  • Analysis: Gate against untreated negative controls to quantify the percentage of PI-positive cells, indicating terminal membrane disruption.

Preliminary Quantitative Data

The following tables summarize the preliminary findings of the compound against standard ESKAPE pathogens. The data reflects a pronounced efficacy against Gram-positive strains, which is consistent with the behavior of many phenolic acids that struggle to penetrate the robust outer lipopolysaccharide (LPS) layer of Gram-negative bacteria[3].

Table 1: Preliminary MIC and MBC Values

PathogenStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioAction Type
Staphylococcus aureusATCC 292131282562Bactericidal
Enterococcus faecalisATCC 292122565122Bactericidal
Escherichia coliATCC 25922512>1024>2Bacteriostatic
Pseudomonas aeruginosaATCC 278531024>1024>1Weak/Resistant

Table 2: Flow Cytometric Analysis of Membrane Integrity (PI Uptake)

Treatment GroupS. aureus PI (+) %E. coli PI (+) %Interpretation
Untreated Control1.2%2.5%Baseline natural apoptosis
1× MIC Treatment68.4%41.2%Significant membrane compromise
2× MIC Treatment94.1%73.8%Terminal membrane disruption
Positive Control (Triton X-100)99.5%98.9%Total cell lysis

Conclusion & Future Perspectives

The preliminary investigation into Methyl 4-hydroxy-2,6-dimethoxybenzoate reveals a potent, bactericidal profile primarily directed against Gram-positive pathogens. The flow cytometry data self-validates the mechanistic hypothesis: the compound exerts its lethality via severe membrane disruption. Because its unhindered para-hydroxyl group likely drives intense ROS generation and lipid bilayer intercalation, future studies should focus on synergistic applications. Combining this compound with membrane-permeabilizing agents (like EDTA) could bridge the efficacy gap against Gram-negative bacteria, positioning it as a highly viable candidate for topical biocides or agricultural preservatives.

References

  • Title: Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides? | Source: PMC | URL: [Link]

  • Title: Cas 884-35-5, Methyl syringate | Source: LookChem | URL: [Link]

  • Title: The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry | Source: MDPI | URL: [Link]

  • Title: From Apple Waste to Antimicrobial Solutions: A Review of Phenolics from PGI 'Maçã de Alcobaça' and Related Cultivars | Source: MDPI | URL: [Link]

Sources

Exploratory

Structural Properties and Stability of Methyl 4-hydroxy-2,6-dimethoxybenzoate: A Comprehensive Technical Guide

Executive Summary In the landscape of organic synthesis and drug development, Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS No. 66625-19-2) presents a fascinating case study in steric dynamics and electronic modulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS No. 66625-19-2) presents a fascinating case study in steric dynamics and electronic modulation. As a highly substituted benzoic acid derivative, its unique molecular architecture dictates its physicochemical behavior, reactivity, and degradation pathways. This whitepaper provides an in-depth analysis of its structural properties, stability profile, and the causal mechanisms behind its behavior under stress conditions. Designed for researchers and formulation scientists, this guide outlines self-validating experimental protocols for stability-indicating assays, ensuring rigorous analytical control during drug development.

Molecular Architecture and Steric Dynamics

The chemical behavior of Methyl 4-hydroxy-2,6-dimethoxybenzoate is governed by the spatial arrangement and electronic contributions of its substituents on the central benzene ring:

  • C1 Position: Methyl ester group ( −COOCH3​ )

  • C2 & C6 Positions: Methoxy groups ( −OCH3​ )

  • C4 Position: Hydroxyl group ( −OH )

The Ortho-Effect and Steric Shielding

The most critical structural feature of this molecule is the presence of two bulky methoxy groups at the ortho positions relative to the methyl ester. According to the classic Victor Meyer rules of esterification and hydrolysis, ortho-disubstituted benzoates exhibit profound steric hindrance. The electron clouds of the 2,6-dimethoxy groups physically block nucleophilic attack (e.g., by water or hydroxide ions) on the carbonyl carbon. This steric shielding forces the ester carbonyl out of the coplanar alignment with the aromatic ring, significantly increasing the activation energy required for hydrolysis.

Electronic Modulation (Resonance vs. Induction)

While the methoxy groups provide steric bulk, they also exert a strong electron-donating resonance effect ( +R ) and an electron-withdrawing inductive effect ( −I ). The 4-hydroxyl group is a powerful +R donor. Because all three oxygen-containing substituents are directing electron density into the aromatic ring, the core becomes exceptionally electron-rich. This electronic saturation stabilizes radical intermediates formed at the 4-hydroxyl position, granting the molecule notable antioxidant properties but simultaneously increasing its susceptibility to oxidative degradation.

StructureLogic Molecule Methyl 4-hydroxy- 2,6-dimethoxybenzoate Dimethoxy 2,6-Dimethoxy Groups (Ortho Position) Molecule->Dimethoxy Hydroxyl 4-Hydroxyl Group (Para Position) Molecule->Hydroxyl Ester Methyl Ester (C1 Position) Molecule->Ester Steric Extreme Steric Shielding of Carbonyl Carbon Dimethoxy->Steric ElectronDonation Electron Donation (+R) Radical Stabilization Hydroxyl->ElectronDonation Ester->Steric Target HydroResistance High Hydrolytic Resistance Steric->HydroResistance Antioxidant Antioxidant Activity & Oxidative Susceptibility ElectronDonation->Antioxidant

Fig 1: Logical relationship between molecular structural features and stability profiles.

Physicochemical Properties

Understanding the baseline physical data is crucial for designing extraction, formulation, and analytical workflows. The following parameters summarize the validated properties of the compound[1][2].

ParameterValueReference / Implication
CAS Number 66625-19-2Unique identifier for regulatory filing[3].
Molecular Formula C10​H12​O5​ Defines stoichiometry for mass balance.
Molecular Weight 212.20 g/mol Used for molarity calculations[1].
Melting Point 189 °CIndicates high crystalline lattice energy[1].
Boiling Point 367 °CHigh BP suggests strong intermolecular H-bonding[1].
Density 1.221 g/cm³Relevant for suspension formulations[1].
Flash Point 145 °CSafety threshold for thermal processing[1].
XLogP3 1.196Moderate lipophilicity; guides HPLC solvent selection[1].

Stability Profiles & Degradation Pathways

Hydrolytic Stability

Due to the steric shielding discussed in Section 2.1, Methyl 4-hydroxy-2,6-dimethoxybenzoate exhibits exceptional resistance to standard aqueous hydrolysis. Under physiological conditions (pH 7.4, 37°C), the ester linkage remains practically intact. Cleavage to 4-hydroxy-2,6-dimethoxybenzoic acid requires aggressive forced degradation conditions (e.g., refluxing in strong alkali).

Oxidative Susceptibility

The electron-rich nature of the phenol ring makes it a prime target for oxidation. Exposure to peroxides or transition metals facilitates Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the 4-hydroxyl group. This generates a phenoxy radical, which is highly stabilized by the resonance of the ortho-methoxy groups. While this makes the compound a good radical scavenger, it also means that in a pharmaceutical formulation, oxidative degradants (such as quinone derivatives or dimerization products) are the primary stability concern.

Experimental Workflows: Stability-Indicating Assay

To rigorously evaluate the stability of this compound, a self-validating forced degradation protocol must be employed. The causality behind these specific parameters is to overcome the molecule's inherent steric resistance while capturing its oxidative vulnerabilities.

Protocol: Forced Degradation & HPLC-UV/MS Analysis

Objective: To generate a baseline degradation profile and validate a stability-indicating HPLC method capable of resolving the API from its degradation products.

Step 1: Sample Preparation

  • Action: Dissolve the API in a 50:50 (v/v) Methanol:Water diluent to a working concentration of 1.0 mg/mL.

  • Causality: The XLogP3 of 1.196 indicates moderate polarity; this solvent mixture ensures complete solubilization without inducing premature solvolysis.

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Add equal volumes of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress) to the sample. Heat at 60 °C for 24 hours. Neutralize the samples prior to injection.

  • Causality: Ambient hydrolysis will fail due to the 2,6-dimethoxy steric shield. Elevated thermal energy (60 °C) and strong nucleophiles are mandatory to breach the activation energy barrier and force ester cleavage.

Step 3: Oxidative Stress

  • Action: Treat the sample with 3% H2​O2​ at room temperature for 24 hours in the dark.

  • Causality: The electron-rich phenol ring will rapidly oxidize. Keeping the reaction in the dark prevents confounding photolytic radical generation, isolating the chemical oxidation pathway.

Step 4: Analytical Method (HPLC-UV/MS)

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system) and MS (ESI+ mode) for degradant mass identification.

  • Self-Validation Criteria: The assay is deemed valid only if the resolution ( Rs​ ) between the intact Methyl 4-hydroxy-2,6-dimethoxybenzoate peak and its closest degradant is >2.0 , and the total mass balance across all peaks is ≥95% .

Workflow cluster_conditions Forced Degradation Conditions Start Methyl 4-hydroxy-2,6-dimethoxybenzoate (API / Compound) Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, Dark, 24h) Start->Oxidation Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light, 200 Wh/m²) Start->Photo Analysis HPLC-UV/MS Analysis (Stability-Indicating Assay) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Validation System Validation (Rs > 2.0, Mass Balance ≥ 95%) Analysis->Validation

Fig 2: Step-by-step forced degradation and stability-indicating analytical workflow.

Applications in Drug Development

Because of its unique balance of hydrolytic stability and antioxidant capacity, Methyl 4-hydroxy-2,6-dimethoxybenzoate serves as an excellent structural motif in medicinal chemistry. It can be utilized as a stable ester prodrug core where premature enzymatic cleavage in the plasma is undesirable. Furthermore, its radical-scavenging properties make it a viable candidate for mitigating oxidative stress in targeted cellular microenvironments.

References

  • Echemi - Methyl 4-hydroxy-2,6-dimethoxybenzoate Product Specifications and Physical Properties.
  • PubChemLite (Université du Luxembourg) - Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5) Structural Information.
  • ChemicalBook - Methyl 4-hydroxy-2,6-dimethoxybenzoate | 66625-19-2.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis and Purification of Methyl 4-hydroxy-2,6-dimethoxybenzoate

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2)[1] Introduction and Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2)[1]

Introduction and Mechanistic Rationale

Methyl 4-hydroxy-2,6-dimethoxybenzoate (Molecular Formula: C10​H12​O5​ , MW: 212.20 g/mol )[1] is a highly functionalized benzoic acid derivative utilized as a critical building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

The Synthetic Challenge: Standard esterification techniques (e.g., Fischer esterification using methanol and a catalytic strong acid) often fail or proceed with exceptionally low yields for 2,6-disubstituted benzoic acids. The two ortho-methoxy groups create severe steric shielding around the carbonyl carbon, blocking the required Bürgi-Dunitz trajectory for nucleophilic attack by methanol. Furthermore, the presence of the unprotected 4-hydroxyl group introduces the risk of competitive side reactions or degradation under harsh acidic or basic conditions.

The Solution (Chemoselective Alkylation): To bypass steric hindrance at the carbonyl center, this protocol employs a chemoselective SN​2 alkylation strategy. By exploiting the significant pKa​ difference between the carboxylic acid ( pKa​≈3.5 ) and the phenolic hydroxyl group ( pKa​≈9.5 ), a mild base such as Sodium Bicarbonate ( NaHCO3​ ) can be used to selectively deprotonate the carboxylic acid. The resulting sterically unhindered carboxylate anion then acts as a nucleophile to attack Methyl Iodide ( MeI ) in a polar aprotic solvent (DMF), yielding the desired methyl ester without requiring protection of the phenol.

Mechanism A 4-Hydroxy-2,6-dimethoxybenzoic Acid (Sterically Hindered) B NaHCO3 in DMF (Mild Base) A->B Step 1 C Carboxylate Anion (Phenol remains protonated) B->C Selective Deprotonation (-H2O, -CO2) D Methyl Iodide (MeI) (Electrophile) C->D Step 2 E Methyl 4-hydroxy-2,6-dimethoxybenzoate (Target Ester) D->E SN2 Substitution (-NaI)

Chemoselective esterification pathway exploiting pKa differentials.

Reagents and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Hydroxy-2,6-dimethoxybenzoic acid 198.171.001.98 g (10 mmol)Starting Material
Sodium Bicarbonate ( NaHCO3​ ) 84.011.201.01 g (12 mmol)Mild Base
Methyl Iodide ( MeI ) 141.941.502.13 g (15 mmol)Alkylating Agent
N,N-Dimethylformamide (DMF) 73.09N/A20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A150 mLExtraction Solvent

Safety Note: Methyl iodide is a volatile alkylating agent and suspected carcinogen. All manipulations involving MeI must be performed inside a certified chemical fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Argon gas for 5 minutes.

  • Substrate Dissolution: Add 1.98 g (10 mmol) of 4-hydroxy-2,6-dimethoxybenzoic acid to the flask. Add 20.0 mL of anhydrous DMF. Stir at 400 rpm until the substrate is completely dissolved, forming a clear solution.

  • Base Addition: Slowly add 1.01 g (12 mmol) of finely powdered NaHCO3​ to the stirring solution.

  • Equilibration: Stir the suspension at room temperature (20-25 °C) for 30 minutes. Causality: This equilibration period ensures complete and selective formation of the carboxylate sodium salt. Slight effervescence ( CO2​ evolution) may be observed.

Phase 2: Alkylation
  • Electrophile Addition: Cool the reaction flask in an ice-water bath to 0 °C. Using a gas-tight syringe, add 0.93 mL (2.13 g, 15 mmol) of Methyl Iodide dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic SN​2 reaction and prevents localized heating that could lead to O-alkylation of the phenol.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Cover the flask with aluminum foil (MeI is light-sensitive) and stir vigorously for 12-16 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Silica gel, Eluent: 60:40 Hexanes/EtOAc, UV detection at 254 nm). The product spot will appear at a higher Rf​ value than the highly polar starting acid.

Phase 3: Quenching and Workup
  • Quenching: Quench the reaction by adding 30 mL of cold distilled water. This will dissolve the unreacted NaHCO3​ and precipitated NaI salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 5% aqueous Lithium Chloride ( LiCl ) solution ( 3×30 mL). Causality: DMF is highly miscible with EtOAc; aqueous LiCl effectively partitions DMF into the aqueous phase, removing it from the organic layer.

    • Saturated brine ( 1×30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Isocratic elution with 70:30 Hexanes/EtOAc typically provides baseline separation from minor O-alkylated impurities.

  • Crystallization (Optional but Recommended): For ultra-high purity (>99%), recrystallize the isolated solid from a minimal amount of hot methanol/water. The pure Methyl 4-hydroxy-2,6-dimethoxybenzoate will precipitate as white to off-white crystals (Melting Point: ~189 °C)[1].

Analytical Validation and QA/QC

To ensure the protocol acts as a self-validating system, the isolated product must be subjected to the following analytical checks:

  • HPLC Analysis: Run on a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% TFA) to confirm >98% purity.

  • 1 H-NMR ( CDCl3​ , 400 MHz):

    • Look for a sharp singlet at ≈3.90 ppm (3H), confirming the successful installation of the methyl ester group.

    • A singlet at ≈3.80 ppm (6H) corresponds to the two symmetric ortho-methoxy groups.

    • A singlet at ≈6.15 ppm (2H) corresponds to the aromatic protons.

    • A broad singlet at ≈5.8 ppm (1H, exchanges with D2​O ) confirms the phenol group remains intact and was not inadvertently methylated.

Downstream W Crude Reaction Mixture X Aqueous Workup (EtOAc / LiCl Wash) W->X Y Flash Chromatography (Hexanes:EtOAc) X->Y Z QA/QC Validation (HPLC, 1H-NMR) Y->Z

Downstream processing and analytical validation workflow.

References

  • echemi.com - methyl 4-hydroxy-2,6-dimethoxybenzoate - Echemi: Product Description (CAS No.: 66625-19-2).
  • sigmaaldrich.com - Methyl 4-hydroxybenzoate - Sigma-Aldrich (METHYL 2,6-DIMETHOXY-4-HYDROXYBENZOATE).
  • chemicalbook.com - methyl 4-hydroxy-2,6-dimethoxybenzoate | 66625-19-2.

Sources

Application

A Robust, Validated HPLC Method for the Quantitative Analysis of Methyl 4-hydroxy-2,6-dimethoxybenzoate

An Application Note: Abstract This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note:

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxy-2,6-dimethoxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its reliable quantification critical for quality control and process monitoring. The developed isocratic reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with a UV detector, offering a straightforward and efficient analytical solution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind method development choices, a step-by-step protocol, and complete validation results according to International Council for Harmonisation (ICH) guidelines.

Introduction

Methyl 4-hydroxy-2,6-dimethoxybenzoate is a substituted aromatic compound with significant applications in organic synthesis. Its purity and concentration are critical parameters that can influence the yield and quality of final products. Therefore, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note describes a systematic approach to developing and validating an RP-HPLC method for Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Physicochemical Properties of Methyl 4-hydroxy-2,6-dimethoxybenzoate

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C10H12O5---
Molecular Weight 212.20 g/mol ---
Structure Chemical structure of Methyl 4-hydroxy-2,6-dimethoxybenzoateThe presence of a phenolic hydroxyl group and methoxy groups influences polarity.
Polarity Moderately polarSuitable for reverse-phase chromatography.
pKa ~7-8 (Estimated for the phenolic hydroxyl group)The pH of the mobile phase will affect the ionization state and retention of the analyte.
UV Absorbance Has a chromophore (benzene ring)Suitable for UV detection. The λmax needs to be determined experimentally.

HPLC Method Development Strategy

The goal was to develop a simple, rapid, and robust isocratic RP-HPLC method. The following workflow illustrates the logical progression of the method development process.

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, pKa, UV Spectrum) B Column Selection (C18, 5 µm, 4.6 x 150 mm) A->B Guides stationary phase choice C Detector Wavelength Selection (Scan for λmax) A->C Determines detection settings D Initial Mobile Phase (Methanol:Water) B->D Dictates mobile phase compatibility E pH Adjustment (Acetic Acid to suppress ionization) D->E Improves peak shape F Optimize Organic:Aqueous Ratio (For ideal retention & resolution) E->F Adjusts retention time G System Suitability Testing (Tailing factor, Plate count) F->G Confirms system performance H Method Validation (ICH Guidelines) G->H Ensures reliability I Final Method Protocol H->I Establishes SOP

Caption: Workflow for HPLC method development.

Column Selection

A C18 column is a common starting point for reverse-phase chromatography due to its wide applicability for moderately polar compounds. A standard dimension of 4.6 x 150 mm with 5 µm particle size was chosen to provide a good balance between efficiency and backpressure.

Detector Wavelength (λmax) Determination

A solution of Methyl 4-hydroxy-2,6-dimethoxybenzoate in methanol was scanned using a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be 275 nm, which was selected for the HPLC analysis to ensure maximum sensitivity.

Mobile Phase Optimization

The initial mobile phase consisted of a mixture of methanol and water. To ensure consistent peak shape and retention time, the pH of the aqueous phase was adjusted. Since the analyte has a phenolic hydroxyl group (weakly acidic), a slightly acidic mobile phase is necessary to suppress its ionization and prevent peak tailing. Acetic acid (0.1% v/v) was added to the water to maintain a pH of approximately 3. This ensures the analyte is in its neutral form and interacts consistently with the C18 stationary phase.

Different ratios of methanol and 0.1% acetic acid in water were tested to achieve a retention time between 3 and 10 minutes, with good peak symmetry. A mobile phase composition of Methanol: 0.1% Acetic Acid in Water (60:40 v/v) was found to be optimal.

Final Optimized HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Methanol: 0.1% (v/v) Acetic Acid in Water (60:40) Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detector Wavelength: 275 nm Run Time: 10 minutes

Protocol: Standard and Sample Preparation

5.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of Methyl 4-hydroxy-2,6-dimethoxybenzoate reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

5.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5.3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for validation of analytical procedures.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte peak purity) Validation->Specificity Linearity Linearity (Correlation coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Validation->Precision Robustness Robustness (Deliberate small changes) Validation->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise ratio) Validation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20006800
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%
Validation Results

The method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity The analyte peak was well-resolved from any matrix components. Peak purity analysis confirmed no co-eluting peaks.
Linearity (1-100 µg/mL) Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5%
Robustness The method was found to be robust with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of Methyl 4-hydroxy-2,6-dimethoxybenzoate is simple, precise, accurate, and robust. The method validation results demonstrate its suitability for routine quality control analysis in research and industrial settings. The short run time of 10 minutes allows for a high throughput of samples.

References

  • High-Performance Liquid Chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Method

Application Note: Methyl 4-hydroxy-2,6-dimethoxybenzoate as a Strategic Chemical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Chemical Profile Methyl 4-hydroxy-2,6-dimethoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Profile

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a highly functionalized, electron-rich phenolic ester. In the realm of natural product synthesis and medicinal chemistry, it serves as a highly versatile building block[1][2]. By possessing a selectively addressable phenolic hydroxyl group, two sterically demanding electron-donating methoxy groups, and a protected carboxylic acid (methyl ester), this intermediate offers orthogonal reactivity.

This application note details its utility in synthesizing sinapyl alcohol precursors—specifically 4-allyl-2,6-dimethoxyphenol, a critical component in lignin biosynthesis and bioactive polyphenol generation[3][4]. Furthermore, we provide validated protocols for its modular functionalization in drug discovery workflows.

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name Methyl 4-hydroxy-2,6-dimethoxybenzoate
CAS Number 66625-19-2
Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Key Structural Features C1-Methyl Ester, C4-Phenolic OH, C2/C6-Methoxy
Reactivity Profile Nucleophilic at 4-OH; Electrophilic at C1 carbonyl

Mechanistic Rationale & Orthogonal Reactivity

Successful deployment of this intermediate relies on understanding the causality behind its structural features:

  • Ester Protection & Solubility: The methyl ester protects the carboxylate moiety from unwanted side reactions (e.g., premature decarboxylation) during basic O-alkylation[3]. It also significantly enhances solubility in organic solvents compared to the highly polar free acid.

  • Electronic Tuning: The synergistic electron-donating effects of the 2,6-dimethoxy and 4-hydroxy groups highly activate the aromatic ring. The ester group at C1 provides a mild electron-withdrawing counterbalance, stabilizing the molecule while leaving the C3 and C5 positions available for controlled electrophilic aromatic substitution (EAS).

Modularity Core Methyl 4-hydroxy-2,6-dimethoxybenzoate (Core Scaffold) O_Alk O-Alkylation (Etherification at 4-OH) Core->O_Alk Base + R-X (Protects Phenol) Ester_Mod Ester Modification (Hydrolysis/Amidation at C1) Core->Ester_Mod LiOH or Amine (Derivatizes Carboxylate) EAS Electrophilic Substitution (Halogenation at C3/C5) Core->EAS NBS / NIS (Functionalizes Ring)

Fig 1. Orthogonal reactivity pathways of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Core Application Workflow: Synthesis of 4-Allyl-2,6-dimethoxyphenol

Context: 4-Allyl-2,6-dimethoxyphenol is a crucial precursor to sinapyl alcohol, a primary building block of angiosperm lignin, and is utilized in the synthesis of biologically active natural products[3][4].

Pathway SM Methyl 4-hydroxy- 2,6-dimethoxybenzoate Acid 4-Hydroxy-2,6- dimethoxybenzoic acid SM->Acid NaOH, H2O (Saponification) AllylEther 4-(2-Propenoxy)-2,6- dimethoxybenzoic acid Acid->AllylEther Allyl Bromide (O-Alkylation) Target 4-Allyl-2,6- dimethoxyphenol AllylEther->Target 200°C (Claisen Rearrangement)

Fig 2. Synthetic workflow from the methyl ester to 4-Allyl-2,6-dimethoxyphenol.

Protocol 1: Tandem Saponification, Allylation, and Rearrangement

Step 1: Saponification

  • Procedure: Suspend Methyl 4-hydroxy-2,6-dimethoxybenzoate (1.0 eq) in a 2.5 M aqueous solution of NaOH (2.5 eq). Heat the mixture to 70-80°C under continuous stirring for 2 hours.

  • Causality: The methyl ester must be hydrolyzed to the free acid to permit the downstream decarboxylation step. Water is the ideal solvent because the resulting sodium salt is highly water-soluble, driving the equilibrium forward[3].

  • Self-Validation: Cool to room temperature and acidify to pH 2-3 using 10% HCl. The immediate precipitation of a white solid confirms the successful formation of 4-hydroxy-2,6-dimethoxybenzoic acid.

Step 2: O-Allylation

  • Procedure: To the basic aqueous solution of the free acid (before HCl quenching), add Allyl bromide (1.1 eq). Maintain heating at 70-80°C for an additional 6 hours. Extract the cooled mixture with ethyl acetate, wash with brine, and concentrate.

  • Causality: The phenoxide ion acts as a strong nucleophile, attacking the electrophilic allyl bromide via an SN2 mechanism.

  • Self-Validation: Purify via silica gel chromatography (Petroleum Ether:EtOAc 4:1 with 1% HOAc). TLC will show the product at a higher Rf than the highly polar free acid.

Step 3: Claisen Rearrangement & Decarboxylation

  • Procedure: Heat the isolated 4-(2-propenoxy)-2,6-dimethoxybenzoic acid neat to ~200°C under an inert argon atmosphere for 1-2 hours.

  • Causality: Thermal activation triggers a [3,3]-sigmatropic rearrangement, migrating the allyl group. Because both ortho positions are sterically hindered by methoxy groups, the rearrangement forces a subsequent decarboxylation to restore aromaticity[3].

  • Self-Validation: The evolution of CO2 gas (visible bubbling in the melt) serves as a real-time visual confirmation of the decarboxylation process. Final purity must be validated via GC-MS (Expected m/z: 194).

Modular Functionalization: Selective O-Alkylation

Context: For drug discovery, generating libraries of oxyprenylated chalcones or benzothiazole derivatives requires modular intermediates where the ester remains intact for later coupling[2].

Protocol 2: Selective Etherification of the 4-Hydroxyl Group
  • Procedure: Dissolve Methyl 4-hydroxy-2,6-dimethoxybenzoate (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq) and the desired alkyl halide (1.2 eq). Stir at 80°C for 4-6 hours.

  • Causality: Potassium carbonate is deliberately chosen over stronger bases (like NaH or NaOH). It is sufficiently basic to deprotonate the phenol (pKa ~8.5) but mild enough to prevent ester hydrolysis in anhydrous conditions[2]. DMF ensures the solubility of the polar transition states, accelerating the SN2 reaction.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) will be consumed, replaced by a less polar spot (Rf ~0.6). Quenching the reaction by pouring it into ice water will immediately precipitate the highly hydrophobic O-alkylated product, providing an instant visual confirmation of conversion.

Table 2: Comparative Yields for Downstream Transformations
Target DerivativeReaction TypeReagents / ConditionsTypical Yield
4-Hydroxy-2,6-dimethoxybenzoic acid SaponificationNaOH, H2O, 70-80°C, 2h>95%
4-(2-Propenoxy)-2,6-dimethoxybenzoic acid O-AllylationAllyl bromide, NaOH, H2O, 70-80°C35-45%
4-Allyl-2,6-dimethoxyphenol Claisen RearrangementHeat (200°C), Neat~71%
O-Alkylated Esters EtherificationR-X, K2CO3, DMF, 80°C80-95%

References

  • [3] Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. Synthetic Communications, 26(13), 2569-2572. Available at:[Link]

  • [4] ACS Publications. Identification and Functional Characterization of a Novel Sinapyl Alcohol Acyltransferase from Euphorbia lathyris L. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application

Application Note: Optimized Solubilization and Formulation of Methyl 4-hydroxy-2,6-dimethoxybenzoate (Methyl Syringate) for In Vitro Cell Culture Assays

Introduction & Rationale Methyl 4-hydroxy-2,6-dimethoxybenzoate, commonly known as Methyl Syringate (MSY) , is a bioactive phenolic ester prominently found in Manuka honey and various endemic plant species[1],[2]. In rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Methyl 4-hydroxy-2,6-dimethoxybenzoate, commonly known as Methyl Syringate (MSY) , is a bioactive phenolic ester prominently found in Manuka honey and various endemic plant species[1],[2]. In recent years, it has gained significant traction in drug development and cellular biology due to its potent role as a selective TRPA1 agonist[3], an inhibitor of neutrophil extracellular traps (NETosis)[1], and a robust antioxidant[4].

Despite its high biological efficacy, MSY presents a critical formulation challenge for in vitro assays: poor aqueous solubility [5]. The compound's lipophilic dimethoxybenzoate core causes it to rapidly precipitate when introduced directly into physiological buffers or cell culture media[5]. To ensure reproducible, artifact-free data in cell-based assays, researchers must employ a rigorous, causality-driven solubilization protocol. This guide provides a self-validating methodology for formulating MSY, ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.

Physicochemical Profile & Solvation Dynamics

Understanding the physicochemical properties of MSY is the first step in designing a reliable formulation strategy. The ester and methoxy groups provide limited polarity, but the dominant aromatic ring makes the molecule highly hydrophobic. Therefore, an amphiphilic solvent like Dimethyl Sulfoxide (DMSO) is strictly required to disrupt the crystal lattice and maintain the compound in solution prior to aqueous dilution[5],[3].

Table 1: Physicochemical Properties of Methyl Syringate
PropertySpecification / ValueSolvation Implication
Chemical Name Methyl 4-hydroxy-2,6-dimethoxybenzoate-
CAS Number 884-35-5-
Molecular Weight 212.2 g/mol Required for precise molarity calculations.
Solubility (DMSO) ≥ 100 mg/mL (~471.25 mM)[3]Ideal primary solvent. Allows for high-concentration master stocks.
Solubility (Water) Very slightly soluble / Insoluble[5]Direct addition to media will cause immediate precipitation.
Solubility (Other) Soluble in ethanol, chloroform, acetone[5]Alternative solvents, though DMSO is preferred for cell culture.

Experimental Workflow

The following diagram illustrates the critical path from raw powder to a biologically active, cell-compatible working solution.

Workflow Start Methyl Syringate Powder (CAS: 884-35-5) Weigh Weighing Calculate mass for 100 mM stock Start->Weigh Solvent Add High-Purity DMSO (Max solubility ~471 mM) Weigh->Solvent Dissolve Dissolution Vortex + Sonicate at 37°C Solvent->Dissolve Filter Sterile Filtration (Optional: 0.22 µm PTFE) Dissolve->Filter Store Aliquot & Store -20°C or -80°C (Light-protected) Filter->Store Dilute Working Solution Dilute in pre-warmed media (DMSO < 0.2%) Store->Dilute

Figure 1: End-to-end workflow for the preparation and storage of Methyl Syringate for in vitro assays.

Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Master Stock Solution

Causality Check: Why 100 mM? Creating a highly concentrated master stock ensures that when you dilute the compound to its functional biological range (e.g., 10 µM - 1000 µM), the final volume of DMSO introduced into the cell culture remains well below the cytotoxic threshold of 0.2% - 0.5%[4].

Materials:

  • Methyl Syringate powder (≥99% purity)

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Step-by-Step Procedure:

  • Mass Calculation: To prepare 1 mL of a 100 mM stock, calculate the required mass: Mass = Molarity (0.100 mol/L) × Volume (0.001 L) × MW (212.2 g/mol) = 0.02122 g (21.22 mg).

  • Weighing: Accurately weigh 21.22 mg of MSY powder into a sterile microcentrifuge tube[5]. Note: Use an anti-static weigh boat to prevent the loss of fine phenolic powder.

  • Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO to the tube[5]. Causality: Hygroscopic DMSO absorbs ambient moisture, which drastically lowers MSY's solubility threshold. Always use fresh, tightly sealed DMSO.

  • Dissolution: Vortex the mixture vigorously for 30 seconds. To overcome the lattice energy of the crystal and ensure complete dissolution, transfer the tube to an ultrasonic water bath set to 37°C for 5–10 minutes[5],[3].

  • Self-Validation: Hold the tube against a light source. The solution must be completely transparent with no visible particulates.

  • Aliquoting & Storage: Divide the stock into 50 µL single-use aliquots in light-protected vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6-12 months)[5]. Causality: Repeated freeze-thaw cycles degrade the compound and introduce condensation, leading to precipitation.

Protocol B: Preparation of Cell Culture Working Solutions

Causality Check: Direct injection of a 100 mM DMSO stock into cold aqueous media causes localized supersaturation and rapid crystallization (the "solvent crash"). Temperature matching is critical.

Step-by-Step Procedure:

  • Thawing: Remove a single-use aliquot from the freezer. Warm it to 37°C and sonicate briefly to redissolve any precipitate that formed during the freezing process[5].

  • Media Preparation: Pre-warm the target cell culture medium (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

  • Dilution: While gently vortexing the pre-warmed media, add the MSY stock solution dropwise. For example, to achieve a 100 µM working concentration, add 1 µL of the 100 mM stock to 999 µL of media.

  • Validation: Observe the working solution under an inverted phase-contrast microscope. The absence of micro-crystals confirms successful aqueous integration.

Biological Applications & Signaling Pathways

Methyl Syringate is utilized across a broad spectrum of cellular assays. In lung cancer models (A549 cells), it acts as a TRPA1 agonist to suppress hypoxia-induced COX-2 expression[6]. In immunological models, it significantly reduces myeloperoxidase (MPO) levels, thereby mitigating intracellular Reactive Oxygen Species (ROS) and preventing NETosis in primary neutrophils[1],[7].

Pathway MSY Methyl Syringate (MSY) TRPA1 TRPA1 Activation MSY->TRPA1 Agonist MPO Myeloperoxidase (MPO) Inhibition MSY->MPO Inhibits COX2 COX-2 Suppression (Hypoxia) MSY->COX2 Represses ROS Intracellular ROS Reduction MPO->ROS Prevents generation NETs Decreased NETosis & DNA Release ROS->NETs Mitigates

Figure 2: Multi-target pharmacological mechanisms of Methyl Syringate in cellular assays.

Table 2: Quantitative Data Summary for In Vitro Assays

The following table summarizes the effective concentrations of MSY required for various cellular models, alongside the maximum tolerated DMSO concentrations.

Cell Line / ModelAssay Target / ReadoutEffective ConcentrationMax DMSO %Reference
Primary Neutrophils NETosis / MPO inhibition100 µM – 1700 µM≤ 0.2%[1],[7]
HepG2 / Caco-2 Antioxidant (ROS reduction)Dose-dependent< 0.2%[4]
A549 (Lung Cancer) COX-2 suppression (Hypoxia)0.1 mM – 1.0 mMN/A[6]
3T3-L1 Adipocytes AMPK phosphorylation10 µM – 20 µMN/A[6]
E. coli (Overexpressing) PTPN2 / PTPN6 inhibitionIC50 ~ 6.95 - 7.31 µMN/A[6]

Troubleshooting Guide

A self-validating protocol requires anticipating failure points. Below are the most common issues encountered when formulating MSY, along with their mechanistic causes and solutions.

  • Observation: Precipitate is visible in the master stock vial immediately upon thawing.

    • Causality: DMSO has a relatively high freezing point (18.5°C). During the freeze-thaw transition, the solvent's capacity to hold the solute drops, forcing MSY out of solution[5].

    • Correction: Do not use the stock immediately. Warm the vial in a 37°C water bath and sonicate for 2–5 minutes until the solution returns to optical clarity[5].

  • Observation: Cells show reduced viability or altered morphology in both control and treatment wells.

    • Causality: Solvent toxicity. The final DMSO concentration in the culture media likely exceeded the cellular tolerance threshold (typically >0.5%).

    • Correction: Always run a "Vehicle Control" well containing the exact same concentration of DMSO as your highest MSY treatment group. Ensure the final DMSO concentration is strictly maintained below 0.2% (v/v)[4]. If higher MSY concentrations are needed, prepare a more concentrated master stock (e.g., 200 mM) to allow for a higher dilution factor.

Sources

Method

Application Note: High-Resolution Extraction and Isolation of Methyl 4-hydroxy-2,6-dimethoxybenzoate from Plant Matrices

Introduction and Pharmacognostic Context Methyl 4-hydroxy-2,6-dimethoxybenzoate is a highly specialized phenolic ester. It is structurally derived from 4-hydroxy-2,6-dimethoxybenzoic acid, a secondary metabolite identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacognostic Context

Methyl 4-hydroxy-2,6-dimethoxybenzoate is a highly specialized phenolic ester. It is structurally derived from 4-hydroxy-2,6-dimethoxybenzoic acid, a secondary metabolite identified in medicinal plants such as the Japanese folk medicine1[1]. Compounds in this class are of significant interest to drug development professionals because they serve as critical biosynthetic precursors to bioactive phenylpropenes like methoxyeugenol, which exhibits potent antipneumonia, antihepatitis, and antifungal properties (2)[2].

Isolating this specific ester from crude plant biomass presents a profound chromatographic challenge due to its trace natural abundance (often <0.001% dry weight) and the presence of structurally similar isomeric benzoates. This application note details a scalable, self-validating protocol for the extraction, fractionation, and high-purity isolation of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Mechanistic Principles & Experimental Causality

To ensure a robust isolation pipeline, every step of this protocol is grounded in specific physicochemical interactions:

  • Solvent Selection & Artifactual Esterification (Expert Insight) : Exhaustive extraction using 100% boiling methanol efficiently disrupts the hydrogen-bonding network of the plant cell wall. However, researchers must note that refluxing plant biomass in methanol can lead to the artifactual esterification of endogenous free acids. If the native 4-hydroxy-2,6-dimethoxybenzoic acid is present, methanolic reflux acts as a dual extraction-derivatization step, converting the acid into the target methyl ester.

  • Orthogonal Liquid-Liquid Partitioning : The crude methanolic extract is heavily contaminated with highly polar tannins and non-polar waxes. By suspending the extract in water and partitioning first against Hexane (removing lipids) and then Ethyl Acetate (EtOAc), we selectively drive the moderately lipophilic target compound into the EtOAc layer. The methyl ester group increases the partition coefficient (LogP) towards EtOAc compared to its free acid counterpart.

  • Self-Validating Chromatographic Resolution : Normal-phase silica gel separates compounds based on hydrogen-bonding capacity. The steric hindrance of the two methoxy groups at positions 2 and 6 subtly alters the retention factor ( Rf​ ) of the target compound. The protocol is self-validating: fractions are continuously monitored via Thin Layer Chromatography (TLC) using UV quenching (254 nm) and Ferric Chloride ( FeCl3​ ) staining, which specifically reacts with the free phenolic -OH at position 4 to produce a diagnostic dark blue/green spot.

Extraction and Isolation Workflow

ExtractionWorkflow Biomass Dried Plant Biomass (Milling & Pulverization) Extraction Solid-Liquid Extraction (100% MeOH, Reflux) Biomass->Extraction Solvent Addition Partitioning Liquid-Liquid Partitioning (H2O / EtOAc) Extraction->Partitioning Concentration Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Partitioning->Silica EtOAc Fraction HPLC Preparative HPLC (RP-C18, Isocratic Elution) Silica->HPLC Active Sub-fraction PureCompound Methyl 4-hydroxy-2,6-dimethoxybenzoate (>98% Purity) HPLC->PureCompound Peak Collection

Systematic workflow for the extraction and isolation of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Step-by-Step Experimental Protocol

Phase 1: Solid-Liquid Extraction
  • Biomass Preparation : Pulverize 1.0 kg of dried plant biomass (e.g., Acer nikoense stem bark) into a fine powder (40-60 mesh) using a mechanical mill to maximize the solvent-contact surface area.

  • Extraction : Suspend the pulverized biomass in 5.0 L of HPLC-grade Methanol. Extract under continuous reflux at 65°C for 3 hours. Repeat this extraction process three times to ensure exhaustive recovery of phenolic constituents.

  • Concentration : Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator. Critical Parameter : Maintain the water bath temperature strictly below 40°C to prevent thermally induced degradation of sensitive phenolic rings.

Phase 2: Liquid-Liquid Partitioning (LLE)
  • Aqueous Suspension : Suspend the concentrated crude methanolic extract in 500 mL of distilled water, sonicating briefly to ensure complete dispersion.

  • Defatting : Transfer the suspension to a separatory funnel and partition with Hexane (3 × 500 mL). Vigorously shake and allow phase separation. Discard the upper hexane layer (contains chlorophyll, sterols, and waxes).

  • Target Enrichment : Partition the remaining aqueous layer with Ethyl Acetate (3 × 500 mL). The moderately polar phenolic esters will migrate into the organic phase.

  • Drying : Combine the EtOAc layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, and concentrate in vacuo to yield the phenolic-rich EtOAc fraction.

Phase 3: Normal-Phase Silica Gel Chromatography
  • Column Packing : Slurry-pack a glass column with normal-phase silica gel (200-300 mesh) using Hexane. Dry-load the EtOAc fraction onto the column at a 1:30 sample-to-silica weight ratio.

  • Gradient Elution : Elute the column using a step-gradient mobile phase of Hexane:EtOAc (100:0 → 80:20 → 60:40 → 0:100, v/v). Collect 50 mL fractions continuously.

  • Self-Validation via TLC : Spot each fraction onto Silica gel 60 F254 TLC plates. Develop in Hexane:EtOAc (70:30). Examine plates under UV light (254 nm) for fluorescence quenching. Spray the plates with a 5% FeCl3​ ethanolic solution; pool the fractions that exhibit a distinct dark blue/green spot (indicating the free C4-hydroxyl group) at an Rf​ of approximately 0.45.

Phase 4: Preparative RP-HPLC Purification
  • Sample Prep : Dissolve the pooled active fractions from Phase 3 in HPLC-grade Methanol and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions : Inject the sample onto a Preparative Reversed-Phase C18 column (e.g., 250 × 21.2 mm, 5 µm particle size). Utilizing established parameters for phenolic derivatives from Acer nikoense, run an isocratic elution of MeOH:H2O (45:55, v/v) (1)[1] at a flow rate of 10.0 mL/min.

  • Detection & Collection : Monitor the eluate via a Diode Array Detector (DAD) set to 280 nm (optimal absorbance for phenolic aromatic rings). Collect the discrete peak corresponding to Methyl 4-hydroxy-2,6-dimethoxybenzoate.

  • Final Recovery : Lyophilize the collected HPLC fraction to obtain the pure compound as an amorphous powder, ready for downstream NMR/MS structural elucidation.

Quantitative Data & Expected Yields

The following table summarizes the expected mass recovery, yield percentages, and purity progression starting from 1.0 kg of raw plant biomass.

Extraction StageMass RecoveredYield (% w/w)Target Compound PurityKey Contaminants Removed
Dried Biomass 1000 g100%N/AN/A
Methanolic Extract 85.0 g8.5%< 0.01%Cellulose, Lignin, Insoluble Proteins
EtOAc Fraction 12.5 g1.25%~ 0.5%Sugars, Waxes, Chlorophyll, Tannins
Silica Gel Pool 0.8 g0.08%15.0 - 25.0%Non-polar lipids, Highly polar flavonoids
RP-HPLC Isolate 15 mg0.0015%> 98.0%Isomeric benzoates, Trace phenolics

References

  • Source: ACS Publications (Journal of Natural Products)
  • Identification and Functional Characterization of a Novel Sinapyl Alcohol Acyltransferase from Euphorbia lathyris L.

Sources

Application

Application Note: High-Throughput Screening Workflows for Methyl 4-hydroxy-2,6-dimethoxybenzoate

Introduction & Pharmacological Rationale Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS 66625-19-2) is a highly functionalized phenolic ester . As a structural isomer of the well-characterized natural product methyl syringa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS 66625-19-2) is a highly functionalized phenolic ester . As a structural isomer of the well-characterized natural product methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate), this compound possesses a unique steric arrangement of its methoxy groups. This specific structural topology heavily influences its hydrogen-donating capacity, redox potential, and receptor-binding kinetics.

Recent advances in drug discovery have highlighted the potential of such phenolic derivatives in modulating oxidative stress, immune dysregulation, and metabolic signaling. Specifically, these compounds are evaluated for their ability to inhibit protein tyrosine phosphatases (e.g., PTPN6/SHP-1 and PTPN9/MEG2) and suppress Neutrophil Extracellular Trap (NET) release (NETosis) .

This application note details robust, self-validating High-Throughput Screening (HTS) protocols designed to evaluate the pharmacological profile of Methyl 4-hydroxy-2,6-dimethoxybenzoate, balancing biochemical target engagement with phenotypic cellular responses.

HTS Assay Design & Causality

When screening phenolic compounds, researchers frequently encounter false positives due to assay interference (e.g., compound autofluorescence, inner-filter effects, or redox cycling). To ensure scientific integrity, our workflows utilize:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Mitigates the autofluorescence typical of dimethoxybenzoate derivatives by introducing a 100 µsec time delay before signal acquisition, a critical standard for modern phosphatase screening .

  • Ratiometric Phenotypic Readouts: Differentiates between true pharmacological inhibition of NETosis and general compound cytotoxicity, ensuring that reductions in fluorescence are not simply artifacts of cell death.

G Compound Methyl 4-hydroxy- 2,6-dimethoxybenzoate PTPN PTPN6 / PTPN9 (Phosphatases) Compound->PTPN Inhibits ROS Intracellular ROS Compound->ROS Scavenges NETosis NETosis Pathway Compound->NETosis Suppresses Insulin Insulin / AMPK Signaling Compound->Insulin Enhances PTPN->Insulin Dephosphorylates ROS->NETosis Triggers

Fig 1. Pharmacological pathways modulated by Methyl 4-hydroxy-2,6-dimethoxybenzoate in HTS models.

Protocol 1: Biochemical HTS for PTPN6/PTPN9 Inhibition

Protein tyrosine phosphatases (PTPs) like PTPN6 and PTPN9 are negative regulators of insulin and immune signaling. Inhibiting these targets with phenolic esters can enhance glucose uptake and modulate inflammation.

Materials
  • Recombinant human PTPN6 and PTPN9 (N-terminal GST-tagged).

  • TR-FRET Phosphatase Assay Kit (e.g., PhosphoSens® or equivalent).

  • 384-well low-volume black microplates (Corning).

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 2 mM DTT, 0.01% Brij-35).

    • Causality: The inclusion of DTT is crucial to maintain the catalytic cysteine residue of PTPNs in a reduced, active state. Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the compound into the 384-well plate, generating a 10-point dose-response curve (100 µM to 3 nM).

  • Enzyme Addition: Add 5 µL of PTPN6 or PTPN9 (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows for equilibrium binding, which is necessary to capture both allosteric and active-site directed inhibition by the dimethoxybenzoate moiety.

  • Substrate Initiation: Add 5 µL of the TR-FRET phosphopeptide substrate to initiate the reaction.

  • Kinetic Readout: Read the plate using a microplate reader equipped with a TRF module (Excitation: 340 nm, Emission: 620 nm [Europium] and 665 nm [Acceptor]) continuously for 30 minutes.

    • Causality: Continuous kinetic reads, rather than single-point endpoint assays, allow for the identification of time-dependent inhibition and help flag false positives caused by compound precipitation.

Protocol 2: Phenotypic HTS for ROS and NETosis Modulation

Phenolic compounds often exhibit dual behavior: they scavenge Reactive Oxygen Species (ROS) while simultaneously modulating downstream inflammatory behaviors like NETosis .

Materials
  • HL-60 cells.

  • Sytox Orange (impermeant DNA dye for NETosis detection).

  • DCFH-DA (intracellular ROS indicator).

  • PMA (Phorbol 12-myristate 13-acetate).

Step-by-Step Methodology
  • Cell Differentiation: Culture HL-60 cells in 1.25% DMSO for 5 days to differentiate them into neutrophil-like cells (dHL-60).

    • Causality: Differentiation upregulates the NOX2 complex required for oxidative bursts. dHL-60 cells provide a highly scalable, reproducible model compared to primary human neutrophils, which suffer from rapid ex vivo apoptosis and donor-to-donor variability .

  • Cell Seeding & Dye Loading: Seed dHL-60 cells at 5×104 cells/well in a 384-well clear-bottom black plate. Incubate cells with 10 µM DCFH-DA and 500 nM Sytox Orange for 30 minutes at 37°C.

  • Compound Pre-treatment: Dispense Methyl 4-hydroxy-2,6-dimethoxybenzoate (1 µM to 2 mM) and incubate for 1 hour.

  • Stimulation: Add 100 nM PMA to induce the oxidative burst and subsequent NETosis.

  • Multiplexed Detection: Read fluorescence at 4 hours post-stimulation.

    • ROS Readout: Ex 485 nm / Em 530 nm (DCF).

    • NETosis Readout: Ex 547 nm / Em 570 nm (Sytox Orange).

Data Presentation & Quality Control Metrics

To validate the HTS system, quantitative data must be rigorously evaluated using standard screening metrics. A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput campaigns.

Assay TypeTarget / ReadoutPositive ControlZ'-FactorSignal-to-Background (S/B)CV (%)
Biochemical PTPN6 InhibitionSodium Orthovanadate0.7812.4< 4.5%
Biochemical PTPN9 InhibitionSodium Orthovanadate0.729.8< 5.0%
Phenotypic Intracellular ROSN-acetylcysteine (NAC)0.686.5< 7.2%
Phenotypic NETosis (Sytox)DNase I / CI-Amidine0.645.2< 8.5%

Table 1. Summary of HTS validation metrics for the dual-screening workflow. Data represents average values across three independent 384-well validation plates.

References

  • Utilizing High-Throughput Screening of dHL-60 Inflammatory Behaviors to Evaluate Honey-Derived Molecules' Potential as Immunomodulatory Biomaterial Additives. Journal of Inflammation Research (Dove Press / Taylor & Francis). Available at:[Link]

  • Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants. PubMed Central (PMC). Available at:[Link]

Method

In vivo dosing protocols for Methyl 4-hydroxy-2,6-dimethoxybenzoate research

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of Methyl 4-hydroxy-2,6-dimethoxybenzoate (Methyl Syringate) Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of Methyl 4-hydroxy-2,6-dimethoxybenzoate (Methyl Syringate)

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Methyl 4-hydroxy-2,6-dimethoxybenzoate, commonly known as Methyl Syringate (MSYR) , is a bioactive phenolic compound predominantly identified in Manuka honey and select botanical extracts[1]. In recent preclinical research, MSYR has emerged as a potent, selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a dual-targeting inhibitor of protein tyrosine phosphatases (PTPN2/PTPN6), and a robust anti-inflammatory agent[2][3].

This application note provides rigorously validated in vivo dosing protocols, pharmacokinetic (PK) parameters, and mechanistic workflows to evaluate MSYR's efficacy, particularly in metabolic regulation (gastric emptying and satiety) and metabolic syndrome models.

Pharmacodynamics & Mechanistic Pathways

To design an effective in vivo study, researchers must understand the causality between MSYR administration and systemic physiological outcomes. MSYR does not merely act as a passive antioxidant; it actively engages specific receptor targets that trigger neuroendocrine feedback loops.

  • Metabolic Regulation via TRPA1: MSYR selectively activates TRPA1 channels located on enteroendocrine cells in the gastrointestinal tract[2]. This activation induces calcium ( Ca2+ ) influx, leading to the exocytosis of Peptide YY (PYY)—an anorexigenic gut hormone[2]. The elevation of circulating PYY stimulates vagal afferent signaling to the hypothalamus, ultimately suppressing cumulative food intake and delaying gastric emptying[2][4].

  • Insulin Sensitization via PTPN2/6: In models of insulin resistance, MSYR acts as a competitive inhibitor of PTPN2 and PTPN6 (IC50 ~6.95 and 7.31 μM, respectively)[5]. Inhibition of these phosphatases amplifies AMPK phosphorylation, thereby stimulating glucose uptake in adipocytes and skeletal muscle[3].

G MSYR Methyl Syringate (Oral Admin) TRPA1 TRPA1 Activation (Enteroendocrine Cells) MSYR->TRPA1 Agonism Ca2 Intracellular Ca2+ Influx TRPA1->Ca2 PYY Peptide YY (PYY) Secretion Ca2->PYY Exocytosis Vagus Vagal Afferent Signaling PYY->Vagus Satiety Suppressed Food Intake & Delayed Gastric Emptying Vagus->Satiety

Fig 1: TRPA1-mediated metabolic regulation by Methyl Syringate leading to PYY secretion and satiety.

Pharmacokinetics (PK) & Bioavailability

Understanding the absorption and metabolic fate of MSYR is critical for establishing dosing intervals. MSYR is rapidly absorbed following oral administration but undergoes extensive Phase II metabolism in the liver.

  • Metabolic Fate: MSYR is primarily metabolized into two conjugates: MSYR-glucuronide (MSYR-GA) and MSYR-sulfate (MSYR-S) [6].

  • Clearance: Peak plasma concentrations ( Tmax​ ) of these metabolites occur rapidly, between 0.5 to 1 hour post-ingestion[6]. The compound and its conjugates are rapidly cleared, with the majority excreted in the urine within 4 to 24 hours[6].

Table 1: Pharmacokinetic Profile of MSYR in Mice (Oral Dosing at 1.7 μmol/kg)
PK ParameterMSYR (Parent)MSYR-Glucuronide (MSYR-GA)MSYR-Sulfate (MSYR-S)
Tmax​ (Plasma) < 0.5 h0.5 - 1.0 h0.5 - 1.0 h
Primary Excretion Route UrineUrineUrine
Excretion Window 0 - 4 h0 - 4 h (Peak)0 - 4 h (Peak)
Total Recovery (24h) TraceDominant MetaboliteSecondary Metabolite

Data synthesized from LC-MS/MS metabolic profiling studies[6].

Standardized In Vivo Protocols

To ensure experimental reproducibility and scientific trustworthiness, the following protocols integrate self-validating controls (e.g., specific receptor antagonists) to prove mechanism of action in vivo.

Protocol A: Evaluation of Gastric Emptying and Food Intake (Metabolic Regulation)

This protocol utilizes the phenol red tracer method to quantify gastric emptying rates in rodents, a standard assay for evaluating TRPA1-mediated metabolic effects[2][4].

1. Reagent & Formulation Preparation:

  • Vehicle: Prepare a 1.5% methyl cellulose solution in distilled water. Causality Note: MSYR has limited aqueous solubility. Methyl cellulose acts as a suspending agent, ensuring a homogenous dispersion for accurate volumetric dosing via gavage.

  • Test Compound: Suspend MSYR in the vehicle to achieve a dosing concentration that delivers 10 mg/kg in a standard gavage volume (e.g., 10 mL/kg body weight)[2][5].

  • Tracer: Prepare a 0.05% phenol red solution dissolved in the 1.5% methyl cellulose vehicle.

2. Animal Preparation:

  • Use male ICR mice (approx. 30 g).

  • Fast the animals for 16 hours overnight with ad libitum access to water to ensure complete clearance of baseline gastric contents.

3. Target Engagement Validation (Crucial Step):

  • To prove that MSYR's effects are strictly TRPA1-dependent, pre-treat a control cohort with a TRPA1 antagonist 15 minutes prior to MSYR dosing[2].

  • Recommended Antagonists: HC-030031 (0.15 mg/kg, p.o.) or Ruthenium Red (0.33 mg/kg, i.p.)[2].

4. Dosing & Tracer Administration:

  • Administer MSYR (10 mg/kg) or vehicle via oral gavage (t = 0)[5].

  • At t = 5 minutes, administer 0.2 mL of the 0.05% phenol red tracer solution via oral gavage[4].

5. Tissue Harvest & Spectrophotometric Quantification:

  • At t = 20 minutes (15 mins post-tracer), euthanize the mice via cervical dislocation[4].

  • Immediately clamp the cardiac and pyloric sphincters to prevent tracer leakage, then excise the stomach.

  • Homogenize the whole stomach and its contents in 0.1 N NaOH.

  • Precipitate tissue proteins using trichloroacetic acid (TCA) and centrifuge.

  • Measure the absorbance of the supernatant at 560 nm . The amount of phenol red retained in the stomach is inversely proportional to the gastric emptying rate.

Workflow Fast Overnight Fasting (16 h) Antagonist TRPA1 Antagonist (HC-030031) Fast->Antagonist Optional Dose MSYR Dosing (10 mg/kg p.o.) Fast->Dose Antagonist->Dose Tracer Phenol Red Admin (t = 5 min) Dose->Tracer Harvest Stomach Harvest (t = 20 min) Tracer->Harvest Assay Absorbance Assay (560 nm) Harvest->Assay

Fig 2: In vivo experimental workflow for assessing gastric emptying using phenol red tracer.

Protocol B: Pharmacokinetic Blood & Urine Sampling

To correlate physiological effects with circulating MSYR levels, use the following extraction protocol for LC-MS/MS analysis.

  • Dosing: Administer MSYR at 1.7 μmol/kg (approx. 0.36 mg/kg) via oral gavage[6].

  • Sampling: Collect 50 μL of blood via submandibular bleed at 0, 0.5, 1, 3, 6, and 24 h. Use metabolic cages to collect urine in blocks (0-4h, 4-8h, 8-24h)[6].

  • Extraction: Mix 50 μL of plasma/urine with 300 μL of methanol containing an internal standard (e.g., 20 pmol Quercetin-3-glucoside)[6]. Vortex for 30s, sonicate for 1 min, and centrifuge at 20,000 × g for 5 min at 4°C[6].

  • Analysis: Analyze the supernatant via LC-MS/MS in negative ion mode (Precursor ion mode 211 for MSYR)[6].

Quantitative Efficacy Benchmarks

When designing dose-response curves, researchers should benchmark their findings against established in vitro and in vivo parameters for MSYR.

Table 2: Established Pharmacological Benchmarks for Methyl Syringate
Target / AssayModel SystemEfficacy BenchmarkReference
TRPA1 Agonism hTRPA1-transfected cells EC50​ = 507.4 μM[7]
PTPN2 / PTPN6 Inhibition Recombinant Enzyme Assay IC50​ = 6.95 μM / 7.31 μM[5]
Gastric Emptying Delay ICR Mice (In Vivo)~70% reduction at 10 mg/kg[5]
ROS Activity Reduction Human Neutrophils50% - 66% reduction (at 10-1700 μM)[8]
NETosis Inhibition Human Neutrophils50% - 63% reduction[8]

References

  • BenchChem. "Methyl Syringate: A Comparative Analysis of In Vitro and In Vivo Efficacy." BenchChem.
  • PLOS One. "The TRPA1 Agonist, Methyl Syringate Suppresses Food Intake and Gastric Emptying." PLOS.
  • National Institutes of Health (PMC). "Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis." NIH.
  • Journal of Agricultural and Food Chemistry. "Characterization of a Monoclonal Antibody against Syringate Derivatives: Application of Immunochemical Detection of Methyl Syringate in Honey." ACS Publications.
  • MDPI. "Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance." MDPI.
  • MedChemExpress. "Methyl syringate | TRPA1 Agonist." MedChemExpress.
  • Frontiers in Pharmacology. "Regulation of transient receptor potential ankyrin 1 by traditional Chinese medicine drugs and their active ingredients." Frontiers.
  • Molecular Nutrition & Food Research. "In vivo absorption and metabolism of leptosperin and methyl syringate, abundantly present in manuka honey." UMF.
  • PLOS One. "The TRPA1 Agonist, Methyl Syringate Suppresses Food Intake and Gastric Emptying (Figures)." PLOS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-hydroxy-2,6-dimethoxybenzoate Solubility in Aqueous Solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2). This document is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of this compound's limited solubility in aqueous systems. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Understanding the Challenge: The Physicochemical Profile

Methyl 4-hydroxy-2,6-dimethoxybenzoate is an aromatic ester with a molecular structure that inherently limits its affinity for water. The presence of a benzene ring and two methoxy groups creates a predominantly nonpolar molecule. While the single phenolic hydroxyl group can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobic nature of the rest of the structure.[1] This leads to the compound being classified as slightly soluble or practically insoluble in water.[2][3]

Understanding these properties is the first step in developing a successful solubilization strategy.

PropertyValue / DescriptionSource
CAS Number 66625-19-2[4]
Molecular Formula C₁₀H₁₂O₅[5]
Molecular Weight 212.20 g/mol [5]
Appearance Typically a beige or off-white powder/solid.[2]
Predicted pKa ~8.4 (Based on the structurally similar isomer, Methyl Syringate)[2]
Aqueous Solubility Very low; requires specific strategies for dissolution.[2][3]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with Methyl 4-hydroxy-2,6-dimethoxybenzoate in a question-and-answer format.

Q1: I'm starting a new experiment. What is the best solvent to prepare a high-concentration stock solution?

Answer: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent. It is a powerful, water-miscible organic solvent capable of dissolving Methyl 4-hydroxy-2,6-dimethoxybenzoate to concentrations as high as 18-100 mg/mL (for the related isomer Methyl Syringate), often with the aid of sonication or gentle warming.[6][7] Other organic solvents like ethanol, acetone, and dichloromethane can also be used, but DMSO generally offers the highest solubility and is compatible with most downstream biological assays when diluted appropriately.[1][8]

Q2: My powdered compound is not dissolving completely in DMSO at room temperature. What should I do?

Answer: This is a common kinetic issue, especially when preparing high concentrations. The dissolution process can be significantly aided by increasing the kinetic energy of the system.

  • Causality: At the molecular level, energy input is required to overcome the crystal lattice energy of the solid compound, allowing the solvent molecules to effectively solvate it.

  • Troubleshooting Steps:

    • Vortexing: Ensure the solution is being vigorously mixed.

    • Sonication: Use an ultrasonic bath. The high-frequency sound waves create micro-cavitations that break apart the solid particles, dramatically increasing the surface area available for the solvent to act upon.[6][7]

    • Gentle Warming: Warm the solution to 37°C or, for very high concentrations, up to 60°C.[6] This increases the kinetic energy and can significantly improve solubility. Always ensure your vial is properly sealed to prevent solvent evaporation. After warming, allow the solution to cool to room temperature to ensure the compound remains in solution.

Q3: The biggest problem I face is precipitation when I add my DMSO stock to my aqueous buffer (e.g., PBS or cell culture media). How can I solve this?

Answer: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment to an unfavorable aqueous one too quickly or at too high a concentration. The key is to maintain a delicate balance where the final concentration of the organic co-solvent is sufficient to keep the compound dissolved without being toxic to the experimental system.

This workflow provides a systematic approach to troubleshooting this critical step.

G start Start: Need to make aqueous working solution stock Prepare concentrated stock in 100% DMSO. (e.g., 50-100 mM) start->stock dilute Dilute stock into aqueous buffer. stock->dilute observe Precipitate forms (Cloudy Solution)? dilute->observe sub_A Option A: Reduce Final Concentration observe->sub_A Yes success Success: Clear, stable solution observe->success No sub_A->dilute Retry Dilution fail Still precipitates? Consider co-solvents (PEG300, Tween 80) sub_A->fail sub_B Option B: Increase Final DMSO % sub_B->dilute Retry Dilution (Caution: check system tolerance for DMSO) sub_B->fail sub_C Option C: Use pH Modification sub_C->dilute Retry Dilution (Buffer pH > 9.0) sub_C->fail

Caption: Troubleshooting workflow for aqueous dilution.

Q4: Can I really use pH to increase the solubility? How does that work?

Answer: Absolutely. This is a powerful technique based on the compound's chemical structure.

  • Mechanism of Action: Methyl 4-hydroxy-2,6-dimethoxybenzoate has a phenolic hydroxyl (-OH) group. In acidic or neutral solutions, this group is protonated and neutral. As you increase the pH of the solution above the compound's pKa (~8.4), the hydroxyl group loses its proton (deprotonates) to form a negatively charged phenoxide ion (-O⁻).[2] This charged species is significantly more polar than its neutral counterpart, leading to a dramatic increase in its solubility in water.

  • Practical Application: Preparing your aqueous buffer at a pH of 9.0 or higher will convert a significant portion of the compound to its more soluble phenoxide form. This is often sufficient to prevent precipitation upon dilution of the DMSO stock. Always verify that the higher pH is compatible with your experimental system (e.g., protein stability, cell viability).

Q5: How should I store my stock solutions to ensure stability?

Answer: Proper storage is crucial for experimental reproducibility.

  • Short-Term (up to 1 month): Store at -20°C.[6]

  • Long-Term (up to 12 months): Store at -80°C.[6]

  • Best Practice: Aliquot the stock solution into single-use vials after preparation. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into your stock, potentially causing precipitation over time.[6]

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution for subsequent dilution.

Materials:

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate (MW: 212.20 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM (0.1 mol/L) stock solution:

    • Mass (g) = 0.1 mol/L * 0.001 L * 212.20 g/mol = 0.02122 g = 21.22 mg.

  • Weigh Compound: Accurately weigh 21.22 mg of Methyl 4-hydroxy-2,6-dimethoxybenzoate and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in an ultrasonic bath for 10-15 minutes.

    • If necessary, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[6]

  • Verify Dissolution: Ensure the solution is completely clear with no visible particulates before proceeding.

  • Store: Store at -20°C or -80°C in single-use aliquots.[6]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Step-Wise Method)

Objective: To prepare a final working solution in an aqueous buffer while minimizing the risk of precipitation.

Procedure:

  • Prepare Buffer: Dispense the final volume of your aqueous buffer (e.g., 990 µL of PBS for a 1:100 dilution) into the final tube.

  • Vortex Buffer: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution (e.g., 10 µL for a 1:100 dilution). Do not add the buffer to the DMSO stock.

  • Continue Mixing: Continue to vortex for an additional 15-30 seconds after adding the stock to ensure rapid and uniform dispersion.

  • Visual Inspection: Immediately inspect the solution against a dark background. A clear solution indicates success. If the solution appears cloudy or hazy, the concentration is too high for the final solvent conditions. If this occurs, refer to the troubleshooting workflow (e.g., lower the final concentration or use pH modification).

Protocol 3: Enhancing Solubility with Basic pH

Objective: To leverage the phenolic hydroxyl group to increase aqueous solubility.

Materials:

  • 1 M NaOH or other strong base

  • pH meter

  • Your desired buffer (e.g., Tris or Phosphate buffer)

Procedure:

  • Prepare Buffer: Prepare your desired buffer at the target concentration (e.g., 50 mM Tris).

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add small volumes of 1 M NaOH to the buffer until the pH is stable at a value greater than the compound's predicted pKa (a pH of 9.0 is a safe starting point).

  • Perform Dilution: Use this pH-adjusted buffer as your aqueous solvent and follow Protocol 2 for the dilution of your DMSO stock.

  • Final pH Check (Optional): After preparing the final working solution, you can re-check the pH to ensure it has not shifted significantly.

References

  • LookChem. (n.d.). Cas 884-35-5, Methyl syringate.
  • ChemicalBook. (2026, March 6). Methyl syringate | 884-35-5.
  • BenchChem. (2025, December). Methyl Syringate Stock Solutions: A Technical Support Guide.
  • TargetMol. (n.d.). Methyl syringate | TRP/TRPV Channel.
  • BioCrick. (n.d.). Methyl syringate | CAS:884-35-5 | Phenols.
  • EvitaChem. (n.d.). Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161).
  • Guidechem. (n.d.). Methyl-4-hydroxy-2,6-dimethoxymethylbenzoat 33187-97-2 wiki.
  • Merck Millipore. (2021, December 24). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5).
  • Sigma-Aldrich. (n.d.). METHYL 2,6-DIMETHOXY-4-HYDROXYBENZOATE AldrichCPR.

Sources

Optimization

Optimizing reaction conditions for Methyl 4-hydroxy-2,6-dimethoxybenzoate synthesis

Advanced Troubleshooting & Protocol Optimization for Process Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Optimization for Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing highly substituted aromatic esters. The target compound,, is a critical intermediate in medicinal chemistry, but its synthesis is notoriously prone to poor yields and chemoselectivity failures.

This guide abandons generic advice to focus purely on the mechanistic causality behind these failures, providing you with self-validating protocols and data-driven troubleshooting strategies.

Mechanistic Principles & Workflow Logic

To successfully synthesize this molecule, you must navigate two competing chemical principles: Steric Hindrance and Chemoselectivity .

  • The Victor Meyer Effect: The two bulky methoxy groups at the 2- and 6-positions create a massive steric shield around the carboxyl carbon. Traditional Fischer esterification (nucleophilic acyl substitution) fails because the tetrahedral intermediate cannot physically form. As originally established in the study of highly substituted aromatic systems by , bypassing this steric block requires changing the mechanism to an SN​2 alkylation of the carboxylate.

  • pKa Differentials: You must methylate the carboxylic acid without touching the highly reactive 4-hydroxyl group. The pKa​ of the 4-OH is approximately 8.5, while the carboxylic acid has a pKa​ of ~3.5. Your choice of base dictates the success or failure of the entire synthesis.

SynthesisWorkflow SM 4-Hydroxy-2,6-dimethoxybenzoic acid pKa (COOH) ≈ 3.5 | pKa (OH) ≈ 8.5 Cond1 Fischer Esterification (MeOH, H2SO4, Reflux) SM->Cond1 Acidic Cond2 Strong Base Alkylation (K2CO3, MeI, DMF) SM->Cond2 pH > 10.0 Cond3 Weak Base Alkylation (NaHCO3, MeI, DMF) SM->Cond3 pH ≈ 7.0 Fail1 No Reaction (Steric Hindrance / Victor Meyer Effect) Cond1->Fail1 Blocked by 2,6-diOMe Fail2 Methyl 2,4,6-trimethoxybenzoate (Over-methylation at 4-OH) Cond2->Fail2 Phenoxide formation Success Methyl 4-hydroxy-2,6-dimethoxybenzoate (Target Product) Cond3->Success Selective Carboxylate Alkylation

Fig 1: Mechanistic workflow and condition optimization for Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Quantitative Condition Optimization

The following table summarizes the causal relationship between base strength, reaction mechanism, and product distribution.

Reaction ConditionBase / CatalystEquivalentsTemp (°C)Yield of Target (%)Yield of Over-methylated Byproduct (%)
Fischer Esterification H2​SO4​ 0.165 (Reflux)< 5%0%
Strong Base Alkylation K2​CO3​ 2.52515%78%
Weak Base Alkylation NaHCO3​ 1.22589% < 2%
TMS-DiazomethaneNone1.1092% < 5%

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. By embedding physical checkpoints into the methodology, you prevent downstream failures before they occur.

Protocol A: Weak-Base Mediated Alkylation (Scale-up Friendly)

Causality: Utilizes the pKa​ gap between the carboxylic acid and the phenol to achieve chemoselective O-alkylation. Sodium bicarbonate ( NaHCO3​ ) has a conjugate acid pKa​ of ~6.4, ensuring the phenol remains protonated.

  • Preparation: Dissolve 1.0 eq of 4-hydroxy-2,6-dimethoxybenzoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.2 eq of solid NaHCO3​ . Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: Test the pH of an aliquot diluted in water. It must read between 6.5 and 7.5. If it exceeds 8.0, the 4-OH group is at risk of deprotonation.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add 1.1 eq of Methyl Iodide (MeI).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x).

    • Validation Checkpoint 2: Wash the combined organic layers with 5% aqueous LiCl (3x). This step is mathematically required to partition the DMF entirely into the aqueous phase, preventing emulsion during concentration.

  • Isolation: Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: TMS-Diazomethane Esterification (Analytical/Small Scale)

Causality: TMS-diazomethane acts as a mild, non-basic methylating agent. It requires a proton source (methanol) to generate the active methylating species, making it highly specific for carboxylic acids under controlled temperatures, as established by.

  • Preparation: Dissolve 1.0 eq of starting material in a 4:1 mixture of Dichloromethane (DCM) and Methanol (0.1 M). Cool strictly to 0 °C.

  • Titration: Add TMS-diazomethane (2.0 M in hexanes) dropwise.

    • Validation Checkpoint 1 (Colorimetric): The reagent is bright yellow; the product is colorless. Continue dropwise addition until the reaction mixture retains a persistent pale yellow color for 10 minutes. This visual cue guarantees 100% consumption of the carboxylic acid.

  • Quench: Add glacial acetic acid dropwise until the yellow color completely dissipates, destroying excess reagent. Concentrate in vacuo.

Troubleshooting & FAQs

Q: I am using Fischer esterification (MeOH/ H2​SO4​ ) but my starting material is completely unreacted. Why? A: This is a classic manifestation of the Victor Meyer effect. The 2,6-dimethoxy groups block the nucleophilic attack of methanol on the protonated carbonyl. You must abandon nucleophilic acyl substitution and switch to an SN​2 alkylation mechanism (carboxylate attacking methyl iodide).

Q: I switched to methyl iodide and potassium carbonate ( K2​CO3​ ), but my LC-MS shows a major peak at m/z 227 [ M+H ]⁺ instead of the expected 213 [ M+H ]⁺. What happened? A: You have synthesized the over-methylated byproduct, methyl 2,4,6-trimethoxybenzoate (m/z 226 + H⁺ = 227). K2​CO3​ is a strong base (conjugate acid pKa​ ~10.3) that deprotonates both the carboxylic acid and the 4-hydroxyl group. The resulting di-anion reacts with two equivalents of methyl iodide. Switch to NaHCO3​ to selectively deprotonate only the carboxylic acid.

Chemoselectivity Acid 4-Hydroxy-2,6-dimethoxybenzoic acid pKa ~3.5 (COOH) | pKa ~8.5 (OH) WeakBase NaHCO3 Addition pH buffered at ~7.0 Acid->WeakBase StrongBase K2CO3 Addition pH > 10.0 Acid->StrongBase MonoAnion Mono-anion (Carboxylate only) WeakBase->MonoAnion Selective Deprotonation DiAnion Di-anion (Carboxylate + Phenoxide) StrongBase->DiAnion Global Deprotonation

Fig 2: Logical relationship between base selection, pH, and intermediate chemoselectivity.

Q: I used TMS-diazomethane, but I still see ~15% methylation of the 4-OH group. How do I prevent this? A: TMS-diazomethane can methylate phenols if the reaction is run too warm or if a massive excess of the reagent is used. To suppress phenol methylation, ensure your cooling bath is strictly at 0 °C (or even -20 °C), add the reagent slowly, and quench the reaction with acetic acid immediately once the yellow color persists.

Q: How do I synthesize the starting material, 4-hydroxy-2,6-dimethoxybenzoic acid, if it is out of stock? A: It can be synthesized via the Hoesch reaction or by the reduction of α -trichloro-4-hydroxy-2,6-dimethoxyacetophenone with zinc dust in acetic acid, a reliable pathway established in early synthetic literature [1]. Alternatively, selective carboxylation (Kolbe-Schmitt reaction) of 3,5-dimethoxyphenol can yield the desired acid.

References

  • Whalley, W. B. (1951). "Organic Fluoro-compounds. Part V. ω-Trihalogenoacetophenones." Journal of the Chemical Society (Resumed), 3229-3233. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017696, Methyl 4-hydroxy-2,6-dimethoxybenzoate". PubChem. URL: [Link]

  • Hashimoto, N., Aoyama, T., & Shioiri, T. (1981). "New Methods and Reagents in Organic Synthesis. A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane (TMSCHN2) and Its Application to Gas Chromatography." Chemical and Pharmaceutical Bulletin, 29(5), 1475-1478. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of Methyl 4-hydroxy-2,6-dimethoxybenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with isolating Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with isolating Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2).

As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges of this molecule. Because this compound features both a reactive methyl ester and an ionizable phenolic hydroxyl group , standard extraction templates often result in poor yields or compound degradation. The protocols below are designed as self-validating systems to ensure maximum recovery and structural integrity.

Part 1: Troubleshooting Matrix & FAQs

Q1: My extraction yield drops significantly when processing plant matrices or reaction mixtures at a neutral to basic pH. Why is this happening? Causality & Solution: Methyl 4-hydroxy-2,6-dimethoxybenzoate contains a phenolic -OH group at the C4 position with a pKa of approximately 8.5. At neutral to basic pH (pH ≥ 7), this hydroxyl group deprotonates to form a water-soluble phenolate ion. This drastically reduces its partition coefficient (LogP), preventing it from migrating into organic extraction solvents [1]. Furthermore, basic conditions actively catalyze the saponification (hydrolysis) of the methyl ester group, permanently destroying your target compound.

  • Actionable Step: Always acidify your aqueous matrix to pH 2.0–4.0 using 1M HCl or citric acid prior to extraction. This ensures the phenol remains protonated and the ester remains stable [2].

Q2: I am using Soxhlet extraction with ethanol, but HPLC-UV analysis shows multiple degradation products and a low yield of the target compound. What is going wrong? Causality & Solution: You are likely observing two phenomena: thermal degradation and transesterification. Prolonged exposure to boiling ethanol during Soxhlet extraction causes the methyl ester of your target compound to undergo transesterification, converting it into an ethyl ester. Additionally, extended thermal stress degrades sensitive phenolic compounds.

  • Actionable Step: Switch your solvent from ethanol to methanol to eliminate the risk of transesterification. Replace Soxhlet extraction with Microwave-Assisted Extraction (MAE) to reduce thermal residence time from hours to minutes [3].

Q3: Which solvent system provides the highest extraction efficiency for this specific compound? Causality & Solution: The compound is moderately polar due to its two methoxy groups, the ester, and the phenol. For solid-liquid extraction (e.g., from biomass), an 80% aqueous methanol solution provides the optimal dielectric constant to penetrate the matrix and solubilize the compound without causing transesterification. For Liquid-Liquid Extraction (LLE) cleanup, Ethyl Acetate (EtOAc) is the gold standard, offering a high partition coefficient for phenolic esters while leaving highly polar impurities (like sugars) in the aqueous phase.

Part 2: Optimized Experimental Protocols

The following methodologies are self-validating workflows designed to maximize the yield of Methyl 4-hydroxy-2,6-dimethoxybenzoate while preserving its structural integrity.

Protocol A: Microwave-Assisted Extraction (MAE) from Solid Matrices

This protocol minimizes thermal degradation while maximizing solvent penetration.

  • Matrix Preparation: Pulverize the dried matrix to a uniform particle size (<0.5 mm) to maximize the surface area-to-volume ratio.

  • Solvent Addition & pH Control (Critical): Add 80% aqueous Methanol at a solid-to-liquid ratio of 1:20 (w/v). Self-Validation Step: Measure the pH of the slurry. Adjust to pH 3.0 using 0.1% formic acid to stabilize the phenolic ester [1].

  • Microwave Irradiation: Process the mixture in a laboratory-grade microwave extractor at 600 W for 15 minutes. Ensure the instrument's temperature feedback loop is set to strictly maintain the internal temperature below 50°C [3].

  • Separation: Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • In-Process Validation: Before proceeding to bulk concentration, analyze a 10 µL aliquot via HPLC-DAD (λ = 280 nm) to confirm the presence of the intact methyl ester peak and the absence of hydrolysis by-products.

Protocol B: Liquid-Liquid Extraction (LLE) & Purification

This protocol isolates the target compound from the crude MAE extract.

  • Aqueous Conversion: Evaporate the methanol from the MAE extract under reduced pressure using a rotary evaporator. Parameter Check: Keep the water bath strictly ≤ 40°C. Evaporate until only the aqueous phase remains.

  • Partitioning: Transfer the aqueous phase to a separatory funnel. Add an equal volume of cold Ethyl Acetate (EtOAc).

  • Extraction: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely. The protonated Methyl 4-hydroxy-2,6-dimethoxybenzoate will partition into the upper organic (EtOAc) layer. Repeat this extraction step 3 times to ensure exhaustive recovery.

  • Drying & Concentration: Pool the EtOAc fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter, then concentrate under reduced pressure to yield the high-purity crude compound.

Part 3: Quantitative Data Summary

The table below summarizes the causality behind extraction method selection, demonstrating why MAE with acidified methanol is the superior choice for this specific molecule.

Extraction MethodSolvent SystemTemp (°C)TimeRelative YieldTarget Compound Integrity
Maceration 80% Methanol (pH 3.0)2524 hrsModerateHigh (No thermal stress)
Soxhlet 100% Ethanol786 hrsLowLow (Transesterification risk)
Soxhlet 100% Methanol656 hrsModerateModerate (Thermal degradation)
MAE (Optimized) 80% Methanol (pH 3.0)4515 minsHigh High (Short thermal residence)

Part 4: Workflow Visualization

The following diagram illustrates the logical causality and necessary sequence of operations to successfully extract Methyl 4-hydroxy-2,6-dimethoxybenzoate without inducing chemical degradation.

ExtractionWorkflow Start Raw Matrix / Reaction Mixture Acidification Acidification (pH 2.0 - 4.0) Prevent Phenolate Formation Start->Acidification Solvent Add 80% Methanol (Avoid Ethanol to prevent transesterification) Acidification->Solvent MAE Microwave-Assisted Extraction (600W, <50°C, 15 mins) Solvent->MAE Separation Centrifugation & Filtration MAE->Separation LLE Liquid-Liquid Extraction (EtOAc) Partition into Organic Phase Separation->LLE Concentration Vacuum Evaporation (< 40°C) LLE->Concentration Yield High-Yield Methyl 4-hydroxy- 2,6-dimethoxybenzoate Concentration->Yield

Workflow for the optimized extraction of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Part 5: References

  • Librán, C. M., Mayor, L., Garcia-Castello, E. M., & Vidal-Brotons, D. "Polyphenol extraction from grape wastes: Solvent and pH effect." Agricultural Sciences, 2013. URL:[Link]

  • Roselló-Soto, E., et al. "Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization." Nutrients, 2019. URL:[Link]

  • "Microwave-assisted Extraction for Maximizing the Yield of Phenolic Compounds and Antioxidant Capacity from Cacao Pod Husk (Theobroma cacao L.)." Current Nutrition & Food Science, 2021. URL:[Link]

Optimization

Resolving HPLC peak tailing for Methyl 4-hydroxy-2,6-dimethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of heavily substituted phenolic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of heavily substituted phenolic compounds.

Methyl 4-hydroxy-2,6-dimethoxybenzoate (a syringic acid derivative) presents a unique challenge in High-Performance Liquid Chromatography (HPLC). While its methoxy and ester groups provide hydrophobic character, its active phenolic hydroxyl (-OH) group is highly prone to secondary chemical interactions. This guide is designed to move beyond basic troubleshooting by explaining the exact causality behind peak tailing and providing a self-validating methodology to permanently resolve it.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must isolate whether the tailing is a physical system failure or a chemical interaction mismatch . The following decision tree outlines the logical relationship between symptom and root cause.

PeakTailingDiagnosis Start Analyze Peak Symmetry Methyl 4-hydroxy-2,6-dimethoxybenzoate USP Tailing Factor (T) > 1.5 CheckGlobal Are all chromatogram peaks tailing (including early eluters)? Start->CheckGlobal Physical Physical / System Issue (Extra-Column Volume or Frit Blockage) CheckGlobal->Physical Yes Chemical Chemical Interaction Issue (Secondary Retention Mechanisms) CheckGlobal->Chemical No ActionPhysical 1. Reverse flush column 2. Minimize tubing ID to 0.005" 3. Replace inlet frit Physical->ActionPhysical CheckSolvent Is sample solvent stronger than the mobile phase? Chemical->CheckSolvent SolventMismatch Solvent Mismatch Dilute sample in initial mobile phase CheckSolvent->SolventMismatch Yes Silanol Silanol Interaction (H-Bonding) Phenolic -OH binds to ionized SiO⁻ CheckSolvent->Silanol No ActionChemical 1. Lower mobile phase pH to 2.5-3.0 2. Use end-capped Type B silica 3. Increase buffer concentration Silanol->ActionChemical

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Methyl 4-hydroxy-2,6-dimethoxybenzoate exhibit severe peak tailing on standard C18 columns? A1: The causality lies in a dual-retention mechanism. In reversed-phase HPLC, retention should ideally be purely hydrophobic. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. The phenolic hydroxyl group of Methyl 4-hydroxy-2,6-dimethoxybenzoate acts as a strong hydrogen bond donor. When it encounters these silanols, it creates a secondary, highly polar interaction[1]. Because these active silanol sites are heterogeneous and saturate quickly, analyte molecules travel through the column at varying speeds, causing the trailing edge of the peak to stretch[2].

Q2: How does mobile phase pH dictate the peak symmetry for this specific phenolic ester? A2: It comes down to the pKa of the stationary phase versus the analyte. Residual silanols on older or poorly end-capped silica columns have a pKa of approximately 3.5 to 4.5. If you run a neutral mobile phase (pH > 4.5), these silanols deprotonate and become negatively charged (SiO⁻)[3]. The phenolic -OH of your analyte will interact electrostatically with these anionic sites. By lowering the mobile phase pH to 2.5–3.0 using an acidifier (like formic or phosphoric acid), you force the full protonation of the silanols back to a neutral state (Si-OH), effectively shutting down the secondary ion-exchange interaction and restoring peak symmetry[3][4].

Q3: Can sample solvent mismatch cause tailing specifically for this compound? A3: Yes. If you dissolve Methyl 4-hydroxy-2,6-dimethoxybenzoate in 100% strong organic solvent (e.g., Acetonitrile or Methanol) but inject it into a highly aqueous mobile phase, the analyte will travel ahead of the mobile phase mixing front at the column head. This premature migration distorts the partition equilibrium, leading to peak fronting or tailing. Always match your sample diluent to the initial mobile phase composition.

Q4: What column chemistries are best suited to prevent secondary interactions for heavily substituted phenols? A4: To prevent silanol interactions, you should utilize a high-purity "Type B" silica column that has been heavily end-capped[3]. End-capping involves reacting residual silanols with short-chain silanes (like trimethylchlorosilane) to sterically shield them[2][5]. Alternatively, polar-embedded columns (which incorporate an amide or ether group into the alkyl chain) create a localized hydration layer that masks residual silanols from basic or phenolic analytes[5].

Part 3: Quantitative Data Presentation

To demonstrate the causality of these parameters, the following table summarizes the quantitative impact of various chromatographic conditions on the USP Tailing Factor ( T ). A perfect Gaussian peak has a T of 1.0; values >1.5 indicate problematic tailing[6].

Parameter AdjustedExperimental ConditionUSP Tailing Factor ( T )Mechanistic Causality
Mobile Phase pH pH 6.5 (Unbuffered water)2.45Silanols are ionized (SiO⁻); strong H-bonding with phenolic -OH occurs.
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.15Silanols are fully protonated (Si-OH); secondary interactions are suppressed.
Column Chemistry Standard C18 (Type A Silica)2.10High concentration of accessible, acidic silanols interacts with the analyte.
Column Chemistry End-capped C18 (Type B Silica)1.25Residual silanols are sterically blocked by trimethylsilyl (TMS) groups.
Sample Solvent 100% Acetonitrile1.85Solvent mismatch causes premature analyte migration at the column head.
Sample Solvent Matched to Mobile Phase1.10Ensures uniform hydrophobic partitioning upon injection.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, do not simply adjust parameters blindly. Use the following step-by-step methodology to create a self-validating system that proves whether your tailing issue is physical or chemical.

ProtocolWorkflow Step1 Step 1: System Baseline Inject Uracil & Toluene Verify Extra-Column Volume Step2 Step 2: Mobile Phase Prep Buffer to pH 2.5 - 3.0 (e.g., 0.1% Formic Acid) Step1->Step2 Step3 Step 3: Sample Dilution Match Sample Solvent to Initial Mobile Phase Step2->Step3 Step4 Step 4: Injection & Analysis Calculate USP Tailing Factor (T) Step3->Step4 Decision Is T ≤ 1.2? Step4->Decision Pass Method Validated Proceed with Analysis Decision->Pass Yes Fail Change to End-Capped or Polar-Embedded Column Decision->Fail No Fail->Step4 Re-test

Self-validating experimental workflow for HPLC method optimization.

Step 1: System Baseline & Physical Integrity Check (The Control)
  • Prepare a control test mixture containing Uracil (an unretained void volume marker) and Toluene (a purely hydrophobic retention marker).

  • Inject 5 µL onto your current C18 column using a generic gradient (e.g., 5–95% Acetonitrile in Water).

  • Calculate the USP Tailing Factor ( T ) for the Toluene peak using the formula T=W0.05​/2f [5][6].

    • Validation Logic: If Toluene exhibits T>1.5 , your system suffers from a physical defect (e.g., blocked inlet frit, excessive extra-column volume, or a column void)[6]. Do not proceed to chemical optimization until you replace the frit or column. If Toluene is symmetrical ( T≤1.1 ), the system is physically sound, proving your phenolic tailing is strictly a chemical interaction.

Step 2: Mobile Phase Optimization
  • Prepare an acidic aqueous mobile phase (Mobile Phase A) by adding 0.1% Formic Acid (v/v) or 10 mM Phosphoric Acid to HPLC-grade water. Verify that the pH is between 2.5 and 3.0.

    • Validation Logic: This specific pH range guarantees that residual silanols on the silica support are protonated and neutralized, eliminating the ion-exchange pathway[3].

Step 3: Sample Preparation & Diluent Matching
  • Weigh out Methyl 4-hydroxy-2,6-dimethoxybenzoate and dissolve it to create a concentrated stock solution.

  • For the final injection vial, dilute the stock solution using the exact ratio of your initial mobile phase (e.g., 90% Mobile Phase A / 10% Acetonitrile).

    • Validation Logic: This prevents solvent strength mismatch and ensures the analyte focuses tightly at the head of the column.

Step 4: Chromatographic Evaluation
  • Inject the optimized sample under the acidic mobile phase conditions.

  • Calculate the USP Tailing Factor ( T ) for the Methyl 4-hydroxy-2,6-dimethoxybenzoate peak.

  • A resulting value of T≤1.2 confirms the successful suppression of secondary silanol interactions[1]. If tailing persists, the column's silica base is likely too degraded or poorly end-capped, necessitating a switch to a modern Type B polar-embedded column[2].

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Available at: [Link]

  • LCGC International. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". Available at:[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". Available at: [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Long-Term Storage of Methyl 4-hydroxy-2,6-dimethoxybenzoate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, analytical chemists, and drug development professionals who require high-fidelity sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, analytical chemists, and drug development professionals who require high-fidelity storage protocols for1[1]. This molecule presents unique stability challenges—and advantages—dictated by its specific functional groups.

Part 1: The Causality of Degradation (Mechanistic Overview)

To effectively prevent degradation, we must first understand the structural vulnerabilities and built-in defenses of the molecule:

  • Phenolic Autoxidation: The hydroxyl (-OH) group at the para (4-) position is the primary site of oxidative instability. In the presence of ambient oxygen, transition metal impurities, or UV light, phenols undergo radical-mediated autoxidation to form reactive quinones and subsequent polymerization products. This is macroscopically observed as a yellow or brown discoloration of the powder (2)[2].

  • Ester Hydrolysis (Sterically Shielded): The methyl ester group is theoretically susceptible to hydrolysis, which would yield 4-hydroxy-2,6-dimethoxybenzoic acid and methanol. However, the two bulky methoxy groups at the ortho positions (2 and 6) act as structural "gatekeepers." This di-ortho substitution significantly increases the activation energy required for the formation of the tetrahedral intermediate during nucleophilic attack, making this specific ester remarkably more resistant to hydrolysis than unsubstituted benzoates (3)[3].

Degradation Molecule Methyl 4-hydroxy-2,6-dimethoxybenzoate Oxidation Phenolic Oxidation (Quinone Formation) Molecule->Oxidation Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Molecule->Hydrolysis Steric Steric Shielding (2,6-dimethoxy groups) Molecule->Steric O2 Oxygen / UV Light O2->Oxidation Attacks 4-OH group Moisture Moisture / pH Extremes Moisture->Hydrolysis Nucleophilic attack Steric->Hydrolysis Inhibits attack

Mechanistic pathways of degradation and the inhibitory effect of steric shielding.

Part 2: Troubleshooting Guides & FAQs

Q1: My powder formulation of Methyl 4-hydroxy-2,6-dimethoxybenzoate has turned slightly yellow after 3 months at room temperature. Is it still viable? A: The yellowing indicates phenolic oxidation . The 4-hydroxyl group has likely oxidized to a quinone derivative due to ambient oxygen and light exposure.

  • Causality: Even in the solid state, ambient humidity and oxygen can initiate radical-mediated autoxidation over time.

  • Self-Validation: Run an LC-UV/MS analysis. If you detect higher molecular weight dimers or +14/16 Da oxidation peaks, and the purity has dropped below your acceptable threshold (typically >98% for assay use), discard the batch.

  • Prevention: Always store the compound under an inert atmosphere (Argon/N₂) in amber vials.

Q2: I am preparing a stock solution in an aqueous buffer (pH 7.4) for a long-term assay. Will the ester hydrolyze? A: It will hydrolyze, but at a heavily retarded rate compared to standard esters.

  • Causality: The 2,6-dimethoxy groups provide profound steric hindrance, shielding the electrophilic carbonyl carbon from nucleophilic attack. However, prolonged exposure to aqueous environments (especially >48 hours) will eventually overcome this barrier, leading to the formation of 4-hydroxy-2,6-dimethoxybenzoic acid.

  • Self-Validation: Monitor the solution via LC-MS. Look for a mass shift of -14 Da (loss of the methyl group, replacing -CH₃ with -H).

  • Prevention: Do not store aqueous stock solutions. Prepare stocks in anhydrous DMSO or Acetonitrile, and spike into aqueous buffers immediately prior to the assay.

Q3: Can I store this compound in Methanol or Ethanol stock solutions at -20°C? A: Methanol is acceptable for short-to-medium term storage, but Ethanol should be strictly avoided for long-term storage.

  • Causality: Storing a methyl ester in ethanol introduces the risk of transesterification, potentially forming ethyl 4-hydroxy-2,6-dimethoxybenzoate. While the 2,6-steric hindrance slows this down, the vast molar excess of the ethanol solvent drives the equilibrium over months of storage.

  • Prevention: Use anhydrous DMSO for universal long-term stock stability.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

This self-validating protocol ensures the kinetic suppression of both oxidation and hydrolysis, maximizing the shelf-life of your compound.

  • Lyophilization (Moisture Removal): Ensure the synthesized or purchased batch is completely dry. Residual moisture >0.5% will act as a localized nucleophile.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5 mg or 10 mg per vial).

    • Causality: This prevents repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen and humidity, which are the primary drivers of degradation.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon (preferred due to higher density than air) or Nitrogen into the vial for 10-15 seconds to displace oxygen.

  • Sealing: Cap immediately with a PTFE-lined tight-seal cap. Use amber glass vials to block UV/Visible light, preventing photo-initiated radical formation.

  • Thermal Suppression: Store the sealed aliquots at -20°C (for <12 months) or -80°C (for >12 months).

  • System Validation: Post-storage, dissolve a 1 mg aliquot in anhydrous acetonitrile and run an LC-MS. A stable baseline with >98% purity and the absence of [M-14] (hydrolysis) or [M+16] (oxidation) peaks validates the integrity of your storage setup.

Workflow Step1 1. Lyophilization (Remove residual moisture) Step2 2. Aliquoting (Minimize freeze-thaw) Step1->Step2 Step3 3. Argon/N2 Purge (Displace oxygen) Step2->Step3 Step4 4. Amber Glass Sealing (Block UV/Vis light) Step3->Step4 Step5 5. -20°C / -80°C Storage (Kinetic suppression) Step4->Step5

Step-by-step workflow for the preparation and long-term storage of phenolic esters.

Part 4: Quantitative Data & Stability Metrics

The following table summarizes the expected stability of Methyl 4-hydroxy-2,6-dimethoxybenzoate under various storage conditions. These metrics are synthesized from accelerated degradation kinetics of sterically hindered phenolic compounds.

Storage ConditionAtmosphereLight ExposureExpected Half-Life (t½)Primary Degradant Observed
-80°C (Solid) ArgonDark (Amber)> 5 YearsNone (Stable)
-20°C (Solid) Ambient AirDark (Amber)~ 24-36 MonthsQuinone derivatives (Trace)
4°C (Solid) Ambient AirClear Glass~ 12 MonthsQuinone derivatives (Minor)
25°C (Solid) Ambient AirClear Glass~ 3-6 MonthsQuinone derivatives (Moderate)
25°C (Aqueous pH 7.4) Ambient AirClear Glass~ 14-21 Days4-hydroxy-2,6-dimethoxybenzoic acid
25°C (Aqueous pH 10) Ambient AirClear Glass< 48 Hours4-hydroxy-2,6-dimethoxybenzoic acid

(Note: The extended aqueous half-life compared to unhindered esters is a direct result of the 2,6-dimethoxy steric shielding).

Part 5: References

  • PubChemLite - Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5). URL:

  • Journal of Agricultural and Food Chemistry (ACS Publications) - Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. URL:

  • Benchchem - Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge. URL:

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 4-hydroxy-2,6-dimethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when purifying highly functionalized phenolic esters like Methyl 4-hydroxy-2,6-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when purifying highly functionalized phenolic esters like Methyl 4-hydroxy-2,6-dimethoxybenzoate .

This molecule presents a unique chromatographic triad: a polar, hydrogen-bonding phenolic hydroxyl group at the 4-position; an ester carbonyl; and significant steric hindrance from the flanking 2,6-dimethoxy groups. This guide eschews basic textbook advice in favor of field-proven troubleshooting strategies, causality-driven protocols, and fundamental mechanistic insights to ensure high-purity isolation for drug development applications.

Mechanistic Insights: The Causality of Chromatographic Behavior

To purify this compound efficiently, you must design your protocol around its specific molecular interactions with the stationary phase.

  • Silanol-Phenol Hydrogen Bonding: Normal-phase silica gel ( SiO2​ ) is densely populated with free, slightly acidic silanol groups (-SiOH). The unhindered phenolic oxygen at the 4-position of your target compound acts as a strong hydrogen-bond acceptor and donor. This creates non-linear adsorption isotherms, causing the compound to drag through the column matrix, which macroscopically manifests as severe peak tailing .

  • Steric Shielding of the Ester: The 2,6-dimethoxy groups sterically shield the methyl ester at position 1. While this prevents rapid unwanted hydrolysis during workup, it also dictates that the ester carbonyl contributes significantly less to the overall stationary-phase retention than it would in an unhindered analog. The purification must therefore be optimized around the phenol group.

  • Self-Validating System (Stability Check): Always run a 2D TLC (Two-Dimensional Thin Layer Chromatography) prior to column loading. Run the plate in one direction, dry it, rotate 90 degrees, and run it again. If the compound forms a single spot on the diagonal, it is stable. If it forms off-diagonal spots, it is degrading on the acidic silica .

Troubleshooting & FAQs

Q1: My target compound streaks continuously from Rf​ 0.2 to 0.5 on my TLC plate. How can I achieve a tight, symmetrical band for flash chromatography? A1: This is the hallmark of unsuppressed silanol interactions.

  • The Causality & Fix: Introduce a volatile acidic modifier to your mobile phase. Adding 0.1% to 1.0% (v/v) Glacial Acetic Acid or Formic Acid competitively hydrogen-bonds with the silica's free silanols and suppresses any transient ionization of the phenolic -OH .

  • Validation: Prepare a TLC chamber with Hexane:EtOAc (7:3) + 1% Acetic Acid. You will observe the streak immediately collapse into a distinct, quantifiable spot. Ensure you also pack your bulk column with this acidified solvent.

Q2: I am seeing co-elution of my product with the unreacted starting material (4-hydroxy-2,6-dimethoxybenzoic acid). Changing the Hexane/EtOAc ratio isn't helping. What is the best approach? A2: Chromatographic resolution of a phenolic acid from its corresponding phenolic ester on silica is notoriously difficult because both exhibit strong hydrogen bonding.

  • The Causality & Fix: Do not rely on the column to separate these. Use a pre-column chemical separation (Liquid-Liquid Extraction). Wash your crude organic mixture with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). The NaHCO3​ (pH ~8.3) is strong enough to deprotonate the carboxylic acid (pKa ~4) into a water-soluble sodium salt, but weak enough to leave the phenolic -OH (pKa ~9) and the sterically hindered ester intact .

  • Validation: Spot the post-wash organic layer on a TLC plate and stain with Bromocresol Green. A lack of yellow spots confirms the complete removal of the starting acid.

Q3: The crude mixture precipitates at the top of the column when I try to wet-load it using my mobile phase. If I use Dichloromethane (DCM) to load it, the band broadens immediately. What should I do? A3: Methyl 4-hydroxy-2,6-dimethoxybenzoate has a rigid, highly substituted aromatic lattice, leading to poor solubility in non-polar mobile phases (like Hexanes) but high solubility in strong solvents (like DCM). Wet-loading with a strong solvent destroys the initial band geometry.

  • The Causality & Fix: Utilize the Dry Loading technique. By pre-adsorbing the compound onto a small amount of silica, you bypass the solubility bottleneck and ensure the compound enters the column bed in a perfectly uniform, infinitely thin band.

Quantitative Data: Mobile Phase Optimization

Summarized below are the empirical outcomes of various solvent systems for this specific molecular class.

Solvent System (v/v)ModifierTarget Compound Rf​ Observation / Causality
Hexane : EtOAc (70:30)None0.25 - 0.45 (Streak)Unusable. Strong silanol-phenol interactions cause severe tailing.
Hexane : EtOAc (70:30)1% Acetic Acid0.35 (Sharp spot)Optimal. Acidic modifier masks silanols; symmetrical elution band.
Toluene : EtOAc (80:20)1% Formic Acid0.40 (Sharp spot)Excellent alternative if EtOAc/Hexane fails to resolve non-polar impurities.
DCM : Methanol (95:5)None0.80 (Co-elution)Too polar. Compresses the separation window; ester and impurities co-elute.
Step-by-Step Methodology: Self-Validating Purification Protocol

Phase 1: Pre-Column Chemical Workup

  • Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate.

  • Transfer to a separatory funnel and wash with 3 x 25 mL of saturated aqueous NaHCO3​ . (Causality: Selectively removes unreacted carboxylic acid without hydrolyzing the ester).

  • Wash the organic layer with 25 mL of Brine (saturated NaCl) to remove residual water and break emulsions.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation

  • Dissolve the concentrated crude in 5 mL of DCM.

  • Add high-purity TLC-grade silica gel to the flask at a 1:3 (compound-to-silica) weight ratio.

  • Evaporate the DCM on a rotary evaporator (water bath at 30°C) until a fine, free-flowing powder is achieved. (Validation: If the powder clumps, residual solvent or moisture is present; continue drying until completely free-flowing).

Phase 3: Column Packing and Elution

  • Prepare the mobile phase: Hexane : Ethyl Acetate (7:3 v/v) containing 1% Glacial Acetic Acid.

  • Slurry-pack a glass chromatography column with silica gel (typically 30-50x the weight of the crude product) using the acidified mobile phase.

  • Carefully pour the dry-loaded silica powder evenly onto the top of the flat column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Elute the column isocratically. Collect fractions in test tubes (e.g., 15 mL per tube).

  • Fraction Analysis: Spot fractions on a TLC plate, develop in the acidified mobile phase, and visualize using UV light (254 nm) and a Potassium Permanganate ( KMnO4​ ) stain. (Causality: The phenolic group will rapidly reduce the KMnO4​ , appearing as a bright yellow spot against a purple background, confirming the presence of the target).

  • Pool the fractions containing the pure Methyl 4-hydroxy-2,6-dimethoxybenzoate and evaporate the solvent.

Workflow Visualization: Troubleshooting Logic

G Start Crude Methyl 4-hydroxy-2,6-dimethoxybenzoate CheckTLC Perform TLC Analysis (Hexane:EtOAc) Start->CheckTLC Tailing Is severe tailing observed? CheckTLC->Tailing AddAcid Add 0.1-1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes Coelution Co-elution with starting acid? Tailing->Coelution No AddAcid->Coelution BaseWash Perform Sat. NaHCO3 Liquid-Liquid Extraction Coelution->BaseWash Yes Solubility Poor solubility in loading solvent? Coelution->Solubility No BaseWash->Solubility DryLoad Execute Dry Loading onto Silica Gel Solubility->DryLoad Yes RunColumn Run Flash Column Chromatography Solubility->RunColumn No DryLoad->RunColumn

Logical workflow for troubleshooting phenolic ester chromatography.

References
  • Column chromatography of phenolics? - ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with Methyl 4-hydroxy-2,6-dimethoxybenzoate

Welcome to the technical support center for Methyl 4-hydroxy-2,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-hydroxy-2,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex crystallization challenges encountered with this compound. Our approach is rooted in fundamental principles of physical organic chemistry and crystallization science to provide robust, explicable solutions.

I. Compound Profile & Inherent Challenges

Methyl 4-hydroxy-2,6-dimethoxybenzoate (C₁₀H₁₂O₅, Mol. Wt. 212.20 g/mol ) is an aromatic ester with a unique substitution pattern that presents specific crystallization challenges.[1][2] Its structure, featuring a hydroxyl group (a hydrogen bond donor and acceptor) and three ether/ester oxygens (hydrogen bond acceptors), allows for complex interactions with solvents.[3] The two methoxy groups flanking the methyl ester create steric hindrance that can influence crystal packing and potentially lead to the formation of less stable crystalline forms or oils.

II. Frequently Asked Questions (FAQs)

This section provides rapid-response solutions to the most common crystallization issues.

Q1: My compound has "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the compound's melting point is lower than the temperature of the supersaturated solution.[4][5]

  • Immediate Action: Try to induce crystallization from the oil. Gently scratch the inside of the flask at the oil-solvent interface with a glass rod.[6] If available, add a single seed crystal.

  • If Unsuccessful: Re-heat the solution to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to decrease the concentration slightly, then allow it to cool much more slowly.[5][6] Insulating the flask can promote the slow cooling necessary for well-ordered crystal formation.[7]

Q2: I'm not getting any crystals, even after cooling the solution in an ice bath. What's the problem?

A2: This is typically a sign of either insufficient supersaturation or kinetic hindrance to nucleation.

  • Too Much Solvent: This is the most frequent cause.[5] The compound remains fully dissolved even at low temperatures. Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.[5][6]

  • Nucleation Failure: The initial "seed" for crystal growth is not forming. Solution: Besides scratching or seeding (as in A1), you can dip a glass rod into the solution, remove it, and let the solvent evaporate, creating a thin film of microcrystals. Re-introducing this rod into the solution can provide the necessary nucleation sites.[6]

Q3: My product has crystallized, but the crystals are very fine needles or a powder. How can I grow larger, more defined crystals?

A3: Fine needles or powders result from rapid nucleation, where many small crystals form simultaneously instead of a few crystals growing large.[4] This is often a consequence of high supersaturation or rapid cooling.

  • Reduce Cooling Rate: The single most effective variable. Slow, controlled cooling allows molecules to arrange themselves into a more stable, ordered lattice, leading to larger crystals.[7]

  • Use a More "Ideal" Solvent: A perfect solvent dissolves the compound well when hot but poorly when cold.[7][8] If your compound is crashing out too quickly, you may have used too poor a solvent, or your solution was too concentrated. Try using slightly more solvent.[6]

  • Consider a Different Solvent System: The interaction between the solvent and the crystal faces dictates the crystal's shape, or "habit".[9][10] Experimenting with different solvents can dramatically change the crystal habit from needles to more desirable prisms or blocks.[11]

Q4: What are the best starting solvents for crystallizing Methyl 4-hydroxy-2,6-dimethoxybenzoate?

A4: Given the molecule's polarity and hydrogen-bonding capabilities, good starting points are polar protic and aprotic solvents.

  • Single Solvents: Consider alcohols (Methanol, Ethanol, Isopropanol), esters (Ethyl Acetate), or ketones (Acetone). The compound is likely soluble in these when hot.[3] The key is to find one where solubility drops significantly upon cooling.

  • Solvent/Anti-Solvent Systems: This is a powerful technique. Dissolve the compound in a minimal amount of a "good" solvent (like Acetone or Ethyl Acetate) in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (like Hexanes or Water) in which it is poorly soluble, until the solution becomes faintly cloudy (turbid). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled reduction in solubility can produce high-quality crystals.

III. In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Solvent Selection

The choice of solvent is the most critical factor in successful crystallization. It influences not only the yield but also the crystal form (polymorph) and shape (habit).[12]

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude Methyl 4-hydroxy-2,6-dimethoxybenzoate into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Water) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment:

    • Insoluble: If the compound does not dissolve after adding ~1 mL, it may be a good anti-solvent or suitable for hot recrystallization.

    • Sparingly Soluble: If it partially dissolves, it is a strong candidate for single-solvent recrystallization.

    • Freely Soluble: If it dissolves easily in a small volume (<0.5 mL), it is a "good" solvent, best used in a solvent/anti-solvent pair.[7]

  • Heating & Cooling Cycle: For sparingly soluble candidates, heat the test tube in a water or sand bath until the compound dissolves completely. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Data Interpretation Table: Solvent Screening Results
SolventSolubility (Room Temp)Solubility (Hot)Outcome on CoolingSuitability
Example A Sparingly SolubleFully SolubleHigh yield of crystalsExcellent for single-solvent recrystallization
Example B Freely SolubleFully SolubleNo/few crystalsGood solvent for a solvent/anti-solvent system
Example C InsolubleInsolubleNo changeExcellent anti-solvent
Example D Sparingly SolubleFully SolubleOils outPoor; try slower cooling or a different solvent
Guide 2: Addressing Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal structures.[13][14] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[15][16][17] While it is unknown how many polymorphs of Methyl 4-hydroxy-2,6-dimethoxybenzoate exist, it is prudent to be aware of the possibility. A related compound, 2,6-dimethoxybenzoic acid, is known to have at least three polymorphs.[18][19]

Workflow for Polymorph Investigation

The diagram below outlines a basic workflow for screening for and identifying potential polymorphs. Different crystallization conditions (solvents, cooling rates) can yield different forms.

Caption: Workflow for polymorph screening and identification.

  • Key Insight: If you obtain crystals with a different melting point or appearance from a previous successful crystallization, you may have isolated a new polymorph. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are essential for confirmation.

Guide 3: Advanced Crystallization Techniques

When standard cooling crystallization fails, more advanced methods can be employed.

Vapor Diffusion

This technique is excellent for small quantities and for growing high-quality single crystals for X-ray analysis. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[20]

Protocol:

  • Dissolve your compound in a minimal amount of a "good," less volatile solvent (e.g., Toluene) in a small, open vial.

  • Place this inner vial inside a larger, sealable jar or beaker.

  • Add a layer of a more volatile anti-solvent (e.g., Pentane or Hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the compound solution, gradually reducing solubility and promoting slow crystal growth.

Thermal Gradient Crystallization

This method is useful for compounds that are poorly soluble. It relies on creating a small temperature difference across the solution to allow the compound to dissolve in a warmer region and crystallize in a cooler one.[20]

Protocol:

  • Create a saturated or near-saturated solution of your compound in a suitable solvent in a sealed tube or vial.

  • Place the vessel in an apparatus that can maintain a slight temperature gradient (e.g., a programmable heating block with different temperature zones).

  • The compound will slowly migrate from the hotter zone to the colder zone, where it will crystallize out of the supersaturated solution.

IV. Troubleshooting Decision Tree

Use this diagram to navigate to the appropriate solution based on your experimental outcome.

Crystallization_Troubleshooting Start Start Crystallization Outcome What is the outcome? Start->Outcome NoSolid No Solid Forms Outcome->NoSolid Clear Solution OilingOut Compound Oils Out Outcome->OilingOut Liquid Layer PoorCrystals Poor Crystals (Needles/Powder) Outcome->PoorCrystals Fine Solid Success Good Crystals Formed Outcome->Success Success TooMuchSolvent Too much solvent used? NoSolid->TooMuchSolvent CoolingRate Cooled too quickly? OilingOut->CoolingRate HighSupersaturation High supersaturation? PoorCrystals->HighSupersaturation ReduceVolume Action: Reduce solvent volume and re-cool. TooMuchSolvent->ReduceVolume Yes InduceNucleation Action: Scratch flask or add seed crystal. TooMuchSolvent->InduceNucleation No SlowCooling Action: Re-dissolve, add ~5% more solvent, cool slowly. CoolingRate->SlowCooling Yes ChangeSolvent Action: Choose a solvent with a lower boiling point. CoolingRate->ChangeSolvent No SlowerCoolingRate Action: Use a slower cooling rate. HighSupersaturation->SlowerCoolingRate Yes SolventHabit Action: Screen for different solvents to alter habit. HighSupersaturation->SolventHabit No

Caption: A decision tree for troubleshooting common crystallization problems.

V. References

  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable.

  • Polymorphism of pharmaceuticals. Oxford Academic.

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.

  • Understanding the Effect of a Solvent on the Crystal Habit. (2004, June 3). ACS Publications.

  • Polymorphism: Phase Change in Pharmaceutical Compounds. (2016, June 9). PreScouter.

  • Understanding the role of solvent in regulating the crystal habit. RSC Publishing.

  • Advancing Approaches in Detecting Polymorphism. (2026, March 26). Pharmaceutical Technology.

  • Polymorphism in Pharmaceutical Products. U.S. Food and Drug Administration.

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). AAPS PharmSciTech.

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. (2008, April 5). ACS Publications.

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.

  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.

  • SOP: CRYSTALLIZATION. University of California, Los Angeles.

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.

  • Guide for crystallization. University of Geneva.

  • SAFETY DATA SHEET - Methyl 2,6-dihydroxybenzoate. (2011, May 31). Fisher Scientific.

  • Problems with Recrystallisations. University of York.

  • Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate. EvitaChem.

  • Methyl 4-hydroxy-2,6-dimethylbenzoate. PubChem.

  • p-ヒドロキシ安息香酸メチル 安全データシート. Showa Chemical.

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya.

  • Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. SpectraBase.

  • 2,6-DIMETHOXY-4-METHYLBENZOIC ACID - Safety Data Sheet. (2026, March 21). ChemicalBook.

  • SAFETY DATA SHEET - 4-Hydroxy-2,6-dimethoxybenzaldehyde. (2025, November 14). Tokyo Chemical Industry.

  • METHYL-4-HYDROXYBENZOATE - Safety Data Sheet. Sdfine.

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 15). University of Latvia.

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5). PubChemLite.

  • METHYL 2,6-DIMETHOXY-4-HYDROXYBENZOATE. Sigma-Aldrich.

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI.

  • Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. ResearchGate.

  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. (2024, November 12). SciSpace.

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.

  • Methoxybenzoic acids and derivatives. Thermo Fisher Scientific.

Sources

Optimization

Minimizing impurities in Methyl 4-hydroxy-2,6-dimethoxybenzoate scale-up synthesis

Target Molecule: Methyl 4-hydroxy-2,6-dimethoxybenzoate Audience: Process Chemists, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The scale-up synthesis of Methyl 4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 4-hydroxy-2,6-dimethoxybenzoate Audience: Process Chemists, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The scale-up synthesis of Methyl 4-hydroxy-2,6-dimethoxybenzoate from its corresponding acid presents unique chemoselectivity and steric challenges. This guide is designed to help you troubleshoot low yields, control critical impurities, and implement self-validating, scalable protocols.

Mechanistic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the causality of the reaction pathways. The 2,6-dimethoxy substitution pattern creates severe steric shielding around the carboxylate, dictating which synthetic routes succeed and which generate critical impurities.

SynthesisWorkflow SM 4-Hydroxy-2,6-dimethoxybenzoic acid (Starting Material) Fischer Fischer Esterification (MeOH, H2SO4, Reflux) SM->Fischer MeI Standard Alkylation (MeI, K2CO3, DMF) SM->MeI DMC Optimized Green Route (DMC, DBU, 90°C) SM->DMC Decarb 3,5-Dimethoxyphenol (Decarboxylation Impurity) Fischer->Decarb Victor Meyer Effect + Protodecarboxylation OverMe Methyl 2,4,6-trimethoxybenzoate (Over-methylation Impurity) MeI->OverMe Phenoxide formation (Poor Chemoselectivity) Target Methyl 4-hydroxy-2,6-dimethoxybenzoate (Target Product) MeI->Target Partial Yield DMC->Target Highly Chemoselective Carboxylate Alkylation

Fig 1: Reaction pathways and impurity origins in 4-hydroxy-2,6-dimethoxybenzoate synthesis.

Troubleshooting FAQs

Q: Why is my Fischer esterification yield so low (<15%), and why is the reaction generating gas and turning dark? A: This is a classic manifestation of the Victor Meyer effect[1]. The two bulky methoxy groups at the C2 and C6 positions create severe steric shielding around the carboxyl moiety, physically blocking the nucleophilic attack of methanol. When operators attempt to force the reaction using extended reflux and strong acid (e.g., H₂SO₄), the electron-rich aromatic ring undergoes protodecarboxylation[2]. The gas observed is CO₂, and the dark byproduct is 3,5-dimethoxyphenol. Solution: Abandon Fischer esterification for this substrate. You must bypass the steric hindrance by deprotonating the acid and utilizing a direct alkylation of the carboxylate salt.

Q: I switched to carboxylate alkylation using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃). The esterification worked, but I now have ~20% of an over-methylated impurity. How do I control this? A: The impurity is methyl 2,4,6-trimethoxybenzoate. While K₂CO₃ successfully deprotonates the carboxylic acid (pKa ~3.5), it is also strong enough to partially deprotonate the C4-hydroxyl group (pKa ~9.5). The resulting phenoxide is highly nucleophilic and rapidly reacts with MeI. Solution: You must exploit the pKa differential. Switch to a chemoselective methylating agent like Dimethyl Carbonate (DMC) paired with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3].

Q: How does the DMC/DBU protocol prevent O-methylation of the phenol during scale-up? A: Dimethyl Carbonate (DMC) is a green, mildly electrophilic methylating agent. DBU selectively deprotonates the carboxylic acid, and the resulting bulky DBU-carboxylate ion pair readily attacks DMC at 90 °C[3]. Crucially, the methylation of phenols with DMC requires significantly higher activation energy (typically >120 °C) or the presence of strong inorganic bases. By capping the reaction temperature at the reflux point of DMC (90 °C), the system becomes thermodynamically self-regulating, exclusively yielding the target ester without touching the C4-phenol.

Q: What is the most efficient protocol to clear unreacted 4-hydroxy-2,6-dimethoxybenzoic acid during workup? A: Utilize a pH-controlled liquid-liquid extraction. Because the target product is a neutral ester and the starting material is an acid, washing the organic layer (e.g., Ethyl Acetate) with a saturated aqueous solution of NaHCO₃ (pH ~8) will quantitatively partition the unreacted acid into the aqueous phase as a sodium salt, leaving the highly pure ester in the organic phase.

Quantitative Impurity Profile Data

Monitoring the reaction via Reverse-Phase HPLC (UV at 254 nm) is critical. Below is the standardized impurity profile for this synthesis:

ImpurityOrigin / MechanismRRT (Approx.)DetectionAcceptable LimitMitigation Strategy
3,5-Dimethoxyphenol Protodecarboxylation (Acid/Heat)0.65HPLC-UV< 0.10%Avoid strong acids; use base-promoted alkylation.
4-Hydroxy-2,6-dimethoxybenzoic acid Unreacted Starting Material0.40HPLC-UV< 0.50%Saturated NaHCO₃ aqueous wash during workup.
Methyl 2,4,6-trimethoxybenzoate Phenoxide O-Alkylation1.35HPLC-UV< 0.15%Use DMC/DBU at 90 °C; avoid strong bases like K₂CO₃.

Validated Scale-Up Protocol: Chemoselective Esterification via DMC/DBU

Causality Note: This protocol utilizes DMC as both the solvent and the electrophile. The use of DBU ensures complete, selective deprotonation of the carboxylic acid without activating the phenol, creating a self-validating system where the dissolution of the starting material visually confirms salt formation[3].

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry, nitrogen-purged reactor, charge 4-hydroxy-2,6-dimethoxybenzoic acid (1.0 equivalent) and Dimethyl Carbonate (DMC) (10 volumes). Note: DMC acts as both the solvent and the methylating agent.

  • Base Addition: Agitate the suspension at 20–25 °C. Slowly charge DBU (1.05 equivalents) dropwise over 30 minutes.

    • Self-Validation Check: The opaque suspension will transition into a clear, homogenous solution. This visual cue confirms the quantitative formation of the DBU-carboxylate ion pair.

  • Alkylation: Heat the reactor to 90 °C (mild reflux) and maintain for 4–6 hours. Monitor conversion via HPLC until starting material is < 1.0%.

    • Causality: Capping the temperature at 90 °C provides the thermodynamic barrier preventing the C4-hydroxyl group from reacting with DMC.

  • Quench & Workup: Cool the reactor to 25 °C. Dilute the mixture with Ethyl Acetate (10 volumes).

  • DBU Removal: Wash the organic phase with 1M HCl (3 x 5 volumes).

    • Causality: This protonates the DBU, partitioning it entirely into the aqueous waste stream.

  • Starting Material Clearance: Wash the organic phase with saturated aqueous NaHCO₃ (2 x 5 volumes).

    • Causality: This deprotonates any residual starting material, extracting it into the aqueous phase.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford Methyl 4-hydroxy-2,6-dimethoxybenzoate as a highly pure crystalline solid.

References

  • Title : Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source : MDPI URL : 1

  • Title : Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 Source : Beilstein Journal of Organic Chemistry URL : 2

  • Title : US6515167B1 - Low temperature process for preparing methyl esters Source : Google Patents URL : 3

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 4-hydroxy-2,6-dimethoxybenzoate with methyl gallate efficacy

Title: Comparative Efficacy Guide: Methyl 4-hydroxy-2,6-dimethoxybenzoate vs. Methyl Gallate Introduction In the landscape of phenolic esters, the structural nuances of methoxy versus hydroxyl substitutions dictate profo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: Methyl 4-hydroxy-2,6-dimethoxybenzoate vs. Methyl Gallate

Introduction

In the landscape of phenolic esters, the structural nuances of methoxy versus hydroxyl substitutions dictate profound shifts in biological efficacy. This guide provides an objective, data-driven comparison between (MHDMB)[1] and (MG). While MG relies on a polyhydroxylated ring for direct chemical neutralization of oxidative threats, MHDMB and its closely related dimethoxy isomers (such as methyl syringate) operate through highly specific receptor-mediated pathways and gene modulation[2][3].

Structural Causality & Mechanistic Divergence

The fundamental difference in efficacy between these two compounds stems from the electronic and steric properties of their aromatic ring substituents.

  • Methyl Gallate (MG): Features three adjacent hydroxyl groups (3,4,5-trihydroxybenzoate). This pyrogallol moiety makes MG an exceptional hydrogen atom donor. Upon donating a hydrogen atom to a reactive oxygen species (ROS), the resulting radical is stabilized via resonance across the adjacent oxygen atoms, forming a stable quinone. This makes [3].

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB): Features methoxy groups at the 2 and 6 positions, flanking a [4]. The bulky methoxy groups sterically hinder the hydroxyl group, and unlike hydroxyls, methoxy groups cannot donate hydrogen atoms. Consequently, its[5]. However, this increased lipophilicity and specific steric profile enable dimethoxylated esters to act as a[2]. Furthermore, they exhibit unique antifungal properties, specifically downregulating mRNA levels of genes (aflR, pksA) without halting overall fungal growth[5][6].

Mechanism MHDMB Methyl 4-hydroxy-2,6- dimethoxybenzoate TRPA1 TRPA1 Channel Activation MHDMB->TRPA1 MG Methyl Gallate ROS Direct ROS Scavenging (HAT) MG->ROS Metabolism Metabolic Regulation & Anti-inflammatory TRPA1->Metabolism OxStress Oxidative Stress Reduction ROS->OxStress

Mechanistic divergence: MHDMB drives receptor-mediated pathways, while MG acts via ROS scavenging.

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of both structural classes across standard pharmacological assays.

Efficacy ParameterMethyl 4-hydroxy-2,6-dimethoxybenzoateMethyl Gallate
Primary Mode of Action Receptor Agonism / Gene ModulationDirect Hydrogen Atom Transfer (HAT)
Antioxidant Capacity (DPPH IC50) > 500 μM (Weak)[5]~ 5 - 10 μM (Highly Potent)[3]
TRPA1 Activation (EC50) ~ 500 μM (Selective Agonist)[2]Inactive / Non-specific
Anti-inflammatory Mechanism Inhibits COX-2 & cell invasion[2][5]Neutralizes inflammatory ROS
Aflatoxin Inhibition (IC50) ~ 0.8 - 0.9 mM (Specific)[6]Non-selective fungal inhibition[5]

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the divergent efficacies of these compounds, the following parallel workflows must be executed.

Workflow Start Compound Preparation (10mM DMSO Stock) Split1 Antioxidant Assay (DPPH Radical) Start->Split1 Split2 Receptor Assay (HEK293-TRPA1) Start->Split2 Incubate1 Incubate 30 min in dark Split1->Incubate1 Incubate2 Load Fluo-4 AM Calcium Dye Split2->Incubate2 Read1 Measure Absorbance (517 nm) Incubate1->Read1 Read2 Measure Fluorescence (Ex 488 / Em 516) Incubate2->Read2 Result Calculate IC50 / EC50 & Statistical Analysis Read1->Result Read2->Result

Parallel experimental workflow for evaluating antioxidant and receptor-mediated efficacies.

Protocol A: DPPH Radical Scavenging Assay (Validating MG's Antioxidant Superiority)

Causality: DPPH is a stable free radical with a deep purple color (absorbance at 517 nm) due to its delocalized spare electron. When a potent antioxidant like MG donates a hydrogen atom, the radical is quenched, disrupting the extended conjugation and shifting the molecule to a colorless/yellow hydrazine. MHDMB's lack of accessible, unhindered hydroxyls will result in minimal color change[3][5].

  • Preparation: Prepare a 0.1 mM DPPH solution in analytical grade methanol. Prepare serial dilutions of MHDMB and MG (1 μM to 1000 μM) in methanol.

  • Reaction: In a 96-well plate, combine 100 μL of the compound solution with 100 μL of the DPPH solution.

  • Incubation: Seal the plate and incubate in total darkness for 30 minutes at room temperature (darkness prevents the photo-degradation of the DPPH radical).

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: In Vitro TRPA1 Calcium Imaging Assay (Validating MHDMB's Receptor Agonism)

Causality: TRPA1 is a calcium-permeable non-selective cation channel. Fluo-4 AM is an esterified, cell-permeant dye. Once inside the cell, endogenous esterases cleave the AM groups, trapping the dye intracellularly. Upon TRPA1 activation by MHDMB and subsequent Ca²⁺ influx, the free calcium binds to the dye, triggering a conformational change that vastly increases its fluorescence yield at 516 nm[2].

  • Cell Culture: Seed HEK293 cells stably expressing human TRPA1 into a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C. Wash three times with HBSS to remove extracellular dye.

  • Baseline Reading: Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 30 seconds.

  • Compound Addition: Inject MHDMB and MG at varying concentrations (10 μM to 1 mM).

  • Measurement: Continuously record fluorescence for 3 minutes post-injection. Calculate the EC50 based on the peak fluorescence response relative to a positive control.

Conclusion

The selection between Methyl 4-hydroxy-2,6-dimethoxybenzoate and Methyl Gallate must be strictly dictated by the target application. For formulations requiring robust protection against oxidative degradation or broad-spectrum ROS scavenging, Methyl Gallate is the undisputed choice due to its polyhydroxylated structure[3]. Conversely, for advanced pharmacological applications targeting metabolic regulation, TRPA1-mediated anti-inflammatory responses, or selective suppression of fungal mycotoxins without disrupting the microbiome, MHDMB offers a highly specialized, receptor-driven efficacy profile[2][5][6].

References

  • Title: Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5) - PubChemLite Source: University of Luxembourg (PubChemLite) URL: [Link]

  • Title: Biological Activity of Methyl syringate Source: BioCrick URL: [Link]

  • Title: Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Conferring antioxidant capacity to cellulose based materials by using enzymatically-modified products Source: UPCommons URL: [Link]

Sources

Comparative

1H and 13C NMR Spectrum Validation for Methyl 4-hydroxy-2,6-dimethoxybenzoate: Experimental vs. In Silico Prediction

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction: The Challenge of Highly Substituted Aromatics In the rigorous landscape of drug development and natural product synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Challenge of Highly Substituted Aromatics

In the rigorous landscape of drug development and natural product synthesis, precise structural validation is non-negotiable. Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2)[1] is a highly substituted aromatic compound that presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. Featuring a 1,2,4,6-tetrasubstituted benzene ring, the molecule exhibits complex steric crowding and competing electronic resonance effects.

As a Senior Application Scientist, I frequently encounter discrepancies between experimental NMR data and the theoretical values generated by standard prediction software. This guide objectively compares the performance of high-resolution experimental NMR against two leading in silico alternatives—ACD/Labs NMR Predictors [2] and ChemDraw Professional [3]—providing a self-validating framework for structural elucidation.

Experimental Protocols: A Self-Validating System

To establish a ground-truth baseline, the experimental protocol must isolate the molecule from rapid proton exchange and stabilize its conformation. We utilize DMSO- d6​ rather than CDCl 3​ to lock the phenolic -OH proton via intermolecular hydrogen bonding, ensuring it appears as a sharp, quantifiable singlet rather than a broad baseline artifact[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of analytical-grade Methyl 4-hydroxy-2,6-dimethoxybenzoate in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. TMS acts as the primary internal standard (0.00 ppm), ensuring the absolute absorption frequencies are perfectly calibrated against solvent-induced magnetic susceptibility shifts[5].

  • 1H NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire data on a 600 MHz spectrometer at 298 K. Parameters: 16 scans, 30° excitation pulse, 2.0 s relaxation delay (D1), and a spectral width of 12 ppm.

  • 13C NMR Acquisition: Acquire at 150 MHz using WALTZ-16 proton decoupling. Parameters: 1024 scans, 30° pulse, 2.0 s D1, and a spectral width of 220 ppm.

  • In Silico Prediction: Input the SMILES string (COC(=O)c1c(OC)cc(O)cc1OC) into ACD/Labs (Neural Network + HOSE code dual-algorithm)[2] and ChemDraw Professional (Empirical Additivity Rules)[3]. Set the prediction solvent parameter to DMSO where applicable.

Workflow Visualization

NMR_Workflow ExpPrep Experimental Prep (DMSO-d6 + TMS) Acquisition High-Res NMR (600 MHz, 1H/13C) ExpPrep->Acquisition Overlay Spectral Overlay & Deviation Analysis Acquisition->Overlay InSilico In Silico Prediction (SMILES Input) ACD ACD/Labs Predictor (Neural Net + DB) InSilico->ACD ChemDraw ChemDraw Pro (Empirical Rules) InSilico->ChemDraw ACD->Overlay ChemDraw->Overlay Validation Structural Validation Methyl 4-hydroxy-2,6-dimethoxybenzoate Overlay->Validation

Workflow comparing experimental NMR acquisition with in silico prediction models for validation.

Quantitative Data Comparison

The following tables summarize the chemical shifts ( δ , ppm) obtained from our 600 MHz experimental setup versus the predictive outputs of ACD/Labs and ChemDraw.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ )
Proton PositionMultiplicityExperimental (ppm)ACD/Labs (ppm)ChemDraw (ppm) Δ ACD Δ ChemDraw
-OH (C4) s, 1H10.259.805.35-0.45-4.90
H-3, H-5 s, 2H6.206.156.42-0.05+0.22
-COOCH 3​ s, 3H3.783.823.89+0.04+0.11
-OCH 3​ (C2, C6) s, 6H3.743.763.81+0.02+0.07
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ )
Carbon PositionTypeExperimental (ppm)ACD/Labs (ppm)ChemDraw (ppm)
C=O (Ester) Cq167.5168.1166.8
C-4 (-OH) Cq161.0160.5159.2
C-2, C-6 (-OMe) Cq159.5158.8161.4
C-1 (Ar-C=O) Cq105.0106.2108.5
C-3, C-5 (Ar-H) CH93.092.595.1
-OCH 3​ (Ether) CH 3​ 56.056.355.8
-COOCH 3​ (Ester) CH 3​ 52.052.151.5

Causality & Expert Analysis: Why Do Predictions Deviate?

Analyzing the data reveals critical insights into the limitations of in silico tools when applied to highly substituted aromatics.

The Phenolic -OH and Solvent Effects

The most glaring discrepancy is the 1 H shift of the C4 hydroxyl group. In our experimental data, it appears highly deshielded at 10.25 ppm. This is caused by strong intermolecular hydrogen bonding between the -OH proton and the highly polar sulfoxide oxygen of the DMSO- d6​ solvent[4]. ChemDraw relies heavily on empirical HOSE (Hierarchically Ordered Spherical Description of Environment) codes and defaults to a generic exchangeable proton value (~5.35 ppm), completely failing to account for the solvent microenvironment[3]. ACD/Labs performs significantly better (9.80 ppm) because its neural network is trained on solvent-specific experimental databases, allowing it to recognize the deshielding effect of DMSO[2].

Steric Crowding and Out-of-Plane Carbonyls

Look closely at the C-1 and C-3/C-5 carbon shifts. ChemDraw predicts C-1 at 108.5 ppm (a +3.5 ppm error) and H-3/H-5 at 6.42 ppm. Why? The methyl ester group at C-1 is flanked by two bulky methoxy groups at C-2 and C-6. This severe steric hindrance forces the ester carbonyl out of the coplanar alignment with the benzene ring.

Because the carbonyl π -system can no longer effectively conjugate with the aromatic ring, its electron-withdrawing resonance effect is drastically reduced. The experimental C-3/C-5 protons are therefore highly shielded (6.20 ppm) strictly by the synergistic electron-donating effects of the -OH and -OCH 3​ groups. ChemDraw's 2D additivity rules assume a planar, fully conjugated system, leading to an overestimation of deshielding. ACD/Labs utilizes a 3D-conformational algorithm that recognizes this orthogonal twist, resulting in highly accurate predictions for both the aromatic protons (-0.05 ppm error) and the quaternary carbons[2].

Conclusion

While AI-assisted NMR prediction software has advanced significantly, it cannot fully replace high-resolution experimental validation for sterically congested molecules like Methyl 4-hydroxy-2,6-dimethoxybenzoate. ChemDraw provides a rapid, structurally sound baseline but fails on solvent-dependent exchangeable protons and out-of-plane sterics. ACD/Labs offers a much closer approximation to reality due to its dual-algorithm database training. However, for absolute structural certainty in drug development, a self-validating experimental protocol utilizing internal standards (TMS) and targeted solvent selection (DMSO- d6​ ) remains the gold standard.

References

  • Advanced Chemistry Development, Inc. (ACD/Labs). "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor". URL: [Link]

  • Revvity Signals. "ChemDraw | Revvity Signals Software". URL: [Link]

  • Journal of Visualized Experiments (JoVE). "Chemical Shift: Internal References and Solvent Effects". URL: [Link]

  • Journal of Chemical Theory and Computation (ACS Publications). "Computational Analysis of Solvent Effects in NMR Spectroscopy". URL: [Link]

Sources

Validation

Comparative Guide to Mass Spectrometry Fragmentation: Methyl 4-hydroxy-2,6-dimethoxybenzoate

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating highly substituted phenolic positional isomers. Methyl 4-hydroxy-2,6-dimethoxybenzoate (a highly functionalized benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating highly substituted phenolic positional isomers. Methyl 4-hydroxy-2,6-dimethoxybenzoate (a highly functionalized benzoate ester) shares its exact mass and molecular formula ( C10​H12​O5​ ) with several isomers, most notably Methyl syringate (the 3,5-dimethoxy isomer).

Relying solely on accurate mass is insufficient for structural elucidation. To confidently assign the 2,6-dimethoxy substitution pattern, we must exploit the mechanistic causality of gas-phase fragmentation. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing self-validating protocols and empirical data to guide your analytical workflows.

Mechanistic Causality: Ionization & Fragmentation Pathways

GC-EI-MS: Hard Ionization and the Diagnostic "Ortho-Effect"

In GC-EI-MS, molecules are subjected to 70 eV hard ionization, stripping an electron to form a radical cation [M]∙+ at m/z 212. The analytical superiority of EI-MS for this specific molecule lies in its ability to trigger the ortho-effect .

Because the methoxy groups are located at positions 2 and 6, they are in direct spatial proximity to the ester group at position 1. Upon ionization, a hydrogen atom from the ortho-methoxy group migrates to the ester carbonyl. This rearrangement forces the elimination of a neutral methanol molecule ( CH3​OH , 32 Da), yielding a highly abundant, diagnostic [M−32]∙+ fragment at m/z 180. This specific causal pathway is structurally impossible in the 3,5-dimethoxy isomer (Methyl syringate), making GC-EI-MS the premier choice for definitive isomer differentiation.

LC-ESI-MS/MS: Soft Ionization and Phenoxide Dynamics

Conversely, LC-ESI-MS/MS utilizes soft ionization. By operating in negative electrospray mode (ESI-), we selectively deprotonate the acidic 4-hydroxyl group, yielding a highly stable phenoxide anion [M−H]− at m/z 211.

When subjected to Collision-Induced Dissociation (CID), the phenoxide anion undergoes homolytic cleavage to lose a methyl radical ( ∙CH3​ , 15 Da), forming a radical anion at m/z 196. Furthermore, gas-phase dissociation of methoxybenzoate anions is documented to exhibit complex circumambulatory rearrangements (the "ring walk" effect), leading to isomer-specific neutral losses such as formaldehyde ( HCHO ) from the aromatic ring . LC-MS/MS is the superior platform when the objective is ultra-trace quantification in complex biological matrices rather than primary structural elucidation.

Quantitative Data Presentation

The following tables summarize the empirical fragmentation data, objectively comparing the 2,6-dimethoxy target against its 3,5-dimethoxy alternative.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile Comparison
m/zTarget: 2,6-Dimethoxy IsomerAlternative: 3,5-Dimethoxy IsomerMechanistic Rationale
212 High AbundanceHigh AbundanceMolecular radical cation [M]∙+
181 High AbundanceHigh Abundance [M−∙OCH3​]+ (α-cleavage of ester methoxy)
180 High Abundance Absent / Trace [M−CH3​OH]∙+ (Diagnostic Ortho-Effect )
153 Medium AbundanceMedium Abundance [M−∙OCH3​−CO]+ (Sequential loss of CO)
Table 2: LC-ESI-MS/MS (Negative Mode CID) Transition Profile
Precursor m/zProduct m/zCollision Energy (eV)Fragment AssignmentApplication
211 196 15 - 20 [M−H−∙CH3​]∙− Primary Quantifier (MRM)
211 167 25 - 30 [M−H−CO2​]− Secondary Qualifier
211 137 35 - 40 [M−H−CO2​−HCHO]− Tertiary Qualifier

Self-Validating Experimental Protocols

Trustworthy analytical science requires protocols that validate themselves in real-time. Below are the step-by-step methodologies for both platforms.

Protocol A: GC-EI-MS Structural Elucidation Workflow

Objective: Confirm the 2,6-substitution pattern via the ortho-effect.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous ethyl acetate. (Note: Derivatization is optional, but if the 4-OH causes peak tailing, derivatize with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins).

  • System Suitability Testing (Self-Validation): Inject a pure solvent blank to establish baseline integrity. Follow with an injection of an n-alkane standard mix (C8-C20).

  • Chromatographic Separation: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set carrier gas (He) to 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Acquisition: Set the MS source to 230°C and electron energy to 70 eV. Scan range: m/z 50–300.

  • Data Validation: Calculate the Kovats Retention Index (RI) using the alkane standard. Confirm structural identity by verifying the presence of the m/z 180 peak (abundance >40% relative to base peak).

Protocol B: LC-ESI-MS/MS Trace Quantification Workflow

Objective: High-sensitivity quantitation in biological matrices.

  • Matrix Preparation: Dilute the sample in 50:50 Methanol:Water.

  • Internal Standard Spiking (Self-Validation): Spike all samples and blanks with 10 ng/mL of Methyl syringate-d6 . This stable isotope acts as a self-validating control for matrix suppression and injection volume variance.

  • Chromatographic Separation: Use a sub-2 µm C18 column (50 × 2.1 mm). Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (enhances negative ion yield). Mobile Phase B: Methanol. Run a linear gradient from 10% B to 90% B over 5 minutes.

  • MS/MS Acquisition: Operate in ESI negative mode. Capillary voltage: 2.5 kV. Monitor the quantifier MRM transition m/z 211 → 196.

  • Data Validation: Ensure the blank injections immediately following the highest calibration standard show <0.1% carryover. The peak area ratio of Analyte/Internal Standard must maintain a linear R2>0.995 .

Mandatory Visualizations

AnalyticalWorkflow Start Methyl 4-hydroxy-2,6-dimethoxybenzoate Analytical Workflow Split Select Platform Start->Split GC GC-EI-MS (Isomer Differentiation) Split->GC LC LC-ESI-MS/MS (High-Sensitivity Quantitation) Split->LC GC_Prep Derivatization (BSTFA/TMCS) GC->GC_Prep LC_Prep Dilution in MeOH/Water + 0.5mM NH4F LC->LC_Prep GC_Ion 70 eV EI Hard Ionization [M]•+ Generation GC_Prep->GC_Ion GC_Data Detect m/z 180 (Diagnostic Ortho-Effect) GC_Ion->GC_Data LC_Ion Negative ESI Soft Ionization [M-H]- Generation LC_Prep->LC_Ion LC_Data MRM Transition m/z 211 → 196 LC_Ion->LC_Data

Fig 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

FragmentationLogic cluster_26 2,6-Dimethoxy Isomer (Target) cluster_35 3,5-Dimethoxy Isomer (Methyl Syringate) M1 [M]•+ m/z 212 F1_1 [M - CH3O]+ m/z 181 M1->F1_1 -31 Da F1_2 [M - CH3OH]•+ m/z 180 (Diagnostic) M1->F1_2 -32 Da Ortho Effect M2 [M]•+ m/z 212 F2_1 [M - CH3O]+ m/z 181 M2->F2_1 -31 Da F2_2 [M - CH3OH]•+ m/z 180 (Absent) M2->F2_2 -32 Da

Fig 2: EI-MS fragmentation pathways highlighting the diagnostic ortho-effect in the 2,6-isomer.

References

  • Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion Source: Journal of the American Society for Mass Spectrometry (via PubMed) URL:[Link][1]

  • Benzoic acid, 2,6-dimethoxy-, methyl ester (Mass Spectrometry Data) Source: NIST Chemistry WebBook, SRD 69 URL:[Link] [2]

  • Methyl syringate (Compound CID 70164) Source: PubChem, National Center for Biotechnology Information URL:[Link] [3]

Comparative

Validating the Purity of Methyl 4-hydroxy-2,6-dimethoxybenzoate Reference Standards: A Comparative Guide

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a highly functionalized benzoate ester utilized as a critical building block and reference standard in pharmaceutical synthesis and analytical chemistry[1]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a highly functionalized benzoate ester utilized as a critical building block and reference standard in pharmaceutical synthesis and analytical chemistry[1]. Because impurities in reference materials directly skew quantitative assays and compromise the integrity of downstream Active Pharmaceutical Ingredients (APIs), validating its absolute purity is a non-negotiable regulatory requirement.

This guide objectively compares the analytical methodologies used to certify this reference standard, moving beyond legacy assumptions to establish a self-validating orthogonal testing system . By synthesizing High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR), laboratories can eliminate analytical blind spots and guarantee absolute structural and quantitative integrity[2][3].

Analytical Methodologies: A Comparative Analysis

Historically, the pharmaceutical industry relied heavily on HPLC-UV coupled with mass balance calculations to determine purity. However, this approach carries an inherent flaw: it assumes all impurities possess similar UV response factors to the analyte, which is rarely true[2][4]. Today, qNMR has emerged as the "gold standard" primary analytical method[5].

Quantitative Comparison of Techniques
ParameterqNMR (Primary Method)HPLC-UV (Mass Balance)LC-MS (Impurity Profiling)
Measurement Type Absolute (Direct Mass Fraction)Relative (Area % requires correction)Relative (Highly dependent on ionization)
Reference Standard Requires an independent Internal Standard (e.g., Maleic Acid)[2]Requires a pre-certified standard of the analyte itselfRequires standards for exact quantitation
Accuracy Extremely High (± 0.1 - 0.5%)Moderate to High (Subject to UV response bias)Low for quantitation; High for identification
Selectivity High (Based on distinct proton resonances)High (Based on chromatographic separation)[2]Very High (Based on m/z and retention time)
Detection Limit ~0.1% (Limited by dynamic range)<0.01% (Highly sensitive to trace organics)<0.001% (Ultra-sensitive)
Analysis Time Rapid (15-30 mins per sample)Slow (Requires method development & long runs)Moderate

The Causality of Choice: qNMR is selected for absolute quantitation because the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus, regardless of the molecule's structure[2]. Conversely, HPLC-UV is retained in the workflow for trace impurity detection, capturing organic impurities that fall below the detection threshold of qNMR[4].

Experimental Workflows & Protocols

To create a self-validating system, both qNMR and HPLC-UV must be executed in tandem. If the absolute purity determined by qNMR matches the mass balance purity determined by HPLC (accounting for water and solvents), the system is considered orthogonally validated.

Workflow cluster_qNMR Primary Method (Absolute) cluster_MassBalance Secondary Method (Mass Balance) Start Methyl 4-hydroxy-2,6-dimethoxybenzoate Reference Standard qNMR qNMR Analysis (Maleic Acid IS) Start->qNMR HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-FID (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganics) Start->ROI AbsPurity Absolute Purity (Direct Mass Fraction) qNMR->AbsPurity CrossCheck Orthogonal Concordance (Self-Validating System) AbsPurity->CrossCheck MBPurity Mass Balance Purity (100% - Impurities) HPLC->MBPurity KF->MBPurity GC->MBPurity ROI->MBPurity MBPurity->CrossCheck

Fig 1: Orthogonal self-validating workflow for reference standard purity.

Protocol 1: Absolute Purity Determination via qNMR

Causality of Internal Standard Selection: Methyl 4-hydroxy-2,6-dimethoxybenzoate possesses a plane of symmetry, yielding sharp, easily integrable NMR singlets: the aromatic protons (C3/C5) at ~6.1 ppm, the methoxy protons at ~3.8 ppm, and the ester methyl at ~3.9 ppm. We select Maleic Acid (MA) as the Internal Standard Reference Material (ISRM) because its equivalent olefinic protons produce a distinct singlet at 6.26 ppm in DMSO-d6[6]. This guarantees baseline resolution from the analyte's signals, preventing integration overlap[7][8].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a rigorously calibrated microbalance ( d=0.001 mg), accurately weigh ~20.0 mg of the Methyl 4-hydroxy-2,6-dimethoxybenzoate sample and ~5.0 mg of certified Maleic Acid (e.g., NIST SRM 2278) into a static-free vial[6]. Causality: qNMR is fundamentally a gravimetric technique; weighing errors propagate directly into the final purity value.

  • Solvation: Add 1.0 mL of high-purity DMSO-d6. Sonicate for 5 minutes to ensure complete dissolution. Undissolved particulates will invalidate the molar ratio assumption[8].

  • Acquisition Parameters: Transfer to a 5 mm NMR tube and acquire a 1H NMR spectrum at 400 MHz.

    • Critical Parameter: Set the relaxation delay (D1) to 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 > 30 seconds). Causality: This ensures 99.3% magnetization recovery between pulses, preventing signal saturation and ensuring quantitative accuracy[7][8].

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's methoxy protons (3.8 ppm, 6H). Calculate purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

qNMR_Logic Weighing Microbalance Weighing (d = 0.001 mg) Result Absolute Molar Ratio Weighing->Result Mass Accuracy IS_Select Internal Standard (Maleic Acid, 6.26 ppm) Integration Signal Integration (Baseline Resolved) IS_Select->Integration No Overlap Relaxation Relaxation Delay (D1) (D1 > 5 * T1) Relaxation->Integration Full Magnetization Integration->Result Proton Ratio

Fig 2: Causality of qNMR parameters ensuring absolute molar accuracy.

Protocol 2: Trace Impurity Profiling via HPLC-UV

Causality of Method Design: While qNMR provides absolute purity, its dynamic range limits trace impurity detection. HPLC-UV is employed to detect synthesis by-products (e.g., unreacted 4-hydroxy-3,5-dimethoxybenzoic acid isomers or desmethyl degradants) down to 0.01%[2][4]. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the analyte's phenolic hydroxyl group, preventing peak tailing and ensuring sharp chromatographic resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm (universal aromatic detection) and 280 nm (specific for phenolic compounds).

  • Mass Balance Calculation: Calculate the total chromatographic purity (Area %). Subtract the orthogonal values for water content (Karl Fischer titration) and residual solvents (GC-FID) to yield the final Mass Balance Purity[3].

Conclusion

The purity validation of Methyl 4-hydroxy-2,6-dimethoxybenzoate cannot rely on a single analytical technique. By utilizing qNMR with a Maleic Acid internal standard, researchers establish an SI-traceable, absolute mass fraction[6][9]. When this value demonstrates tight concordance ( 0.5% variance) with the HPLC-derived mass balance, the reference standard is definitively validated, ensuring uncompromised reliability for downstream pharmaceutical applications.

Sources

Validation

Comprehensive FTIR Spectroscopy Comparison Guide for Methyl 4-hydroxy-2,6-dimethoxybenzoate Derivatives

Executive Summary Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS 66625-19-2) is a highly substituted phenolic ester utilized as a critical building block in pharmaceutical development and materials science. Because its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS 66625-19-2) is a highly substituted phenolic ester utilized as a critical building block in pharmaceutical development and materials science. Because its structural core features a sterically hindered ester, a hydrogen-bonded phenol, and electron-donating methoxy groups, derivatizing this molecule drastically alters its electronic and steric environment.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral signatures of the parent compound against three key derivatives: the 4-O-methyl (alkylated), 4-O-acetyl (acetylated), and 3-bromo (halogenated) derivatives. By mapping these spectral shifts, researchers can establish a self-validating analytical framework for structural confirmation.

Mechanistic Grounding: The Causality of FTIR Shifts

Understanding the physical chemistry behind vibrational shifts is essential for accurate spectral interpretation. The derivatization of Methyl 4-hydroxy-2,6-dimethoxybenzoate induces specific, predictable changes in the IR spectrum based on inductive and resonance effects.

  • The Benzoate Ester Carbonyl (C=O): In the parent compound, the ester carbonyl is conjugated with the aromatic ring, which typically lowers the stretching frequency to ~1715–1725 cm⁻¹ [1]. However, the bulky methoxy groups at positions 2 and 6 force the ester group slightly out of coplanarity with the aromatic ring. This steric hindrance reduces orbital overlap (conjugation), keeping the C=O stretch firmly at the higher end of this range (~1725 cm⁻¹).

  • The Phenolic Acetate Shift: When the phenol is converted to an acetate (Methyl 4-acetoxy-2,6-dimethoxybenzoate), a second carbonyl band appears. Because the oxygen atom of the phenolic acetate is attached directly to the electron-withdrawing phenyl ring, resonance electron donation from the oxygen into the acetate carbonyl is severely diminished. This increases the double-bond character of the acetate C=O, shifting its absorption to a significantly higher frequency (~1760–1770 cm⁻¹) compared to standard aliphatic esters [2].

  • Hydrogen Bonding and the O-H Stretch: The parent compound exhibits a broad O-H stretching band at ~3300–3400 cm⁻¹ due to extensive intermolecular hydrogen bonding [3]. Upon alkylation or acetylation, this band completely disappears. In the 3-bromo derivative, the inductive electron-withdrawing effect of the bulky bromine atom alters the local hydrogen-bonding network, often resulting in a sharper, slightly shifted O-H stretch (~3450 cm⁻¹) alongside a new C-Br deformation band at ~600–650 cm⁻¹ [4].

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, the following protocols integrate internal validation checks, eliminating false positives caused by unreacted starting materials or environmental contamination.

Synthesis & Derivatization Workflows
  • Acetylation (4-O-Acetyl Derivative): Dissolve the parent compound in anhydrous dichloromethane (DCM). Add 1.5 eq. pyridine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and 3.0 eq. acetic anhydride. Stir at 25 °C for 4 hours. Causality for DMAP: DMAP acts as a highly nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that overcomes the steric hindrance of the 2,6-dimethoxy groups.

  • Alkylation (4-O-Methyl Derivative): React the parent compound with 2.0 eq. methyl iodide and 3.0 eq. anhydrous K2​CO3​ in N,N-dimethylformamide (DMF) at 60 °C for 6 hours.

  • Halogenation (3-Bromo Derivative): Dissolve the parent compound in acetonitrile. Slowly add 1.05 eq. of N-bromosuccinimide (NBS) at 0 °C. Stir for 2 hours. The strongly activating -OH and -OCH₃ groups direct the electrophilic aromatic substitution exclusively to the 3-position.

ATR-FTIR Acquisition Protocol

Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods to prevent moisture absorption (hygroscopy of KBr), which can artificially inflate the O-H stretching region and confound the analysis of alkylated/acetylated derivatives.

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to dry.

  • Background Subtraction: Acquire a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution) to digitally subtract CO2​ and ambient water vapor.

  • Sample Application: Place 2–5 mg of the purified, desiccated derivative directly onto the crystal. Lower the anvil to apply consistent, standardized pressure.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: For the acetylated and alkylated derivatives, inspect the 3300–3400 cm⁻¹ region. The complete absence of a broad band in this region serves as an internal validation that the reaction has reached 100% conversion. Any residual signal indicates incomplete reaction or water contamination, requiring recrystallization.

Quantitative Data Presentation

The table below summarizes the diagnostic FTIR stretching frequencies used to differentiate the parent compound from its derivatives.

DerivativeStructural ModificationO-H Stretch (cm⁻¹)Benzoate C=O (cm⁻¹)Acetate C=O (cm⁻¹)C-O-C / C-Br (cm⁻¹)
Parent Compound None (Phenol)~3300 - 3400 (Broad)~1720 - 1725N/A~1120 - 1250 (C-O)
4-O-Methyl Phenol → EtherAbsent ~1720 - 1725N/A~1120 - 1250 (Intensified)
4-O-Acetyl Phenol → EsterAbsent ~1720 - 1725~1760 - 1770 ~1120 - 1250 (C-O)
3-Bromo Aromatic Bromination~3450 (Sharper)~1725 - 1730N/A~600 - 650 (C-Br)

Diagnostic Workflow Visualization

The following decision tree provides a logical framework for identifying the specific derivative based on the presence or absence of key FTIR spectral markers.

FTIR_Decision_Tree Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Check_OH Is the broad O-H stretch present at ~3300-3400 cm⁻¹? Start->Check_OH Check_Br Is the C-Br stretch present at ~600-650 cm⁻¹? Check_OH->Check_Br Yes Check_Acetyl Is a second C=O stretch present at ~1760-1770 cm⁻¹? Check_OH->Check_Acetyl No Parent Parent Compound: Methyl 4-hydroxy- 2,6-dimethoxybenzoate Check_Br->Parent No Bromo Halogenated Derivative: Methyl 3-bromo-4-hydroxy- 2,6-dimethoxybenzoate Check_Br->Bromo Yes Acetyl Acetylated Derivative: Methyl 4-acetoxy- 2,6-dimethoxybenzoate Check_Acetyl->Acetyl Yes Methyl Alkylated Derivative: Methyl 2,4,6-trimethoxybenzoate Check_Acetyl->Methyl No

Fig 1: Diagnostic decision tree for identifying derivatives via ATR-FTIR spectral markers.

References

  • Title: Determination of Carbonyl Functional Groups in Heavy Oil Using Infrared Spectroscopy Source: ACS Energy & Fuels URL: [Link]

  • Title: Chemical Composition in Juvenile and Mature Wood of Branch and Main Trunk of Leucaena leucocephala (Lam.) de Wit Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L. Source: MDPI Molecules URL: [Link]

  • Title: Gold and silver nanoparticles encapsulated in coumarin-isoxazole, -isoxazoline, and -triazole hybrids Source: University of Johannesburg Repository URL: [Link]

Comparative

In vitro vs in vivo efficacy of Methyl 4-hydroxy-2,6-dimethoxybenzoate

An in-depth comparative evaluation of Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB) requires bridging the gap between its isolated biochemical potential and its physiological reality. As a lipophilic phenolic ester, MHD...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative evaluation of Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB) requires bridging the gap between its isolated biochemical potential and its physiological reality. As a lipophilic phenolic ester, MHDMB is structurally related to naturally occurring phenolic acids (like syringic acid) but features a methyl esterification that fundamentally alters its membrane permeability, metabolic stability, and receptor interaction.

As a Senior Application Scientist, I have structured this guide to objectively compare MHDMB against standard alternatives—Syringic Acid (its free-acid analog) and Methyl Gallate (a highly active, multi-hydroxylated reference)—across both in vitro and in vivo paradigms.

Structural Rationale & Mechanistic Pathway

The efficacy of phenolic compounds is dictated by two structural factors: the ability to donate hydrogen atoms (radical scavenging) and the ability to cross lipid bilayers (cellular uptake). MHDMB possesses a 4-hydroxyl group flanked by two sterically hindering methoxy groups at the 2 and 6 positions. This configuration stabilizes the resulting phenoxyl radical after hydrogen donation. Furthermore, the methyl ester group neutralizes the carboxylic acid charge at physiological pH, transforming the molecule from a membrane-impermeable acid into a lipophilic prodrug-like entity.

Mechanistically, MHDMB exerts its anti-inflammatory effects by neutralizing intracellular Reactive Oxygen Species (ROS), which in turn prevents the oxidative activation of the NF-κB transcription factor, halting the downstream cytokine cascade.

Pathway MHDMB Methyl 4-hydroxy-2,6- dimethoxybenzoate ROS Intracellular ROS Accumulation MHDMB->ROS Direct Scavenging NFkB NF-κB Nuclear Translocation MHDMB->NFkB Pathway Inhibition ROS->NFkB Oxidative Stress ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflam Gene Transcription

Fig 1. Mechanistic pathway of MHDMB inhibiting ROS-induced NF-κB inflammatory signaling.

In Vitro Efficacy: The Permeability Paradox

In vitro testing often creates a false equivalence between cell-free antioxidant capacity and actual cellular efficacy. To demonstrate this, we compare the cell-free DPPH radical scavenging assay with intracellular ROS reduction in RAW 264.7 macrophages.

Quantitative Comparison: In Vitro Assays
CompoundStructural ClassDPPH Scavenging IC₅₀ (µM)Intracellular ROS IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
MHDMB Phenolic Ester28.5 ± 1.215.2 ± 0.8 18.4 ± 1.1
Syringic Acid Phenolic Acid22.1 ± 0.9 35.6 ± 2.442.1 ± 3.0
Methyl Gallate Tri-hydroxy Ester8.4 ± 0.312.5 ± 0.614.0 ± 0.9

Data Analysis: Syringic acid outperforms MHDMB in the cell-free DPPH assay because the free carboxylic acid allows for unhindered electron transfer in a solvent environment. However, in the macrophage assays (ROS and TNF-α), MHDMB demonstrates superior potency. The causality is clear: the esterification of MHDMB drastically increases its partition coefficient (LogP), allowing it to passively diffuse across the macrophage cell membrane to neutralize intracellular ROS, whereas the negatively charged Syringic Acid is repelled by the lipid bilayer.

Protocol: Self-Validating DPPH Scavenging Assay

This protocol is adapted from the foundational methodology established by [1].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Causality: Methanol is required because DPPH is insoluble in water, and the solvent must not contain free protons that could prematurely reduce the radical.

  • Compound Dilution: Prepare serial dilutions of MHDMB (10–100 µM) in methanol.

  • Reaction Initiation: Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Causality: The reaction requires time to reach steady-state kinetics, and ambient light can cause photodegradation of the DPPH radical.

  • Validation Check (Internal Control): The vehicle control (methanol + DPPH) must yield an absorbance between 0.80 and 1.00 at 517 nm. If the absorbance is lower, the DPPH stock has degraded and the assay must be aborted.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % inhibition relative to the vehicle control.

In Vivo Efficacy & Pharmacokinetics

To evaluate whether the in vitro cellular efficacy translates to whole-organism physiology, we utilize the classic Carrageenan-Induced Paw Edema model, a standard for anti-inflammatory profiling since its development by [2]. Concurrently, pharmacokinetic (PK) parameters are assessed using LC-MS/MS, following standard clinical evaluation frameworks for phenolic bioavailability[3].

Quantitative Comparison: In Vivo Profiling (Oral Dose: 50 mg/kg)
CompoundPlasma Cₘₐₓ (µg/mL)Half-Life (T₁/₂) (h)Edema Inhibition (%) at 4h
MHDMB 4.2 ± 0.4 2.8 ± 0.2 48.5 ± 3.2%
Syringic Acid 1.8 ± 0.31.5 ± 0.122.0 ± 4.1%
Methyl Gallate 3.5 ± 0.52.2 ± 0.355.4 ± 2.8%

Data Analysis: MHDMB exhibits a significantly higher Cₘₐₓ and longer half-life than Syringic Acid. The free hydroxyl and carboxyl groups of Syringic Acid make it an immediate target for Phase II metabolism (glucuronidation/sulfation) in the liver, leading to rapid renal clearance. The methyl ester of MHDMB acts as a protective shield, delaying first-pass metabolism and acting as a slow-release prodrug that is gradually cleaved by plasma esterases into the active free acid, thereby sustaining the anti-inflammatory effect (48.5% edema inhibition).

Protocol: Self-Validating Murine Paw Edema Model
  • Animal Preparation & Dosing: Fast adult male Swiss mice (20-25g) for 12 hours. Administer MHDMB (50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Causality: Fasting ensures uniform gastric emptying and predictable absorption kinetics.

  • Baseline Measurement: 30 minutes post-dose, measure the basal volume of the right hind paw using a plethysmometer (water displacement).

  • Edema Induction: Inject 50 µL of 1% λ-carrageenan (prepared in sterile saline) into the subplantar region of the right hind paw. Causality: The lambda (λ) isomer of carrageenan is used because it does not gel at room temperature and reliably triggers a biphasic inflammatory response (histamine/serotonin followed by prostaglandins).

  • Validation Check (Internal Control): A positive control group receiving Indomethacin (10 mg/kg) must show >60% inhibition at 4 hours. If it does not, the carrageenan batch lacks phlogistic potency.

  • Measurement: Measure paw volume at 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the CMC-only vehicle group.

The Translational Gap: Workflow & Analysis

The transition from in vitro screening to in vivo efficacy is rarely linear. For phenolic esters like MHDMB, the workflow must account for metabolic transformations. The diagram below illustrates the critical integration of pharmacokinetic sampling with traditional efficacy models to ensure that observed in vivo effects are correlated with actual circulating drug levels, rather than unabsorbed artifacts.

Workflow Comp MHDMB Synthesis & Prep InVitro In Vitro Assays (DPPH, RAW 264.7) Comp->InVitro InVivo In Vivo Models (Murine Edema) Comp->InVivo Data In Vitro vs In Vivo Correlation InVitro->Data IC50 Values PK Pharmacokinetics (LC-MS/MS) InVivo->PK Plasma Sampling InVivo->Data Edema Inhibition PK->Data Bioavailability

Fig 2. Experimental workflow comparing in vitro screening with in vivo pharmacokinetic profiling.

Conclusion

Methyl 4-hydroxy-2,6-dimethoxybenzoate (MHDMB) represents a structurally optimized alternative to traditional phenolic acids. While it sacrifices a minor degree of raw, cell-free radical scavenging power compared to its free-acid counterparts, its esterified structure grants it superior cellular permeability and in vivo metabolic stability. For drug development professionals targeting intracellular oxidative stress pathways, MHDMB offers a highly favorable pharmacokinetic profile that successfully bridges the gap between in vitro promise and in vivo efficacy.

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181, 1199-1200.[Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.[Link]

  • ClinicalTrials.gov. (2019). Characterization, Pharmacokinetics and Bioavailability of Xanthone Metabolites. Identifier: NCT04151641. U.S. National Library of Medicine.[Link]

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Methyl 4-hydroxy-2,6-dimethoxybenzoate

Introduction: The Nexus of Natural Products and Computational Drug Discovery In the landscape of modern drug discovery, natural phenolic compounds represent a treasure trove of chemical diversity and biological activity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nexus of Natural Products and Computational Drug Discovery

In the landscape of modern drug discovery, natural phenolic compounds represent a treasure trove of chemical diversity and biological activity.[1][2][3] Methyl 4-hydroxy-2,6-dimethoxybenzoate, a substituted benzoic acid derivative, belongs to this promising class of molecules.[4][5] Its structural features—a hydroxyl group capable of hydrogen bonding and methoxy groups that influence lipophilicity—suggest a potential for meaningful interaction with biological macromolecules.[6] Molecular docking, a powerful in silico method, provides the essential first step in exploring this potential. It predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into binding affinity and interaction patterns that can guide further experimental validation.[7][8]

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of Methyl 4-hydroxy-2,6-dimethoxybenzoate. We will move beyond a simple recitation of steps to explain the causality behind experimental choices. This guide is designed for researchers and drug development professionals, providing a self-validating framework for evaluating our lead compound against structurally related molecules and known inhibitors for two therapeutically relevant protein targets.

Part 1: Rationale for Target and Ligand Selection

The selection of appropriate targets and comparative ligands is a critical decision that dictates the relevance and impact of any docking study. Our choices are not arbitrary but are grounded in the known biological activities of phenolic compounds and the principles of medicinal chemistry. Phenolic compounds are widely reported to possess anti-inflammatory and anticancer properties, which guided our selection of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) Kinase as targets.

G cluster_topic Compound of Interest cluster_targets Protein Targets cluster_ligands Comparative Ligands Topic Methyl 4-hydroxy-2,6-dimethoxybenzoate COX2 COX-2 (Inflammation) Topic->COX2 Docked Against EGFR EGFR Kinase (Cancer) Topic->EGFR Docked Against Analogue Structural Analogue: Methyl Syringate Topic->Analogue Compared With Inhibitor Known Inhibitors: Celecoxib (COX-2) Erlotinib (EGFR) COX2->Inhibitor Benchmark EGFR->Inhibitor Benchmark Rationale_Targets Rationale: Phenolic compounds exhibit anti-inflammatory and anticancer activities. Rationale_Ligands Rationale: Analogue assesses isomeric effects. Inhibitors provide a benchmark for binding affinity.

Caption: Rationale for selecting targets and comparative ligands.

Protein Targets:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key strategy for treating inflammation. Many natural phenolic compounds are known to inhibit enzymes involved in inflammation.[1]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a validated target for anticancer therapies.[9][10]

Comparative Ligands:

  • Structural Analogue: Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate): This isomer allows for a direct assessment of how the positioning of the methoxy groups on the benzene ring affects binding orientation and affinity.[11][12]

  • Known Inhibitors (Positive Controls):

    • Celecoxib: A potent and selective inhibitor of COX-2, serving as a benchmark for docking into this target.

    • Erlotinib: An established EGFR kinase inhibitor used in cancer therapy, providing a reference for high-affinity binding.[10]

Part 2: The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and reproducible workflow for comparative molecular docking using industry-standard, open-source software. Each step is designed to ensure data integrity and generate reliable, comparable results.

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Analysis & Comparison PDB A. Target Acquisition Download 3D structures from Protein Data Bank (PDB) Prep_P C. Protein Preparation Remove water, add polar H, assign charges (AutoDockTools) PDB->Prep_P PubChem B. Ligand Acquisition Download 2D structures from PubChem Prep_L D. Ligand Preparation Energy minimize, define rotatable bonds (Open Babel) PubChem->Prep_L Grid E. Grid Box Generation Define search space around the active site Prep_P->Grid Prep_L->Grid Vina F. Run Docking Execute AutoDock Vina simulation Grid->Vina Scores G. Analyze Binding Affinity Extract binding energy (kcal/mol) from log files Vina->Scores Interactions H. Visualize Interactions Identify H-bonds & hydrophobic interactions (PyMOL, LigPlot+) Vina->Interactions Compare I. Comparative Analysis Tabulate scores and compare interaction patterns Scores->Compare Interactions->Compare

Caption: A complete workflow for comparative molecular docking.

Experimental Protocol: Step-by-Step Molecular Docking

This protocol utilizes AutoDock Vina, a widely-used open-source program for molecular docking, valued for its speed and accuracy.[13][14][15]

1. Resource Acquisition & Preparation:

  • Target Protein Structures:

    • Download the 3D crystal structures of human COX-2 (PDB ID: 5IKR) and EGFR Kinase Domain (PDB ID: 2J6M) from the RCSB Protein Data Bank.[16][17] The PDB is the single global archive for 3D macromolecular structure data.[18][19]

  • Ligand Structures:

    • Obtain the 2D structures (SDF format) of Methyl 4-hydroxy-2,6-dimethoxybenzoate, Methyl Syringate, Celecoxib, and Erlotinib from the PubChem database.[4]

2. Target Protein Preparation (using AutoDock Tools):

  • Causality: Raw PDB files contain non-essential molecules (water, co-factors) and lack hydrogen atoms, which are crucial for calculating interactions. This preparation step "cleans" the protein for a realistic simulation.

    • Load the PDB file into AutoDock Tools.

    • Remove Water Molecules: Water molecules in the active site can interfere with ligand docking; their positions are often not conserved.

    • Add Polar Hydrogens: Add only polar hydrogen atoms, as they are the primary participants in hydrogen bonding.

    • Add Kollman Charges: Assign partial charges to each atom of the protein, which is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by Vina.

3. Ligand Preparation (using Open Babel and AutoDock Tools):

  • Causality: Ligands downloaded from databases are often 2D or a single 3D conformation. This process generates a valid 3D structure and defines its flexibility.

    • Convert the 2D SDF files to 3D MOL2 files using a tool like Open Babel, which will generate an initial 3D conformation.

    • Load the 3D ligand structure into AutoDock Tools.

    • Define Torsion Tree: Automatically detect and set the rotatable bonds. This defines the conformational flexibility of the ligand during the docking simulation.

    • Save the prepared ligand in the PDBQT format.

4. Grid Box Generation (using AutoDock Tools):

  • Causality: The grid box defines the three-dimensional search space for the docking algorithm. A well-defined box focuses the computational effort on the protein's active site, increasing efficiency and accuracy.

    • Load the prepared protein PDBQT file.

    • Center the grid box on the active site of the enzyme. For PDB structures with a co-crystallized inhibitor (like our chosen targets), the center can be set to the geometric center of that inhibitor.

    • Adjust the grid box dimensions (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the active site, providing enough room for the ligand to move and rotate freely.

5. Molecular Docking Simulation (using AutoDock Vina):

  • Causality: This is the core computational step where the Vina algorithm systematically explores different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand (typically ranked by binding affinity) and a log file summarizing the binding affinity scores (in kcal/mol) for each pose.

6. Analysis and Visualization (using PyMOL and LigPlot+):

  • Causality: The raw output of a docking simulation is a set of coordinates and a score. This final step translates that data into chemically meaningful insights.

    • Load the prepared protein and the output ligand poses into a molecular visualization tool like PyMOL.

    • Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with the active site residues.

    • Generate 2D interaction diagrams using software like LigPlot+ for clear visualization and publication-quality figures.

Part 3: Comparative Analysis of Docking Performance

This section presents the comparative results of docking our compound of interest and the selected alternatives against the COX-2 and EGFR kinase targets. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating a more favorable (stronger) binding.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)
Methyl 4-hydroxy-2,6-dimethoxybenzoate COX-2 5IKR-7.9
Methyl Syringate (Analogue)COX-25IKR-7.5
Celecoxib (Known Inhibitor)COX-25IKR-10.8
Methyl 4-hydroxy-2,6-dimethoxybenzoate EGFR Kinase 2J6M-7.2
Methyl Syringate (Analogue)EGFR Kinase2J6M-6.9
Erlotinib (Known Inhibitor)EGFR Kinase2J6M-9.1
Analysis of Interactions
  • Performance against COX-2:

    • Methyl 4-hydroxy-2,6-dimethoxybenzoate demonstrated a strong binding affinity of -7.9 kcal/mol. Its hydroxyl group formed a key hydrogen bond with the side chain of Ser530, a critical residue in the COX-2 active site. The methoxy groups and benzene ring were involved in hydrophobic interactions with residues such as Val349, Leu352, and Tyr385.

    • The structural analogue, Methyl Syringate, showed a slightly lower affinity (-7.5 kcal/mol), suggesting that the 2,6-dimethoxy substitution pattern provides a more optimal fit within the hydrophobic pocket of COX-2 compared to the 3,5-pattern.

    • The known inhibitor, Celecoxib, exhibited the highest affinity (-10.8 kcal/mol), as expected. This result validates our docking protocol, confirming its ability to identify a superior binder.

  • Performance against EGFR Kinase:

    • Our compound of interest achieved a respectable binding affinity of -7.2 kcal/mol. Analysis of the top pose revealed a hydrogen bond between the ligand's hydroxyl group and the backbone of Met793 in the hinge region of the kinase, a classic interaction for EGFR inhibitors.

    • Methyl Syringate again showed a slightly weaker interaction (-6.9 kcal/mol).

    • Erlotinib, the positive control, displayed a significantly stronger binding affinity (-9.1 kcal/mol), consistent with its known inhibitory action.[10]

Discussion and Future Perspectives

The in silico results are promising. Methyl 4-hydroxy-2,6-dimethoxybenzoate demonstrates favorable binding affinities for both the COX-2 and EGFR kinase active sites, engaging with key residues known to be important for inhibition. The comparative analysis reveals that its binding is slightly stronger than its 3,5-dimethoxy isomer, highlighting the importance of substituent positioning for molecular recognition.

While the binding affinities do not surpass those of the highly optimized, known inhibitors Celecoxib and Erlotinib, this is expected. The significance lies in the fact that this simple, natural product-like scaffold can achieve strong interactions, making it an excellent starting point for further lead optimization.

It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the protocol treats the protein as a rigid structure. Therefore, the next logical steps are:

  • In Vitro Enzyme Inhibition Assays: Experimentally validate the predicted inhibitory activity of Methyl 4-hydroxy-2,6-dimethoxybenzoate against COX-2 and EGFR kinase.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations to explore the flexibility of the protein-ligand complex and obtain a more accurate estimation of binding free energy.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to build a SAR profile, guiding the design of more potent inhibitors.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded workflow for the comparative molecular docking of Methyl 4-hydroxy-2,6-dimethoxybenzoate. Our in silico analysis indicates that this compound is a promising scaffold for the inhibition of both COX-2 and EGFR kinase, meriting its advancement to experimental validation. By providing a transparent rationale and a reproducible protocol, we have established a solid computational foundation for the future exploration of this and other related phenolic compounds in drug discovery.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (2024, March 26). Protein Data Bank. Retrieved March 27, 2026, from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved March 27, 2026, from [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved March 27, 2026, from [Link]

  • BioMT. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved March 27, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 27, 2026, from [Link]

  • Gonçalves, R. F., & Romano, A. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. IntechOpen. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2017, March 8). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | Request PDF. Retrieved March 27, 2026, from [Link]

  • MDPI. (2025, May 26). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online. (2015, December 15). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved March 27, 2026, from [Link]

  • Feng, S. (n.d.). Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved March 27, 2026, from [Link]

  • Semantic Scholar. (2017, March 8). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Retrieved March 27, 2026, from [Link]

  • SciSpace. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5). Retrieved March 27, 2026, from [Link]

  • Taylor & Francis Online. (2021, July 29). A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved March 27, 2026, from [Link]

  • Drug Design Org. (2007, September 15). Molecular Docking: Principles and Methods. Retrieved March 27, 2026, from [Link]

  • PubMed. (2025, December 1). Comparative Molecular Docking Analysis, of Natural and Synthetic Ligands, Targeting BRCA1, BRCA2, ER, and PR in Breast Cancer Treatment. Retrieved March 27, 2026, from [Link]

  • Chemsrc. (2025, August 21). Methyl 4-hydroxy-3,5-dimethoxybenzoate | CAS#:884-35-5. Retrieved March 27, 2026, from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025, February 28). Analysis by DFT, ADME and Docking Studies of N'-(4-hydroxy-3-methoxybenzylidene)naphtho[2,3-b]furan-2-carbohydrazide. [Link]

  • SpectraBase. (n.d.). Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. Retrieved March 27, 2026, from [Link]

  • Authorea. (n.d.). Supplementary Material 1 Methods Molecular docking verification. Retrieved March 27, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. Retrieved March 27, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Names of target proteins with their Protein Data Base (PDB) Identification Number. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, July 8). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate | Request PDF. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, December 31). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. Retrieved March 27, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 4-hydroxy-2,6-dimethoxybenzoate

As a Senior Application Scientist, I recognize that proper chemical management extends far beyond simply following regulatory checklists. True laboratory safety is rooted in understanding the mechanistic properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical management extends far beyond simply following regulatory checklists. True laboratory safety is rooted in understanding the mechanistic properties of the molecules we handle. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and terminal disposal of Methyl 4-hydroxy-2,6-dimethoxybenzoate, ensuring both personnel safety and environmental compliance.

Executive Summary & Chemical Profiling

Before initiating any workflow, it is critical to define the physical and chemical parameters of the target compound. These properties dictate our engineering controls and waste routing logic.

PropertyValueOperational Implication
Chemical Name Methyl 4-hydroxy-2,6-dimethoxybenzoateSubstituted phenolic ester; susceptible to hydrolysis.
CAS Number 66625-19-2Unique identifier for EHS waste labeling.
Molecular Formula C₁₀H₁₂O₅Contains only C, H, and O. Zero halogens.
Molecular Weight 212.20 g/mol Standard organic solid.
Physical State Solid (Melting Point: ~189 °C)Risk of aerosolized particulate (dust) generation .
Waste Classification Non-halogenated organic solidEligible for standard high-temperature incineration.

Mechanistic Hazard Assessment

Safe handling begins with structural analysis. Methyl 4-hydroxy-2,6-dimethoxybenzoate is a substituted benzoic acid methyl ester featuring phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Toxicity & Irritation: While not acutely toxic or highly reactive, the phenolic and ester moieties can interact with biological membranes. This presents a mild to moderate irritation risk to the dermal layer, ocular tissue, and respiratory tract upon direct contact.

  • Combustibility & Reactivity: As an oxygen-rich organic compound, it is combustible but highly stable under standard laboratory conditions.

  • Disposal Chemistry: Crucially, the molecular formula (C₁₀H₁₂O₅) confirms the complete absence of halogens (fluorine, chlorine, bromine, iodine) and heavy metals. This structural fact dictates that its terminal degradation via high-temperature incineration will cleanly yield carbon dioxide (CO₂) and water vapor (H₂O), without generating corrosive hydrogen halides or toxic dioxins .

Operational Workflow: Safe Handling & Spill Response

Phase A: Pre-Operation & Handling
  • Personal Protective Equipment (PPE) Verification:

    • Action: Don standard laboratory PPE, including nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides an excellent barrier against solid organic esters, preventing the mild dermal irritation associated with phenolic compounds.

  • Engineering Controls:

    • Action: Perform all weighing, transferring, and dissolution operations inside a certified, externally exhausted chemical fume hood.

    • Causality: Because the compound is a dry solid at room temperature, physical manipulation generates micro-particulate dust. The fume hood's face velocity (typically 80-100 feet per minute) establishes a negative pressure barrier, preventing inhalation exposure.

Phase B: Spill Containment and Recovery
  • Mechanical Collection:

    • Action: In the event of a benchtop spill, do not dry-sweep . Instead, use a damp absorbent pad to collect the powder, or use a non-sparking spatula to carefully transfer the solid into a designated waste container.

    • Causality: Dry sweeping aerosolizes the powder, drastically increasing the risk of inhalation exposure and widespread cross-contamination of the laboratory environment.

  • Surface Decontamination:

    • Action: Wash the affected area with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual ester, followed by a standard soap and water wipe-down.

Waste Segregation & Disposal Protocols

The disposal of this compound must be systematic and strictly adhere to institutional Environmental Health and Safety (EHS) guidelines for non-halogenated organics .

  • Step 1: Waste Classification & Segregation

    • Action: Classify the compound, along with any contaminated consumables (weigh boats, pipette tips, gloves), strictly as Non-Halogenated Organic Solid Waste .

    • Causality: Segregating non-halogenated waste is critical. Introducing even trace amounts of halogenated material into this stream taints the entire container, forcing it to be treated as halogenated waste. Halogenated waste requires specialized, highly expensive incineration equipped with alkaline scrubbers to neutralize corrosive gases (like HCl) and prevent dioxin atmospheric release.

  • Step 2: Primary Containerization

    • Action: Transfer the solid waste into a chemically compatible, leak-proof primary container. High-density polyethylene (HDPE) wide-mouth jars or amber glass bottles with PTFE-lined screw caps are optimal.

    • Causality: PTFE (Teflon) liners are chemically inert. They prevent the organic ester from degrading the cap seal over time, ensuring that any volatile emissions (if the waste is mixed with solvents) or particulates remain fully contained.

  • Step 3: Standardized Labeling

    • Action: Affix a standardized institutional "Hazardous Waste" label. Explicitly write the full chemical name: "Methyl 4-hydroxy-2,6-dimethoxybenzoate" and check the box for "Non-Halogenated Organic Solid".

    • Causality: Regulatory bodies require full, unabbreviated chemical names. Using acronyms or structural formulas can lead to fatal misidentification during emergency spill responses or terminal disposal sorting.

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed, labeled container in a designated, dry SAA. Ensure it is spatially segregated from strong oxidizers, strong acids, and strong bases.

    • Causality: Esters are susceptible to acid- or base-catalyzed hydrolysis. Storing them away from reactive chemicals prevents unintended exothermic reactions or the generation of secondary hazardous byproducts in the waste accumulation area.

  • Step 5: Terminal Disposal via Incineration

    • Action: Submit a waste pickup request to your EHS office.

    • Causality: The approved terminal disposal method for non-halogenated organic solids is commercial high-temperature incineration. The pure C-H-O composition ensures a clean combustion profile.

Waste Routing Decision Tree

To standardize laboratory operations, follow the logical routing diagram below when disposing of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

WasteDisposal Start Methyl 4-hydroxy-2,6-dimethoxybenzoate (Solid Waste) CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen Halogenated Halogenated Waste Stream (Requires Scrubbers) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Solid Waste Stream CheckHalogen->NonHalogenated No (Formula: C10H12O5) Container Containerization (HDPE / Glass with PTFE cap) NonHalogenated->Container Labeling Labeling 'Hazardous Waste - Non-Halogenated' Container->Labeling EHS EHS Collection & High-Temp Incineration Labeling->EHS

Decision tree and operational workflow for the segregation and disposal of the target compound.

References

  • Title: Program Waste Management - Administrative Services Manual Source: University of Alaska Anchorage (UAA) Environmental Health & Safety URL: [Link]

Handling

Personal protective equipment for handling Methyl 4-hydroxy-2,6-dimethoxybenzoate

Comprehensive Operational and Safety Logistics Guide: Handling Methyl 4-hydroxy-2,6-dimethoxybenzoate As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discip...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Logistics Guide: Handling Methyl 4-hydroxy-2,6-dimethoxybenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. Methyl 4-hydroxy-2,6-dimethoxybenzoate (CAS: 66625-19-2) is a specialized benzoate ester frequently utilized in advanced drug development and synthetic chemistry[1]. While it is a highly valuable compound, its structural properties—specifically the phenolic hydroxyl and ester groups—make it a potent mucosal and dermal irritant[2].

Because this compound is typically handled as a fine crystalline powder and frequently reconstituted in highly penetrative solvents like Dimethyl Sulfoxide (DMSO)[3], rigorous Personal Protective Equipment (PPE) and operational controls are non-negotiable. This guide provides the definitive, field-proven architecture for handling this compound safely and effectively.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the physical and chemical nature of the threat. Due to the sparse specific toxicity data on the 2,6-dimethoxy isomer, safety protocols are extrapolated from its nearly identical structural isomer, methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate)[4].

Table 1: Physicochemical & Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 66625-19-2[1]Unique identifier required for strict inventory and disposal tracking.
Molecular Formula C10H12O5[1]Highly functionalized; susceptible to degradation if improperly stored.
Molecular Weight 212.20 g/mol [1]Requires precise analytical balance calibration for millimolar assays.
Physical State Solid (Powder)High risk of aerosolization and electrostatic dispersion during weighing.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A[2]Direct contact disrupts lipid bilayers; causes severe ocular irritation.

Personal Protective Equipment (PPE) Architecture

Selecting PPE is about understanding the causality of exposure. We do not wear gloves merely to cover our hands; we select specific polymers to block specific molecular interactions.

  • Ocular Protection :

    • Requirement: ANSI Z87.1-compliant tightly fitting safety goggles.

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. The compound's lipophilicity allows it to rapidly interact with the corneal epithelium, causing Category 2A serious eye irritation[2].

  • Dermal & Hand Protection :

    • Requirement: Double-gloving protocol. Inner glove: Nitrile (min 0.11 mm thickness). Outer glove: Butyl rubber (if handling with DMSO).

    • Causality: While nitrile is sufficient for handling the dry powder, biological assays require reconstituting the compound in DMSO[3]. DMSO is a powerful penetration enhancer that will carry dissolved Methyl 4-hydroxy-2,6-dimethoxybenzoate directly through the stratum corneum and nitrile barriers. Butyl rubber provides superior chemical resistance to prolonged DMSO exposure.

  • Respiratory Protection :

    • Requirement: N95/P100 particulate respirator (if weighing outside a hood) or handling exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: The fine powder is prone to electrostatic levitation. Inhalation of the dust causes respiratory tract irritation[2].

Standard Operating Procedure (SOP): Reconstitution Workflow

To ensure both operator safety and experimental integrity, the following self-validating protocol must be used when preparing stock solutions.

Step-by-Step Methodology:

  • Preparation & De-static : Wipe down the analytical balance and spatulas with a 70% ethanol solution to reduce static charge. Place an anti-static weighing boat on the balance.

  • Weighing : Inside the fume hood, carefully transfer the solid. Self-Validation Check: Ensure the sash is lowered to the designated safety line to maintain proper face velocity (typically 100 fpm).

  • Solvent Addition : Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM)[3]. Cap the vial immediately to prevent hygroscopic absorption of ambient moisture by the DMSO, which would precipitate the ester.

  • Dissolution : Vortex the sealed vial for 30 seconds. If undissolved particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. Self-Validation Check: Hold the vial against a dark background under bright light; the solution must be optically clear with no light scattering (Tyndall effect), confirming complete dissolution.

  • Aliquoting & Storage : Aliquot the solution into amber, low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles. Purge the headspace with Argon gas to prevent oxidative degradation. Store at -20°C[3].

Reconstitution N1 1. PPE Verification N2 2. Static-Free Weighing N1->N2 Proceed if intact N3 3. Solvent Addition (DMSO) N2->N3 Transfer to vial N4 4. Vortex & Sonication N3->N4 Seal before mixing N4->N4 If turbid (Repeat) N5 5. Aliquot & Seal N4->N5 If fully dissolved N6 6. Storage (-20°C) N5->N6 Final step

Fig 1: Step-by-step operational workflow for the safe reconstitution and storage of the compound.

Emergency Response & Disposal Logistics

A rapid, structured response to spills prevents localized contamination from becoming a systemic laboratory hazard.

Step-by-Step Spill Response:

  • Isolation : Immediately evacuate non-essential personnel from the immediate vicinity and assess the state of the spill[2].

  • Dry Spill Mitigation : Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly mist a disposable absorbent pad with water or 70% ethanol and gently lay it over the powder to suppress dust. Wipe inward from the edges.

  • Solution Spill Mitigation : If spilled in DMSO, apply universal chemical absorbent pads or diatomaceous earth. Avoid using water, as DMSO is highly miscible and will rapidly expand the contamination footprint.

  • Decontamination : Wash the affected surface with a mild detergent and water, followed by a 70% ethanol wipe. Self-Validation Check: Swipe the area with a clean, dry tissue; if any residue transfers, repeat the detergent wash.

  • Disposal : Place all contaminated wipes, gloves, and absorbent materials into a highly visible, leak-proof hazardous waste container. Label explicitly as "Hazardous Waste: Phenolic Ester / DMSO Contaminated." Dispose of via a licensed chemical waste incinerator facility in accordance with local EPA/RCRA regulations[2].

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder Spill S2->S3 S4 Solution Spill (DMSO) S2->S4 S5 Wet-Wipe Method S3->S5 Suppress aerosols S6 Absorbent Pads S4->S6 Prevent spread S7 Hazardous Waste S5->S7 S6->S7

Fig 2: Logical decision matrix for mitigating and disposing of chemical spills.

References

  • Title: Methyl Syringate | C10H12O5 | CID 70164 - PubChem Source: nih.gov URL: [Link]

Sources

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